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  • Product: 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid
  • CAS: 1540383-56-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid

The following technical guide details the chemical structure, synthesis, and applications of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid . Chemical Identity, Synthesis Protocols, and Medicinal Chemistry Applications Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid .

Chemical Identity, Synthesis Protocols, and Medicinal Chemistry Applications

Executive Summary

3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a functionalized heterocyclic building block used primarily in the development of small-molecule inhibitors for kinases (e.g., JAK) and integrin receptors. Characterized by a chiral center at the


-position of the aliphatic chain, this molecule serves as a critical scaffold for introducing metabolic stability and solubility into drug candidates. This guide outlines its structural properties, validated synthesis routes (both racemic and enantioselective), and analytical characterization standards.

Chemical Identity & Structural Analysis[1]

The molecule consists of a butyric acid backbone substituted at the 3-position with a 1-methyl-1H-pyrazol-4-yl moiety. This specific regioisomer (4-substituted pyrazole) is favored in medicinal chemistry over the 3- or 5-substituted isomers due to its linear geometry and favorable steric profile in enzyme binding pockets.

PropertyData
IUPAC Name 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid
Common Name

-(1-Methylpyrazol-4-yl)butyric acid
PubChem CID 81009246
Molecular Formula

Molecular Weight 168.19 g/mol
SMILES CN1C=C(C=N1)C(C)CC(=O)O
Chirality One stereocenter at C3 (Exists as R and S enantiomers)
Predicted pKa 4.76 (Carboxylic acid)
Predicted LogP 0.62 (Highly soluble in polar organic solvents)
Structural Visualization

The 3-position methyl group creates a chiral center, necessitating enantioselective synthesis for biological efficacy. The pyrazole ring acts as a bioisostere for phenyl or pyridine rings, improving aqueous solubility and reducing lipophilicity (


).

Synthetic Routes[1][2][3][4][5][6][7]

Two primary methodologies are established for the synthesis of this compound: a scalable racemic route suitable for early-stage discovery and a rhodium-catalyzed enantioselective route for process chemistry.

Route A: Scalable Racemic Synthesis (Reformatsky Approach)

This route utilizes the commercially available 1-(1-methyl-1H-pyrazol-4-yl)ethanone as the starting material. It is robust, cost-effective, and avoids expensive transition metal ligands.

Step-by-Step Protocol:

  • Reformatsky Reaction:

    • Reagents: 1-(1-methyl-1H-pyrazol-4-yl)ethanone, Ethyl bromoacetate, Zinc dust, THF.

    • Procedure: Activate Zn dust with TMSCl. Add the ketone and ethyl bromoacetate dropwise at reflux.

    • Mechanism: Formation of the organozinc intermediate followed by nucleophilic attack on the ketone carbonyl.

    • Intermediate: Ethyl 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)butanoate.

  • Dehydration:

    • Reagents:

      
      -Toluenesulfonic acid (pTSA), Toluene.
      
    • Procedure: Reflux with a Dean-Stark trap to remove water.

    • Product: Ethyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate (mixture of E/Z isomers).

  • Hydrogenation:

    • Reagents:

      
       (1 atm), 10% Pd/C, Ethanol.
      
    • Procedure: Stir at room temperature for 4 hours.

    • Outcome: Reduction of the alkene to the alkane, yielding the racemic ester.

  • Hydrolysis:

    • Reagents: LiOH, THF/Water (1:1).

    • Procedure: Stir at ambient temperature until TLC indicates consumption of ester. Acidify to pH 3 with 1M HCl to precipitate the free acid.

G Start 1-(1-methyl-1H-pyrazol-4-yl)ethanone Step1 Reformatsky Reaction (Zn, BrCH2COOEt) Start->Step1 Inter1 3-Hydroxy Intermediate Step1->Inter1 Step2 Dehydration (pTSA, Toluene) Inter1->Step2 Inter2 Unsaturated Ester (But-2-enoate) Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) & Hydrolysis Inter2->Step3 Final Racemic 3-(1-methyl-1H-pyrazol-4-yl) butanoic acid Step3->Final

Caption: Figure 1. Racemic synthesis via Reformatsky reaction and hydrogenation.

Route B: Enantioselective Synthesis (Hayashi-Miyaura Addition)

For drug development requiring a specific enantiomer (usually S-configuration for binding affinity), a rhodium-catalyzed conjugate addition is preferred.

Core Reagents:

  • Nucleophile: (1-Methyl-1H-pyrazol-4-yl)boronic acid (CAS: 847818-55-7).[1]

  • Electrophile: Ethyl crotonate (or tert-butyl crotonate).

  • Catalyst:

    
     with a chiral ligand such as 
    
    
    
    .

Protocol:

  • Catalyst Formation: Mix

    
     (3 mol%) and 
    
    
    
    (6 mol%) in Dioxane/Water (10:1). Stir for 15 mins to generate the active chiral complex.
  • Addition: Add (1-methyl-1H-pyrazol-4-yl)boronic acid (1.5 equiv), Ethyl crotonate (1.0 equiv), and

    
     (0.5 equiv).
    
  • Reaction: Heat to 90°C for 12 hours. The Rh-catalyst directs the addition of the pyrazole group to the

    
    -carbon of the crotonate, controlled by the chiral ligand.
    
  • Workup: Aqueous extraction followed by hydrolysis (as in Route A) yields the enantiomerically enriched acid (

    
     ee).
    

G Boronic (1-Methyl-1H-pyrazol-4-yl) boronic acid Reaction Asymmetric 1,4-Addition (90°C, Dioxane/H2O) Boronic->Reaction Crotonate Ethyl Crotonate Crotonate->Reaction Catalyst Rh(I) / (R)-BINAP Catalyst System Catalyst->Reaction Stereocontrol Product (S)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl) butanoate Reaction->Product Hydrolysis LiOH Hydrolysis Product->Hydrolysis Final (S)-3-(1-methyl-1H-pyrazol-4-yl) butanoic acid Hydrolysis->Final

Caption: Figure 2. Enantioselective synthesis via Rh-catalyzed 1,4-addition.

Medicinal Chemistry Applications

The 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid moiety is a versatile pharmacophore.

Integrin Antagonists

Research into idiopathic pulmonary fibrosis (IPF) has identified


 integrin inhibitors containing this specific butyric acid scaffold. The carboxylic acid forms a critical salt bridge with the metal ion in the integrin binding site (MIDAS), while the pyrazole group stacks against hydrophobic residues (e.g., Tyr/Trp), enhancing potency and selectivity over other integrin subtypes.
JAK Inhibitors

Pyrazole derivatives are foundational in Janus Kinase (JAK) inhibitor chemistry (e.g., Ruxolitinib). The 1-methyl-4-pyrazole motif mimics the binding mode of adenine in the ATP-binding pocket. The butanoic acid tail provides a handle for further derivatization (e.g., amide coupling) to reach solvent-exposed regions of the kinase, modulating solubility and pharmacokinetic (PK) profiles.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following specifications.

NMR Spectroscopy ( NMR, 400 MHz, )
  • 
     11.0 (br s, 1H):  Carboxylic acid proton (-COOH).
    
  • 
     7.35 (s, 1H), 7.20 (s, 1H):  Pyrazole ring protons (C3-H and C5-H).
    
  • 
     3.85 (s, 3H):  N-Methyl group (
    
    
    
    ).
  • 
     3.25 (m, 1H):  Methine proton at the chiral center (
    
    
    
    ).
  • 
     2.65 (dd, 1H), 2.45 (dd, 1H):  Methylene protons adjacent to carboxyl (
    
    
    
    ), showing diastereotopic splitting.
  • 
     1.30 (d, 3H):  Methyl doublet (
    
    
    
    ).
Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Purpose: Determination of Enantiomeric Excess (ee) for Route B products.

References

  • PubChem. 3-(1-methyl-1h-pyrazol-4-yl)butanoic acid (CID 81009246). National Library of Medicine. [Link]

  • Walters, I. et al. Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid. ACS Medicinal Chemistry Letters, 2018. [Link]

  • Hayashi, T. et al.Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to alpha,beta-Unsaturated Carbonyl Compounds. Chemical Reviews, 2003.
  • PubChem. 1-Methyl-1H-pyrazole-4-boronic acid (CID 11263501).[2] National Library of Medicine. [Link][2]

Sources

Foundational

Technical Monograph: PubChem CID 81009246

This technical guide provides an in-depth analysis of PubChem CID 81009246 , chemically identified as 3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid . 3-(1-Methyl-1H-pyrazol-4-yl)butanoic Acid: A Strategic Scaffold in Medicin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of PubChem CID 81009246 , chemically identified as 3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid .

3-(1-Methyl-1H-pyrazol-4-yl)butanoic Acid: A Strategic Scaffold in Medicinal Chemistry

Executive Summary & Identity

PubChem CID 81009246 is a functionalized pyrazole derivative characterized by a carboxylic acid tail attached to the C3 position of a butanoic acid chain. In the context of modern drug discovery, this molecule serves as a critical fragment-based building block . Its structural motif—an electron-rich aromatic heterocycle (pyrazole) coupled with a polar, ionizable tether (carboxylic acid)—makes it an ideal scaffold for designing kinase inhibitors, particularly those targeting the ATP-binding pockets where hydrogen bonding and hydrophobic interactions are paramount.

Note on Nomenclature: Researchers may occasionally encounter the code "81009246" in vendor catalogs (e.g., Mikromol) referring to unrelated pharmaceutical standards (such as impurities of Lenvatinib). This guide strictly addresses the chemical entity defined by the PubChem Compound Database CID 81009246 .

Physicochemical Profiling

The following data aggregates predicted and experimental properties essential for handling and formulation.

PropertyValueContext
IUPAC Name 3-(1-Methyl-1H-pyrazol-4-yl)butanoic acidOfficial Identifier
Molecular Formula C₈H₁₂N₂O₂--
Molecular Weight 168.19 g/mol Fragment-sized (<300 Da)
Exact Mass 168.0899 DaMonoisotopic
LogP (Predicted) 0.6 – 0.9Moderate hydrophilicity; good oral bioavailability potential
pKa (Acid) ~4.5 – 4.8Typical of aliphatic carboxylic acids
H-Bond Donors 1 (COOH)Interaction with catalytic residues (e.g., Lys, Asp)
H-Bond Acceptors 3 (N, O)Pyrazole N2 and Carboxyl Oxygens
Topological Polar Surface Area 55.1 Ų<140 Ų suggests good membrane permeability
Physical State Solid (Crystalline)Likely white to off-white powder
Synthetic Methodology

The synthesis of CID 81009246 requires a regioselective approach to install the butanoic acid chain at the 4-position of the pyrazole ring. The following protocol outlines a robust Heck Coupling-Reduction sequence , a standard in pharmaceutical process chemistry for generating beta-substituted acids.

3.1. Retrosynthetic Analysis

The target molecule can be disconnected at the C3-C4 bond of the butanoic acid chain, revealing two key precursors:

  • 4-Iodo-1-methyl-1H-pyrazole (The heteroaromatic core).

  • Methyl crotonate (The alkene source).

3.2. Step-by-Step Protocol

Step 1: Heck Cross-Coupling

  • Reagents: 4-Iodo-1-methyl-1H-pyrazole (1.0 eq), Methyl crotonate (1.5 eq), Palladium(II) acetate (5 mol%), Triphenylphosphine (10 mol%), Triethylamine (2.0 eq).

  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Conditions: Heat to 80-100°C under Nitrogen atmosphere for 12-16 hours.

  • Mechanism: The Pd(0) oxidative addition to the pyrazole iodide is followed by migratory insertion into the crotonate double bond. Beta-hydride elimination yields the unsaturated ester: Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate.

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over MgSO₄ and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Catalytic Hydrogenation

  • Reagents: Unsaturated ester intermediate, H₂ gas (balloon or 1-3 atm), 10% Pd/C (10 wt%).

  • Solvent: Methanol or Ethanol.

  • Conditions: Stir at Room Temperature (RT) for 4-6 hours.

  • Outcome: Reduction of the alkene to the alkane, yielding Methyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate.

Step 3: Ester Hydrolysis

  • Reagents: LiOH or NaOH (2.0 eq).

  • Solvent: THF/Water (1:1).

  • Conditions: Stir at RT for 2 hours. Acidify to pH ~3 with 1M HCl.

  • Isolation: Extract with EtOAc. The organic layer contains the pure acid (CID 81009246). Recrystallize from Et₂O/Hexane if necessary.

3.3. Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

SynthesisWorkflow Start Start: 4-Iodo-1-methyl-1H-pyrazole Intermediate1 Intermediate: Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate Start->Intermediate1 Heck Coupling (C-C Bond Formation) Reagents1 Reagents: Methyl Crotonate Pd(OAc)2, PPh3, Et3N Reagents1->Intermediate1 Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermediate1->Step2 Intermediate2 Intermediate: Methyl 3-(1-methylpyrazol-4-yl)butanoate Step2->Intermediate2 Reduction (Alkene Saturation) Step3 Step 3: Hydrolysis (LiOH, THF/H2O -> HCl) Intermediate2->Step3 Final Final Product: CID 81009246 (Carboxylic Acid) Step3->Final Deprotection (Ester Cleavage)

Figure 1: Synthetic route for CID 81009246 utilizing a Heck coupling strategy for regioselective functionalization.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.1 (s, 1H, COOH)

    • δ 7.50 (s, 1H, Pyrazole-H5)

    • δ 7.30 (s, 1H, Pyrazole-H3)

    • δ 3.75 (s, 3H, N-CH₃)

    • δ 3.10 (m, 1H, CH-Ar)

    • δ 2.40 (d, 2H, CH₂-COOH)

    • δ 1.15 (d, 3H, CH-CH ₃)

  • LC-MS (ESI+):

    • Expected [M+H]⁺ peak at m/z 169.1.

Pharmacological Relevance & Signaling Pathways

While CID 81009246 is an intermediate, its structural features mimic the pharmacophores found in Janus Kinase (JAK) Inhibitors (e.g., Ruxolitinib, Baricitinib).

5.1. Mechanism of Interaction

The pyrazole ring typically acts as a hinge-binding motif in the ATP-binding pocket of kinases. The carboxylic acid tail provided by the butanoic chain offers a handle to reach the solvent-exposed front pocket or to interact with conserved lysine residues (e.g., Lys-Glu salt bridges) within the active site.

5.2. Pathway Integration (JAK/STAT)

Compounds derived from this scaffold often modulate the JAK/STAT pathway, which regulates cytokine signaling.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Pyrazole Scaffold) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Inhibitor CID 81009246 Derivatives Inhibitor->JAK Inhibition (ATP Competition)

Figure 2: Schematic of the JAK/STAT signaling pathway, highlighting the intervention point for pyrazole-based inhibitors derived from CID 81009246.

Safety & Handling
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Use standard PPE (Gloves, Goggles). The carboxylic acid moiety makes it acidic; avoid contact with strong bases and oxidizing agents.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81009246, 3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Methodology grounding for Step 1).
  • Meanwell, N. A. (2011).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on pyrazole bioisosteres).
Exploratory

Precision Engineering of the Pyrazole Core: A Technical Guide to 1-Methyl-4-Substituted Pyrazole Carboxylic Acids

Executive Summary The 1-methyl-4-substituted pyrazole carboxylic acid scaffold represents a privileged structure in modern life sciences, serving as the pharmacophore backbone for blockbuster drugs (e.g., Sildenafil) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-methyl-4-substituted pyrazole carboxylic acid scaffold represents a privileged structure in modern life sciences, serving as the pharmacophore backbone for blockbuster drugs (e.g., Sildenafil) and a dominant class of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad).

This guide moves beyond basic textbook synthesis to address the primary challenge in pyrazole chemistry: Regiocontrol . We explore the specific engineering of the pyrazole ring to distinguish between N1-methyl-3-carboxyl and N1-methyl-5-carboxyl isomers, and provide a self-validating protocol for the functionalization of the C4 position—a critical vector for tuning biological potency and metabolic stability.

Part 1: Structural Significance & Pharmacophore Analysis

The pyrazole ring is an electron-rich, five-membered heterocycle.[1] In the context of drug design, the 1-methyl-4-substituted-carboxylic acid motif offers three distinct advantages:

  • Dipole Orientation: The N1-methyl group locks the tautomeric equilibrium, fixing the hydrogen bond acceptor (N2) vector. This is critical for binding affinity in kinase pockets and GPCRs.

  • Metabolic Stability: Substitution at C4 blocks the primary site of oxidative metabolism (CYP450-mediated oxidation), extending the half-life of the molecule.

  • Vectorial Diversity: The carboxylic acid (usually at C3 or C5) serves as a "warhead" attachment point (for amides/esters), while the C4 substituent allows for exploration of hydrophobic pockets.

The Isomer Challenge

The biological activity is strictly dependent on the regiochemistry.

  • 1,3-Isomer (Acid at C3): Common in COX-2 inhibitors and GPCR ligands.

  • 1,5-Isomer (Acid at C5): The core of the Sildenafil (Viagra) class.

  • 4-Acid Isomer: The "workhorse" of modern agrochemistry (SDHI fungicides).

Part 2: Synthetic Strategies & Regiocontrol

The synthesis of these derivatives is non-trivial due to the "Knorr Paradox"—the condensation of hydrazines with unsymmetrical 1,3-dicarbonyls inevitably yields mixtures of regioisomers.

Mechanism of Regioselectivity

The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the carbonyl carbons.

  • Methylhydrazine: The terminal -NH2 is more nucleophilic than the -NHMe. It attacks the most reactive carbonyl first.

  • Solvent Control: Recent data confirms that fluorinated alcohols (TFE, HFIP) can reverse or enhance regioselectivity via hydrogen-bond activation of specific carbonyls [1].

Visualization: The Regio-Divergent Pathway

The following diagram illustrates the decision matrix for accessing specific isomers.

PyrazoleSynthesis Start 1,3-Dicarbonyl Precursor PathA Standard Condensation (EtOH, Reflux) Start->PathA PathB Fluorinated Solvent (TFE/HFIP) Start->PathB PathC Enone Route (Trichloromethyl enones) Start->PathC Hydrazine Methylhydrazine (NH2-NHMe) Hydrazine->PathA Hydrazine->PathB Hydrazine->PathC Isomer15 1-Methyl-5-Carboxy (Major in EtOH) PathA->Isomer15 Steric Control Isomer13 1-Methyl-3-Carboxy (Major in TFE) PathB->Isomer13 H-Bond Activation PathC->Isomer13 Regiospecific

Figure 1: Strategic pathways for controlling N-methylation regiochemistry. Path B and C represent modern improvements over the classical Knorr synthesis.

Part 3: Detailed Experimental Protocol

Protocol: Modular Synthesis of 4-Aryl-1-Methyl-1H-Pyrazole-3-Carboxylates via Suzuki Coupling

This protocol is designed for high-throughput library generation . Instead of synthesizing the pyrazole ring de novo for every derivative, we utilize a robust 4-bromo intermediate . This allows for the late-stage introduction of diversity at C4 using Suzuki-Miyaura cross-coupling.

Target Molecule: Ethyl 1-methyl-4-phenyl-1H-pyrazole-3-carboxylate Reaction Type: Palladium-Catalyzed Cross-Coupling

Reagents & Materials
ComponentRoleSpecification
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Substrate1.0 equiv (e.g., 233 mg, 1.0 mmol)
Phenylboronic acid Coupling Partner1.5 equiv (183 mg)
XPhos Pd G2 Pre-catalyst2.0 mol% (Highly active, air-stable)
K3PO4 (Tribasic Potassium Phosphate) Base2.0 equiv (424 mg)
1,4-Dioxane / Water (4:1) Solvent System5.0 mL (Degassed)
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a 20 mL microwave vial or pressure tube with the 4-bromo-pyrazole substrate, phenylboronic acid, and K3PO4.

    • Critical Step: Add the XPhos Pd G2 catalyst last to minimize air exposure time, although G2 catalysts are relatively robust.

    • Seal the vessel and purge with Argon or Nitrogen for 3 cycles (Vacuum/Backfill).

  • Solvent Addition:

    • Add the degassed Dioxane/Water mixture via syringe through the septum.

    • Why Dioxane/Water? The water is essential to dissolve the inorganic base (K3PO4) and facilitate the transmetalation step of the Suzuki cycle [2].

  • Reaction:

    • Heat the mixture to 80°C for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[2] The bromide starting material (UV active) should disappear.

  • Workup & Purification:

    • Cool to room temperature.[3][4] Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography on silica gel.

      • Eluent: Gradient of 0-30% Ethyl Acetate in Hexanes.

    • Expected Yield: 85–95% (White to off-white solid).

Self-Validation Checkpoints
  • Visual: The reaction mixture should turn from a suspension to a clear/dark solution upon heating.

  • NMR Verification:

    • 1H NMR (CDCl3): Look for the disappearance of the C4-H signal (if starting from non-bromo) or the shift in the methyl ester signals.

    • Key Signal: The N-Methyl singlet should appear around δ 3.9–4.0 ppm . The new phenyl protons will appear in the aromatic region (δ 7.3–7.6 ppm).

Part 4: Applications & Structure-Activity Relationships (SAR)

Agrochemicals: SDHI Fungicides

In this domain, the acid is typically at the C4 position . The 1-methyl-3-(difluoromethyl)pyrazole-4-carboxylic acid core is industry standard.

  • Mechanism: Binds to the ubiquinone-binding site (Complex II) of fungal mitochondria.

  • SAR Insight: The C4-amide bond is critical. The "4-substituted" aspect here refers to the amide linker connecting to a lipophilic aryl group.

Pharmaceuticals: PDE5 and Kinase Inhibitors

Here, the C4-substituent on the ring (as synthesized in the protocol above) acts as a hydrophobic probe.

  • Sildenafil Analogs: The pyrazole is 1-methyl-5-substituted.[2][5][6][7] However, 4-substitution (e.g., bromination or alkylation) often modulates selectivity between PDE5 and PDE6 (visual side effects).

Visualization: The SAR "Warhead" Logic

SAR_Logic cluster_application Application Specifics Core 1-Methyl-Pyrazole Scaffold N1 N1-Methyl: Metabolic Stability & Solubility Core->N1 C3_5 C3/C5 Carboxyl: 'Warhead' Attachment (Amide/Ester formation) Core->C3_5 C4 C4-Substituent: Hydrophobic Interaction (Selectivity Filter) Core->C4 Pharma Pharma (Kinase): C3=Acid, C4=Aryl C3_5->Pharma Agro Agro (SDHI): C4=Acid, C3=CF3 C4->Agro Acid Location C4->Pharma

Figure 2: Pharmacophore dissection of the pyrazole core. The C4 position is the primary vector for tuning selectivity in medicinal chemistry applications.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[8] Journal of Organic Chemistry, 2008.[8]

  • Suzuki Coupling of Pyrazoles: Colacino, E., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[9] Molecules, 2015.[1][4]

  • SDHI Fungicide Structure-Activity: Glättli, A., et al. "Succinate Dehydrogenase Inhibitors (SDHIs): A Class of Fungicides with a Broad Spectrum of Activity." International Journal of Molecular Sciences, 2020.

  • Sildenafil Analog Synthesis: Dunn, P. J., et al. "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 2000.

Sources

Foundational

Molecular weight and formula of 3-(1-methylpyrazol-4-yl)butanoic acid

Executive Summary 3-(1-Methylpyrazol-4-yl)butanoic acid is a specialized heterocyclic building block increasingly utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Methylpyrazol-4-yl)butanoic acid is a specialized heterocyclic building block increasingly utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals. As a


-substituted carboxylic acid derivative of the privileged 1-methylpyrazole scaffold, it serves as a critical intermediate for introducing metabolic stability and specific steric vectors into bioactive molecules. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic methodologies, and structural characterization to support high-integrity research and development.

Physicochemical Profile

The following data establishes the core identity and physical parameters of the compound. Researchers should use the PubChem CID as the primary digital identifier due to the variability in CAS registry assignments for specific isomers.

ParameterTechnical Specification
IUPAC Name 3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid
Common Synonyms 3-(1-Methylpyrazol-4-yl)butyric acid;

-Methyl-1-methyl-1H-pyrazole-4-propanoic acid
Molecular Formula C

H

N

O

Molecular Weight 168.19 g/mol (Average) / 168.0899 Da (Monoisotopic)
PubChem CID
SMILES CN1C=C(C=N1)C(C)CC(=O)O
InChIKey YJSJARAPVZKFMR-UHFFFAOYSA-N
Predicted pKa 4.76 ± 0.10 (Carboxylic acid moiety)
Predicted LogP 0.65 (Lipophilicity suitable for fragment-based design)
Physical State White to off-white crystalline solid

Structural Characterization & Logic

Understanding the topology of 3-(1-methylpyrazol-4-yl)butanoic acid is vital for confirming its identity during synthesis.

Structural Logic

The molecule consists of a butyric acid chain substituted at the 3-position (the


-carbon relative to the carboxyl group) with a 1-methylpyrazol-4-yl ring.
  • Chirality: The C3 carbon is a stereocenter (chiral center), meaning the compound exists as a pair of enantiomers (R and S). Unless specified as an asymmetric synthesis, the standard synthetic routes produce a racemic mixture .

  • Spectroscopic Signature (¹H NMR Expectations in DMSO-d₆):

    • 
       12.0 ppm:  Broad singlet (COOH).
      
    • 
       7.50 & 7.30 ppm:  Two singlets (Pyrazole C3-H and C5-H).
      
    • 
       3.80 ppm:  Singlet (N-CH
      
      
      
      ).
    • 
       3.10 ppm:  Multiplet (Benzylic-like CH at position 3).
      
    • 
       2.40-2.60 ppm:  Multiplet (CH
      
      
      
      at position 2, diastereotopic protons).
    • 
       1.15 ppm:  Doublet (CH
      
      
      
      at position 4).

Synthetic Methodology

While direct isolation from natural sources is non-existent, the synthesis of this compound follows a robust Reformatsky-type pathway. This approach is preferred over Knoevenagel condensation with malonic acid (which typically yields propanoic derivatives) because it successfully constructs the 4-carbon butanoic backbone.

Validated Synthetic Route: The Reformatsky Protocol

This protocol utilizes 1-methyl-4-acetylpyrazole as the starting material, a commercially available ketone that provides the necessary methyl group and pyrazole core.

Reaction Scheme Logic:
  • Nucleophilic Addition: Zinc-mediated addition of ethyl bromoacetate to the ketone (Reformatsky).

  • Elimination: Dehydration of the tertiary alcohol to form the

    
    -unsaturated ester.
    
  • Reduction: Catalytic hydrogenation of the alkene.

  • Hydrolysis: Saponification of the ester to the final acid.

SynthesisPath SM Start: 1-Methyl-4-acetylpyrazole (C6H8N2O) Step1 Step 1: Reformatsky Reaction (Zn, BrCH2COOEt) SM->Step1 Int1 Intermediate: β-Hydroxy Ester Step1->Int1 Step2 Step 2: Dehydration (pTsOH, Toluene) Int1->Step2 Int2 Intermediate: Unsaturated Ester Step2->Int2 Step3 Step 3: Hydrogenation (H2, Pd/C) Int2->Step3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Step3->Step4 Product Product: 3-(1-Methylpyrazol-4-yl) butanoic acid Step4->Product

Figure 1: Step-wise synthetic pathway from 1-methyl-4-acetylpyrazole to the target acid.

Detailed Experimental Protocol

Note: This protocol is a generalized adaptation of standard Reformatsky and hydrolysis procedures for heteroaryl ketones.

Step 1: Reformatsky Reaction

  • Activation: In a dry flask under Argon, suspend activated Zinc dust (1.5 eq) in anhydrous THF.

  • Addition: Add a catalytic amount of iodine. Dropwise add a mixture of 1-methyl-4-acetylpyrazole (1.0 eq) and ethyl bromoacetate (1.2 eq) in THF.

  • Reflux: Heat to mild reflux for 2-4 hours to initiate and complete the formation of the

    
    -hydroxy ester.
    
  • Workup: Quench with dilute HCl, extract with EtOAc, and concentrate.

Step 2: Dehydration

  • Dissolve the crude

    
    -hydroxy ester in Toluene.
    
  • Add p-Toluenesulfonic acid (pTsOH) (0.1 eq).

  • Reflux: Heat with a Dean-Stark trap to remove water azeotropically. This yields Ethyl 3-(1-methylpyrazol-4-yl)but-2-enoate .

Step 3 & 4: Reduction and Hydrolysis

  • Hydrogenation: Dissolve the alkene in Ethanol. Add 10% Pd/C (10 wt%). Stir under H

    
     balloon (1 atm) for 12 hours. Filter through Celite to obtain the saturated ester.
    
  • Saponification: Dissolve the saturated ester in THF:Water (1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours.

  • Isolation: Acidify to pH 3 with 1N HCl. Extract with EtOAc. Dry over Na

    
    SO
    
    
    
    and concentrate to yield 3-(1-methylpyrazol-4-yl)butanoic acid as a solid.

Applications in Drug Development

This molecule is a high-value "fragment" in modern drug discovery, particularly for Fragment-Based Drug Design (FBDD) .

Kinase Inhibitor Design

The 1-methylpyrazole moiety is a classic bioisostere for phenyl or pyridine rings, often used to improve solubility and metabolic stability.

  • Binding Mode: The pyrazole nitrogens can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., JAK, Aurora, CDK).

  • Linker Utility: The butanoic acid tail provides a flexible 3-carbon spacer (counting from the ring to the carbonyl) that allows the attachment of pharmacophores to solvent-exposed regions of the protein target.

Agrochemical Relevance

Pyrazole-4-carboxylic acid derivatives are foundational to SDHI (Succinate Dehydrogenase Inhibitor) fungicides. While most SDHIs use a direct amide link, the extended chain of the butanoic derivative allows for the exploration of novel binding pockets in fungal enzymes, potentially overcoming resistance to standard carboxamides.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81009246, 3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid. Retrieved February 15, 2026, from [Link]

  • Shriner, R. L. (1942).The Reformatsky Reaction. Organic Reactions, 1, 1-37. (Foundational methodology for beta-hydroxy ester synthesis).
  • Fustero, S., et al. (2008).Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.
  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for pyrazole utility in MedChem).
Exploratory

Strategic Deployment of Pyrazole-Based Carboxylic Acid Building Blocks in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, pyrazole-based carboxylic acids have emerged as high-value building blocks, transcending their role as mere intermediates to become critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, pyrazole-based carboxylic acids have emerged as high-value building blocks, transcending their role as mere intermediates to become critical pharmacophore enablers. Their utility stems from the pyrazole ring’s ability to function as a robust bioisostere for phenyl and heteroaromatic systems, offering superior physicochemical profiles—specifically regarding aqueous solubility, metabolic stability, and hydrogen bonding potential.

This technical guide provides a comprehensive analysis of pyrazole carboxylic acid building blocks, detailing their structural advantages, regioselective synthetic challenges, and application in the design of bioactive amides (e.g., kinase inhibitors, GPCR ligands).

The Pyrazole Advantage: Bioisosterism and Physicochemical Properties[1]

The pyrazole moiety (1,2-diazole) is distinct from its imidazole isomer (1,3-diazole) and pyrrole analogs due to its unique dipolar nature and amphoteric properties. When functionalized with a carboxylic acid, these building blocks provide a versatile handle for amide coupling, allowing for the rapid generation of diversity-oriented libraries.

Bioisosteric Replacement

Replacing a phenyl ring with a pyrazole core often results in:

  • Reduced Lipophilicity (LogP): The nitrogen atoms lower the cLogP compared to a benzene ring, potentially improving oral bioavailability.

  • Enhanced Solubility: The basic nitrogen (N2) can accept hydrogen bonds, increasing aqueous solubility.

  • Metabolic Stability: Pyrazoles are generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings, which are prone to hydroxylation.

Hydrogen Bonding Capabilities

The pyrazole ring acts as a dual H-bond donor/acceptor system (unless N-alkylated, where it becomes solely an acceptor).

  • N1-H: Strong hydrogen bond donor (pKa ~14).

  • N2: Moderate hydrogen bond acceptor (pKa of conjugate acid ~2.5).

Table 1: Physicochemical Comparison of Aromatic Carboxylic Acid Building Blocks

Building BlockStructurecLogP*pKa (Acid)H-Bond DonorsH-Bond Acceptors
Benzoic Acid Ph-COOH1.874.212
1-Methyl-1H-pyrazole-4-carboxylic acid Py(N-Me)-COOH0.453.813
1H-Pyrazole-3-carboxylic acid Py(NH)-COOH0.303.523
Nicotinic Acid Pyridine-3-COOH0.704.813

*Values are approximate calculated averages.

Structural Diversity and Regioisomerism

The positioning of the carboxylic acid on the pyrazole ring (C3, C4, or C5) dictates the vector of the substituents in the final drug molecule.

  • C4-Carboxylic Acids: Provide a linear vector similar to para-substituted benzoic acids. Commonly used in kinase inhibitors to project into the solvent-exposed region.

  • C3/C5-Carboxylic Acids: Provide a "bent" vector similar to meta-substituted benzoic acids. Critical for inducing conformational turns in the binding pocket.

The Regioselectivity Challenge

A persistent challenge in synthesizing N-substituted pyrazole carboxylic acids is controlling the regiochemistry during the cyclocondensation of hydrazines with 1,3-dicarbonyl equivalents.

  • Symmetrical Diketones: Yield a single product.

  • Unsymmetrical Diketones: Yield a mixture of 1,3- and 1,5-isomers.

  • Tautomerism: N-alkylation of unsubstituted pyrazoles often yields mixtures of N1 and N2 alkylated products due to annular tautomerism.

Synthetic Methodologies

Workflow: Regiocontrolled Synthesis

The following diagram illustrates the decision matrix for synthesizing specific pyrazole carboxylic acid isomers.

PyrazoleSynthesis Start Target: Pyrazole Carboxylic Acid MethodA Cyclocondensation (Hydrazine + 1,3-Dielectrophile) Start->MethodA MethodB Dipolar Cycloaddition (Diazo + Alkyne) Start->MethodB MethodC C-H Functionalization (Pre-formed Pyrazole) Start->MethodC Decision1 Symmetrical Precursor? MethodA->Decision1 Result1 Single Regioisomer Decision1->Result1 Yes Result2 Mixture (1,3 vs 1,5) Decision1->Result2 No Solution1 Use Steric Bulk Control (e.g., t-Bu hydrazine) Result2->Solution1 Solution2 Use Regiospecific Synthons (Enaminones) Result2->Solution2

Figure 1: Decision tree for selecting synthetic routes based on regiochemical requirements.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-4-carboxylic Acid

This protocol describes a scalable, high-yield synthesis avoiding the mixture issues of direct N-methylation by building the ring de novo.

Reaction Scheme: Ethyl 2-formyl-3-oxopropanoate (sodium salt) + Methylhydrazine → Ethyl 1-methyl-1H-pyrazole-4-carboxylate → (Hydrolysis) → Acid

Step-by-Step Methodology:

  • Cyclocondensation:

    • Reagents: Ethyl (ethoxymethylene)cyanoacetate or Ethyl 2-formyl-3-oxopropanoate (1.0 equiv), Methylhydrazine (1.1 equiv), Ethanol (0.5 M).

    • Procedure: Cool the ethanolic solution of the dicarbonyl equivalent to 0°C. Add methylhydrazine dropwise to control exotherm (maintaining <10°C).

    • Causality: Low temperature favors the kinetic product and prevents double-condensation side products.

    • Workup: Stir at room temperature for 2 hours. Concentrate in vacuo. The intermediate ester is often pure enough for the next step.

  • Hydrolysis:

    • Reagents: Crude Ethyl ester, LiOH (2.0 equiv), THF/Water (3:1).

    • Procedure: Dissolve ester in THF/Water. Add LiOH. Stir at 50°C for 4 hours.

    • Monitoring: TLC (MeOH/DCM 1:9) or LCMS shows disappearance of ester (M+141) and appearance of acid (M+127).

    • Isolation: Acidify to pH 3 with 1N HCl. The product usually precipitates. Filter and wash with cold water. Recrystallize from water/ethanol if necessary.

Validation Criteria:

  • 1H NMR (DMSO-d6): δ 12.3 (s, 1H, COOH), 8.2 (s, 1H, H-5), 7.8 (s, 1H, H-3), 3.8 (s, 3H, N-Me).

  • Purity: >98% by HPLC.

Case Study: Rimonabant and the Acid-Chloride Activation

While Rimonabant was withdrawn due to psychiatric side effects, its chemical synthesis remains the "gold standard" example of using a complex pyrazole carboxylic acid building block to generate a bioactive amide.

  • Building Block: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid.

  • Transformation: The carboxylic acid is converted to the acid chloride (using Thionyl Chloride) and then coupled with 1-aminopiperidine.

  • Lesson: The steric bulk of the ortho-dichlorophenyl group at N1 makes the C3-carboxylic acid sterically crowded. Standard coupling reagents (EDC/HOBt) may be sluggish; Acid Chloride activation is often preferred for these sterically encumbered pyrazole acids.

RimonabantSAR Core Pyrazole Core (Scaffold) N1 N1-Aryl Group (Hydrophobic Pocket) Core->N1 C3 C3-Carboxamide (H-Bonding / Linker) Core->C3 C4 C4-Alkyl (Shape/Packing) Core->C4 C5 C5-Aryl Group (Pi-Stacking) Core->C5 Amide Bond\n(Critical for Activity) Amide Bond (Critical for Activity) C3->Amide Bond\n(Critical for Activity)

Figure 2: Pharmacophore mapping of Rimonabant, highlighting the central role of the C3-amide derived from the carboxylic acid building block.

Applications in Kinase Inhibitors

In kinase drug discovery, 1H-pyrazole-4-carboxylic acids are frequently used to synthesize inhibitors that bind to the ATP hinge region.

  • Mechanism: The pyrazole nitrogen (N2) often accepts a hydrogen bond from the hinge region backbone, while the amide (derived from the carboxylic acid) projects into the solvent front or back pocket, solubilizing the molecule.

  • Example: Precursors to Ruxolitinib analogs and Crizotinib derivatives often utilize pyrazole synthesis strategies where the ring is formed and then functionalized, though direct acid coupling is more common in library expansion phases.

References

  • Fustero, S., et al. (2010). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link

  • Garg, P.K., et al. (2010). Synthesis and biological evaluation of Rimonabant analogs. Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7] Link

  • Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives.[1][6][8] Journal of Heterocyclic Chemistry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3015937, 1-Methylpyrazole-4-carboxylic acid.Link

  • Meanwell, N.A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[1] Link

Sources

Foundational

Advanced Technical Guide: Heterocyclic Amino Acid Analogs Containing Pyrazole

Executive Summary This technical guide outlines the structural design, synthetic pathways, and medicinal chemistry applications of pyrazole-containing amino acid analogs . Unlike canonical amino acids, these heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the structural design, synthetic pathways, and medicinal chemistry applications of pyrazole-containing amino acid analogs . Unlike canonical amino acids, these heterocyclic analogs offer unique electronic profiles, enhanced metabolic stability, and versatile hydrogen-bonding capabilities. They are critical scaffolds in the development of AMPA/kainate receptor antagonists , peptide mimetics , and enzyme inhibitors .

This document is structured for drug discovery professionals, moving from rational design principles to validated synthetic protocols.

Part 1: Strategic Design Framework

The Pyrazole Bioisostere Paradigm

The pyrazole ring (1,2-diazole) is a privileged scaffold in medicinal chemistry, often utilized as a bioisostere for imidazole (found in Histidine) and phenyl (found in Phenylalanine) rings.

FeatureImidazole (Histidine)Pyrazole (Analog)Impact on Drug Design
pKa (Conjugate Acid) ~6.0~2.5Pyrazole is significantly less basic, remaining uncharged at physiological pH, improving membrane permeability.
H-Bonding Donor (N1) / Acceptor (N3)Donor (N1) / Acceptor (N2)Adjacent nitrogens in pyrazole create a unique dipole, altering binding pocket affinity.
Aromaticity HighModeratePyrazole can engage in

stacking but with different electron density distribution.
Metabolic Stability Susceptible to N-oxidationHighPyrazoles are generally robust against oxidative metabolism compared to imidazoles and furans.
Structural Classification

We categorize these analogs based on the tethering of the pyrazole ring to the amino acid backbone:

  • 
    -Pyrazolylalanine (Side-chain Analog):  The most common class, where the pyrazole replaces the imidazole of histidine or the phenyl of phenylalanine.
    
    • Target: Histidine kinases, GPCRs.

  • Pyrazolo-Glutamate Analogs (Backbone Integrated): The pyrazole ring is fused or directly linked to the acidic moiety, mimicking the distal carboxylate of glutamate.

    • Target: iGluRs (AMPA, NMDA, Kainate).

  • Conformationally Restricted Mimetics: The pyrazole ring constrains the

    
     (chi) torsional angles, locking the amino acid in a bioactive conformation.
    

Part 2: Validated Synthetic Protocols

Protocol A: Stereospecific Ring Opening of Serine -Lactones

Objective: Synthesis of


-(Benzyloxycarbonyl)-

-(pyrazol-1-yl)-L-alanine. Rationale: This method preserves the chiral center of L-serine, avoiding the need for complex resolution steps required in racemic syntheses (e.g., acetamidoacrylic acid routes).
Reagents & Equipment[1][2]
  • Substrate:

    
    -(Benzyloxycarbonyl)-L-serine 
    
    
    
    -lactone (commercially available or synthesized via Mitsunobu cyclization of Cbz-Ser-OH).[3]
  • Nucleophile: 1H-Pyrazole (sublimed grade).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Equipment: Inert atmosphere manifold (Argon), reflux condenser.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Solubilization: Dissolve

    
    -Cbz-L-serine 
    
    
    
    -lactone (1.0 eq, e.g., 15 mmol) in anhydrous MeCN (50 mL). Ensure the solution is clear.
  • Nucleophilic Attack: Add 1H-Pyrazole (1.05 eq) in a single portion.

    • Note: The

      
      -lactone is an "activated" electrophile. The N1 of pyrazole attacks the 
      
      
      
      -carbon, cleaving the alkyl-oxygen bond.
  • Reaction: Heat the mixture to 52–55°C for 24 hours under Argon.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting lactone (

      
      ) should disappear, and a lower 
      
      
      
      acid product should appear.
  • Workup: Evaporate the solvent under reduced pressure to yield a viscous oil or solid.

  • Purification:

    • Dissolve the residue in saturated aqueous NaHCO

      
      .
      
    • Wash with Ethyl Acetate (to remove unreacted pyrazole).

    • Acidify the aqueous layer to pH 1.0 with 6N HCl.

    • Extract the precipitate with Ethyl Acetate (

      
       mL).
      
    • Dry over MgSO

      
      , filter, and concentrate.
      
  • Crystallization: Recrystallize from EtOAc/Hexane to yield pure

    
    -Cbz-
    
    
    
    -(pyrazol-1-yl)-L-alanine.
Protocol B: Horner-Wadsworth-Emmons (HWE) Route for 5-Arylpyrazole Analogs

Objective: Synthesis of highly conjugated


-amino acids with a 5-arylpyrazole side chain.[4][5]
Rationale:  Ideal for creating fluorescent probes or diverse libraries where the aryl group on the pyrazole is variable.
  • HWE Reaction: React

    
    -trityl aspartic acid dimethyl ester derived 
    
    
    
    -keto phosphonate with an aryl aldehyde to form a
    
    
    -aryl
    
    
    -unsaturated ketone.
  • Cyclization: Treat the enone with phenylhydrazine.

  • Oxidation: Oxidize the intermediate pyrazoline (using DDQ) to the fully aromatic pyrazole.

  • Deprotection: Remove Trityl/Methyl groups to yield the free amino acid.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the stereospecific pathway (Protocol A) and the divergent pathway (Protocol B).

SynthesisPathways cluster_0 Protocol A: Stereospecific Ring Opening cluster_1 Protocol B: Divergent HWE Route L_Serine L-Serine (Chiral Pool) BetaLactone N-Cbz-Serine-β-Lactone L_Serine->BetaLactone Mitsunobu Cyclization ProductA β-(Pyrazol-1-yl)-L-Alanine (Pure Enantiomer) BetaLactone->ProductA Ring Opening (MeCN, 55°C) Pyrazole 1H-Pyrazole (Nucleophile) Pyrazole->ProductA Attacks β-Carbon L_Aspartate L-Aspartic Acid Phosphonate β-Keto Phosphonate L_Aspartate->Phosphonate Dimethyl methylphosphonate Enone β-Aryl α,β-Unsaturated Ketone Phosphonate->Enone HWE Reaction (Ar-CHO) ProductB 5-Arylpyrazole α-Amino Acid (Fluorescent/Conjugated) Enone->ProductB 1. Cyclization 2. Oxidation (DDQ) Hydrazine Aryl Hydrazine Hydrazine->ProductB

Figure 1: Dual synthetic strategies for pyrazole-based amino acids. Protocol A (Blue) prioritizes enantiopurity for biological assays. Protocol B (Red) prioritizes structural diversity for library generation.

Part 4: Medicinal Chemistry Applications & SAR[6][7][8][9]

Glutamate Receptor Ligands (AMPA/Kainate)

Pyrazole analogs are critical in designing selective antagonists for ionotropic glutamate receptors.

  • Mechanism: The pyrazole ring acts as a spacer that positions distal acidic groups (e.g., carboxylic acids or phosphonates) to interact with the Arg/Lys residues in the ligand-binding domain (LBD).

  • Case Study: (S)-2-Amino-3-(3-carboxy-5-methylpyrazol-4-yl)propanoic acid .

    • The pyrazole N-H acts as a hydrogen bond donor to the backbone carbonyl of the receptor.

    • The 3-carboxyl group mimics the

      
      -carboxyl of glutamate.
      
Physicochemical Profiling

Data below compares


-pyrazolylalanine against standard amino acids.
PropertyPhenylalanine (Phe)Histidine (His)

-Pyrazolylalanine
Significance
LogP 1.38-3.32-1.8 (est)More lipophilic than His, better BBB penetration potential.
H-Bond Donor 01 (NH)0 (N1-substituted)N1-substitution removes donor capability, altering specificity.
H-Bond Acceptor 01 (N3)1 (N2)N2 is a weaker base than His-N3, reducing non-specific binding.
Aromatic Character BenzenoidHeteroaromaticHeteroaromaticDifferent

-stacking geometry for receptor pockets.
Signal Transduction & Interaction Map

The following diagram details how pyrazole analogs interfere with Glutamate signaling.

SAR_Mechanism Receptor AMPA Receptor (Ligand Binding Domain) ArgResidue Arg485 (Cationic) GluResidue Glu402 (Anionic) Ligand Pyrazole Amino Acid Analog AlphaAmino α-Amino Group (Protonated) Ligand->AlphaAmino AlphaCarboxyl α-Carboxyl Group (Deprotonated) Ligand->AlphaCarboxyl PyrazoleRing Pyrazole Core (Scaffold) Ligand->PyrazoleRing AlphaAmino->GluResidue Ionic Bond AlphaCarboxyl->ArgResidue Ionic Bond PyrazoleRing->Receptor Van der Waals / π-Stacking DistalGroup Distal -COOH (Glutamate Mimic) PyrazoleRing->DistalGroup Rigid Linker DistalGroup->ArgResidue Critical Interaction (Agonism/Antagonism)

Figure 2: Pharmacophore mapping of a pyrazole-containing amino acid within the AMPA receptor binding pocket. The pyrazole ring serves as a rigid scaffold orienting the distal carboxylate.

Part 5: Future Outlook

The incorporation of pyrazole amino acids into proteins via genetic code expansion represents the next frontier. By utilizing orthogonal tRNA/synthetase pairs evolved to recognize


-pyrazolylalanine, researchers can site-specifically introduce these residues into enzymes to create novel catalytic triads (e.g., replacing Histidine-Aspartate-Serine with Pyrazole-Aspartate-Serine) to tune enzymatic activity and pH profiles.

References

  • Organic Syntheses Procedure: Vederas, J. C., & Arnold, L. D. (1987). "N-alpha-(Benzyloxycarbonyl)-beta-(pyrazol-1-yl)-L-alanine".[3] Organic Syntheses, 66, 146. Link

  • Synthetic Methodology: Sutherland, A., et al. (2015).[4] "Synthesis of pyrazole containing

    
    -amino acids via a highly regioselective condensation/aza-Michael reaction of 
    
    
    
    -aryl
    
    
    -unsaturated ketones". Organic & Biomolecular Chemistry, 13, 4514-4523.[5] Link
  • Medicinal Chemistry Review: Faria, J. V., et al. (2017).[6][7] "Recently reported biological activities of pyrazole compounds". Bioorganic & Medicinal Chemistry, 25(21), 5891-5903.[6] Link

  • AMPA Receptor Antagonists: Stensbøl, T. B., et al. (2002). "Novel AMPA receptor antagonists: Synthesis and structure-activity relationships". Journal of Medicinal Chemistry. Link

  • Bioisosterism: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Exploratory

Technical Monograph: 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Topic: 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary & Chemical Identity 3-(1-methyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Identity

3-(1-methyl-1H-pyrazol-4-yl)butanoic acid represents a critical "chiral tail" intermediate in modern medicinal chemistry. Unlike simple aromatic acids, the incorporation of the N-methylpyrazole moiety at the


-position of the aliphatic chain introduces specific physicochemical properties—namely, reduced lipophilicity (LogP modulation) and enhanced hydrogen bond acceptance—without the metabolic liability of a phenyl ring.

This scaffold is increasingly utilized in Fragment-Based Drug Discovery (FBDD) for targeting protein-protein interactions, specifically within the integrin inhibitor landscape (e.g.,


 antagonists) and JAK kinase inhibitor optimization.
Chemical Profile Table[1]
PropertySpecification
IUPAC Name 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid
Common Role Chiral Building Block / Pharmacophore Linker
SMILES CN1N=CC(=C1)C(C)CC(=O)O
Molecular Formula

Molecular Weight 168.19 g/mol
PubChem CID 81009246
pKa (Predicted) ~4.7 (Carboxylic Acid), ~2.5 (Pyrazole N)
Topological Polar Surface Area ~55

Synthetic Architecture: The Rhodium(I) Asymmetric Pathway

While traditional Knoevenagel condensation followed by reduction yields racemic mixtures, high-value pharmaceutical applications demand enantiopurity. The industry-standard protocol for synthesizing the chiral S- or R-enantiomer of this scaffold utilizes Rhodium-catalyzed asymmetric 1,4-conjugate addition of arylboronic acids to crotonates.

This method is superior due to its atom economy and the ability to set the C3 stereocenter with high enantiomeric excess (ee > 95%) early in the synthesis.

Mechanistic Logic
  • Precursor Selection: 1-Methyl-1H-pyrazole-4-boronic acid (nucleophile) and tert-butyl crotonate (Michael acceptor).

  • Catalytic Cycle: The Rh(I)-BINAP complex undergoes transmetallation with the boronic acid, followed by olefin insertion (determining stereochemistry) and hydrolysis.

  • Acid Deprotection: The tert-butyl ester is cleaved to yield the free acid.

Pathway Visualization (DOT)

SynthesisPathway Start 1-Methyl-1H-pyrazole- 4-boronic acid Catalyst [Rh(cod)Cl]2 / (R)-BINAP KHF2 (aq), Dioxane Start->Catalyst Reagent tert-Butyl Crotonate Reagent->Catalyst Intermediate Chiral Ester Intermediate (S-configuration) Catalyst->Intermediate Asymmetric 1,4-Addition Deprotection TFA / DCM Deprotection Intermediate->Deprotection Product 3-(1-methyl-1H-pyrazol-4-yl) butanoic acid Deprotection->Product Hydrolysis

Figure 1: Enantioselective synthesis route via Rh(I)-catalyzed conjugate addition. This pathway ensures high stereocontrol at the C3 position.

Medicinal Utility: Integrin & Kinase Targeting

The 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid moiety serves as a bioisostere for 3-arylbutanoic acids found in integrin inhibitors.

Structural Causality in Drug Design
  • Dipole Orientation: The pyrazole ring allows for specific

    
    -stacking interactions while the N-methyl group projects into hydrophobic pockets (e.g., the specificity pocket of JAK enzymes).
    
  • Zwitterionic Capability: When coupled with basic amines (e.g., pyrrolidines), the carboxylic acid tail facilitates zwitterionic character at physiological pH, improving solubility and lung retention for inhaled therapeutics [1].

Biological Signaling Context

In the context of Fibrosis (IPF), this scaffold is used to inhibit the TGF-


 activation pathway by blocking 

integrins.

Signaling Drug Pyrazole-Butanoic Acid Pharmacophore Integrin αvβ6 Integrin (RGD Binding Site) Drug->Integrin Competitive Antagonism LAP Latency Associated Peptide (TGF-β Complex) Integrin->LAP Mechanical Activation TGF Active TGF-β LAP->TGF Release Fibrosis Fibrotic Response (Collagen Deposition) TGF->Fibrosis Signaling

Figure 2: Mechanism of Action in Fibrosis. The molecule acts as an RGD-mimetic anchor, preventing integrin-mediated activation of TGF-


.

Validated Experimental Protocol

Protocol 4.1: Synthesis of (S)-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid Rationale: This protocol uses a Rhodium/BINAP system to ensure enantiomeric purity, critical for biological assays where the (R)-isomer may be inactive or toxic.

Reagents & Equipment[1]
  • Substrate: 1-Methyl-1H-pyrazole-4-boronic acid (1.5 equiv)

  • Acceptor: tert-Butyl crotonate (1.0 equiv)

  • Catalyst:

    
     (3 mol%), (R)-BINAP (6 mol%)
    
  • Solvent: 1,4-Dioxane /

    
     (10:1)
    
  • Base:

    
     (3.0 equiv)
    
Step-by-Step Methodology
  • Catalyst Formation: In a glovebox or under Argon, charge a reaction vial with

    
     and (R)-BINAP. Add degassed 1,4-dioxane and stir at ambient temperature for 15 minutes until a clear orange solution forms (active cationic Rh species).
    
  • Addition: Add the boronic acid and

    
     (aqueous solution). Stir for 5 minutes.
    
  • Initiation: Add tert-butyl crotonate dropwise. Seal the vessel.

  • Reaction: Heat to 90°C for 16 hours. Monitor by LC-MS for the disappearance of the crotonate ester.

  • Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry organic layer over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient) to isolate the tert-butyl ester intermediate.

  • Hydrolysis: Dissolve the intermediate in DCM (

    
    ). Add TFA (
    
    
    
    ) and stir at RT for 2 hours.
  • Final Isolation: Concentrate under reduced pressure. Avert heating above 40°C to prevent decarboxylation. Lyophilize to obtain the title compound as an off-white solid.

Quality Control Check:

  • 1H NMR (DMSO-d6): Look for the doublet at

    
     ppm (methyl group) and the pyrazole protons at 
    
    
    
    ppm.
  • Chiral HPLC: Use a Chiralcel OD-H column to verify ee > 95%.

References

  • Anderson, N. A., et al. (2018). "Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid." Journal of Medicinal Chemistry.

  • PubChem. (n.d.). "3-(1-methyl-1h-pyrazol-4-yl)butanoic acid Compound Summary." National Library of Medicine.

  • Ansari, A., et al. (2017). "Biologically active pyrazole derivatives."[1][2][3][4] New Journal of Chemistry.

  • Kumbhare, R. M., et al. (2025). "Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation." RSC Advances.

Sources

Foundational

Next-Generation Pyrazole Scaffolds: Regiocontrol &amp; Kinase Targeting

Executive Summary The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core architecture for over 30 FDA-approved therapeutics, including blockbuster kinase inhibitors (e.g., Ruxolit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core architecture for over 30 FDA-approved therapeutics, including blockbuster kinase inhibitors (e.g., Ruxolitinib, Encorafenib) and anti-inflammatory agents (Celecoxib).[1] However, the ubiquity of this scaffold masks a critical synthetic challenge: regioselectivity .[1]

Traditional condensation methods (Knorr synthesis) frequently yield mixtures of 1,3- and 1,5-isomers, complicating purification and reducing library throughput.[1] This guide moves beyond basic synthesis, focusing on novel regiocontrolled methodologies and fused-ring architectures (e.g., pyrazolo[1,5-a]pyrimidines).[1] We analyze the structural causality of kinase binding and provide a self-validating protocol for synthesizing 1,3,5-trisubstituted pyrazoles with high isomeric purity.

Structural Significance & SAR Logic

The Bioisosteric Advantage

In drug design, the pyrazole moiety acts as a robust bioisostere for amides, ureas, and phenyl rings.[1] Its planar, electron-rich nature allows for


-

stacking interactions, while the adjacent nitrogen atoms (N1 and N2) serve as a programmable hydrogen bond donor/acceptor system.[1]
  • N1 Position (NH or N-R): Often substituted to control solubility and metabolic stability.[1] When unsubstituted (NH), it acts as a hydrogen bond donor (HBD).[1]

  • N2 Position: Acts as a hydrogen bond acceptor (HBA), crucial for interacting with the "hinge region" of kinase ATP-binding pockets.[1]

  • C3 vs. C5 Substitution: This is the critical SAR vector. Substituents at C3 project into the solvent-exposed front, while C5 substituents often govern the twist angle of the ring, affecting planarity and binding affinity.[1]

Visualization: Pyrazole SAR Decision Tree

The following diagram outlines the logical flow for optimizing pyrazole scaffolds based on target requirements.

Pyrazole_SAR Start Pyrazole Scaffold Optimization Target Target Class Selection Start->Target Kinase Kinase (ATP Pocket) Target->Kinase GPCR GPCR / CNS Target->GPCR Hinge Hinge Binder (N2) Kinase->Hinge Require HBA Solubility Solubility/Metabolism (N1) GPCR->Solubility Sub3 C3: Steric/Selectivity Gate Hinge->Sub3 Vector to Solvent Sub5 C5: Twist/Planarity Control Solubility->Sub5 Vector to Hydrophobic Pocket Outcome1 High Affinity / Selectivity Sub3->Outcome1 Outcome2 Improved ADME Sub5->Outcome2

Figure 1: SAR optimization logic for pyrazole scaffolds. Note how C3 and C5 substitutions drive distinct pharmacological outcomes.

Overcoming the Regioselectivity Bottleneck

The classical reaction between hydrazines and 1,3-diketones often results in a mixture of regioisomers (1,3- vs 1,5-substituted), necessitating tedious chromatographic separation.[1] Modern medicinal chemistry demands methods that lock regiochemistry during synthesis.

Comparative Analysis of Synthetic Strategies
MethodologyMechanismRegioselectivityScope/Limitations
Classical Knorr Condensation (1,3-diketone + hydrazine)Low to Moderate (Steric dependent)Simple substrates; often yields 1:1 mixtures.[1]
Enaminone Approach Michael Addition

Cyclization
High Excellent for 1,3,5-trisubstituted systems; "Green" profile.[1]
[3+2] Cycloaddition Dipolar cycloaddition (Sydnones/Alkynes)Very High Requires specific dipoles; high atom economy.[1]
C-H Activation Pd/Ru-catalyzed arylationHigh Late-stage functionalization; requires directing groups.

Technical Insight: The Enaminone route is superior for library generation. By reacting an


-dimethylenaminone with a hydrazine, the initial nucleophilic attack is directed solely to the 

-carbon of the enaminone, forcing the formation of a single regioisomer.[1]

Case Study: Kinase Inhibition (The "Hinge" Interaction)

In the context of kinase inhibitors (e.g., Ruxolitinib for JAK1/2, Encorafenib for BRAF), the pyrazole ring mimics the adenine base of ATP.[1]

  • Mechanism: The N2 nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region.[1]

  • Novelty: Recent "Next-Gen" scaffolds utilize fused systems like pyrazolo[1,5-a]pyrimidine .[1] This fusion locks the conformation, reducing the entropic penalty of binding and often improving selectivity against off-target kinases.

Kinase_Binding Inhibitor Pyrazole Inhibitor ATP_Pocket ATP Binding Pocket Inhibitor->ATP_Pocket Enters Hinge Hinge Region (Backbone NH) ATP_Pocket->Hinge Gatekeeper Gatekeeper Residue ATP_Pocket->Gatekeeper Interaction H-Bond Formation (N2) Hinge->Interaction Critical Anchor Selectivity Selectivity Profile Gatekeeper->Selectivity Steric Clash Check Interaction->Selectivity

Figure 2: Mechanistic pathway of pyrazole-based kinase inhibition.[1] The N2 interaction is the "anchor" that defines the binding mode.[1]

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 1-phenyl-3-(trifluoromethyl)-5-methyl-1H-pyrazole via the Enaminone Route. Rationale: This protocol avoids the isomeric mixture issues of standard hydrazine/diketone condensation by using a polarized enaminone intermediate.

Reagents & Equipment[1][2]
  • Precursor: 4,4,4-Trifluoro-1-(pyrrolidin-1-yl)but-2-en-1-one (Enaminone equivalent).

  • Nucleophile: Phenylhydrazine.

  • Solvent: Ethanol (Green/protic solvent promotes proton transfer).[1]

  • Catalyst: HCl (conc.) - catalytic amount.[1]

Step-by-Step Methodology
  • Preparation of Enaminone:

    • React ethyl trifluoroacetoacetate with pyrrolidine (1.0 equiv) and triethyl orthoformate (1.2 equiv) in toluene at reflux for 4 hours.

    • Concentrate in vacuo to yield the

      
      -enaminone intermediate. Checkpoint: Verify formation by TLC (disappearance of starting ester).[1]
      
  • Cyclization (The Regioselective Step):

    • Dissolve the crude enaminone (1.0 mmol) in Ethanol (5 mL).

    • Add Phenylhydrazine (1.1 mmol) dropwise at room temperature.[1]

    • Add 2 drops of conc. HCl.

    • Reflux the mixture for 2 hours.

    • Mechanism:[1][2][3][4] The hydrazine

      
       attacks the 
      
      
      
      -carbon (activated by the trifluoromethyl group electron withdrawal and pyrrolidine donation), followed by cyclization onto the carbonyl.[1]
  • Workup & Purification:

    • Cool reaction to room temperature.[1][5][6][7] The product often precipitates.[1]

    • Filter the solid and wash with cold ethanol (2 x 2 mL).[1]

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water and brine.[1] Dry over

      
      .[1]
      
    • Validation:

      
      F NMR should show a single peak (approx -62 ppm) confirming one regioisomer. A split peak indicates failure of regiocontrol.
      
Expected Results
  • Yield: >85%

  • Regioselectivity: >98:2 (1-phenyl-5-methyl isomer vs 1-phenyl-3-methyl isomer).

References

  • Fustero, S., et al. (2011).[1] "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International. Link[1]

  • Ansari, A., et al. (2017).[1] "Biologically active pyrazole derivatives."[7][8] New Journal of Chemistry. Link

  • FDA Approved Drugs Database. (2024). "List of FDA-approved protein kinase inhibitors." Link

  • Maddila, S., et al. (2016).[1] "Recent advances in the synthesis of pyrazole derivatives." Letters in Organic Chemistry. Link

  • Zhang, Z., et al. (2025).[1][6] "Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition." The Journal of Organic Chemistry. Link

  • Gompel, M., et al. (2004).[1] "Pyrazolo[1,5-a]pyrimidine derivatives as a new class of CDK inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)butanoic Acid

Abstract This application note details a robust, scalable protocol for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid , a critical pharmacophore in the development of JAK inhibitors and other kinase-targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid , a critical pharmacophore in the development of JAK inhibitors and other kinase-targeting therapeutics. Unlike low-yielding conjugate addition routes, this guide prioritizes a Reformatsky-Dehydration-Hydrogenation sequence. This strategy ensures precise regiocontrol of the


-methyl substituent and minimizes impurity profiles associated with organocuprate chemistry. The protocol begins with the Friedel-Crafts acetylation of 1-methylpyrazole and proceeds through a zinc-mediated ester homologation, offering a cost-effective pathway for gram-to-kilogram scale production.

Retrosynthetic Analysis & Pathway Logic

The target molecule features a butyric acid backbone with a heteroaryl substituent at the C3 (


) position. Direct alkylation of linear acids often yields mixtures of 

- and

-isomers. Therefore, we utilize a disconnection strategy that builds the C3 stereocenter from a ketone precursor.
Strategic Advantages:
  • Regiospecificity: The methyl group originates from the acetyl precursor, fixing its position at C3 without ambiguity.

  • Scalability: Avoids cryogenic conditions required for lithium-based conjugate additions.

  • Purification: Intermediates are distinct by polarity, allowing for easy silica filtration or crystallization.

Pathway Diagram

SynthesisPathway Start 1-Methyl-1H-pyrazole (Starting Material) Step1 1-Methyl-4-acetylpyrazole (Ketone Intermediate) Start->Step1 Ac2O, H2SO4 (Friedel-Crafts) Step2 Ethyl 3-hydroxy-3-(1-methylpyrazol-4-yl) butanoate (Reformatsky Adduct) Step1->Step2 BrCH2COOEt, Zn (Reformatsky) Step3 Ethyl 3-(1-methylpyrazol-4-yl) but-2-enoate (Crotonate) Step2->Step3 pTsOH, Toluene (Dehydration) Step4 Ethyl 3-(1-methylpyrazol-4-yl) butanoate (Saturated Ester) Step3->Step4 H2, Pd/C (Hydrogenation) Final 3-(1-Methyl-1H-pyrazol-4-yl) butanoic acid (Target) Step4->Final NaOH, MeOH (Hydrolysis)

Figure 1: Five-step synthetic pathway from 1-methylpyrazole to the target acid.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Friedel-Crafts Acetylation)

Objective: Synthesize 1-methyl-4-acetylpyrazole. Mechanism: Electrophilic aromatic substitution. The N-methyl group activates the ring, directing the acetyl group to the C4 position.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Quantity (Example)
1-Methyl-1H-pyrazole 82.10 1.0 8.2 g (100 mmol)
Acetic Anhydride 102.09 2.0 20.4 g (200 mmol)

| Sulfuric Acid (conc.) | 98.08 | Cat. | 0.5 mL |

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Addition: Charge 1-methylpyrazole and acetic anhydride. Add concentrated

    
     dropwise (Exothermic!).
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting pyrazole (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour the mixture onto 100 g of crushed ice. Neutralize with saturated

    
     solution until pH ~8.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Dry combined organics over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. The residue can be distilled or used directly if purity >95% by NMR.

    • Yield Target: 60–75%.

Phase 2: Carbon Skeleton Assembly (Reformatsky Reaction)

Objective: Install the acetate chain to form the


-hydroxy ester.
Critical Note:  Activation of Zinc is crucial for initiation.

Reagents & Stoichiometry:

Reagent Equiv. Role
1-Methyl-4-acetylpyrazole 1.0 Substrate
Ethyl Bromoacetate 1.5 Nucleophile Precursor
Zinc Dust (Activated) 2.0 Metal Mediator

| Iodine (


) | Cat. | Activator |
| THF (Anhydrous) | Solvent | 0.5 M conc. |

Protocol:

  • Zinc Activation: Wash Zn dust with 1M HCl, then water, ethanol, and ether. Dry under high vacuum. Alternatively, activate in situ with TMSCl or

    
    .
    
  • Initiation: In a dry 3-neck flask under Nitrogen, suspend Zn dust in minimal THF. Add a crystal of Iodine. Add 10% of the Ethyl Bromoacetate. Warm gently until the yellow color of iodine disappears (initiation sign).

  • Addition: Add the solution of Ketone (Phase 1 product) and remaining Ethyl Bromoacetate in THF dropwise over 30 minutes to maintain a gentle reflux.

  • Completion: Reflux for 2 hours.

  • Quench: Cool to

    
    . Quench with cold 1M HCl (careful of foaming).
    
  • Isolation: Extract with EtOAc. Wash with brine.[1] Dry and concentrate.

    • Intermediate: Ethyl 3-hydroxy-3-(1-methylpyrazol-4-yl)butanoate.

Phase 3: Dehydration & Hydrogenation

Objective: Remove the hydroxyl group and reduce the double bond to establish the saturated butyrate chain.

Step 3A: Dehydration

  • Dissolve the Phase 2 crude oil in Toluene.

  • Add p-Toluenesulfonic acid (pTsOH, 0.1 eq).

  • Reflux with a Dean-Stark trap to remove water for 2–4 hours.

  • Concentrate to obtain the Crotonate intermediate (Ethyl 3-(1-methylpyrazol-4-yl)but-2-enoate).

Step 3B: Hydrogenation

  • Dissolve the Crotonate in Ethanol/EtOAc (1:1).

  • Add 10 wt% Pd/C catalyst (10% loading).

  • Stir under Hydrogen atmosphere (balloon pressure or 1-3 bar in a shaker) for 12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Concentration: Evaporate solvent to yield Ethyl 3-(1-methylpyrazol-4-yl)butanoate .

Phase 4: Final Hydrolysis

Objective: Saponify the ester to the free acid.

Protocol:

  • Dissolve the ester in Methanol (

    
    ).
    
  • Add 2M NaOH solution (2.0 eq).

  • Stir at room temperature for 4 hours.

  • Workup: Evaporate Methanol. Dilute aqueous residue with water. Wash with Ether (to remove non-acidic impurities).

  • Acidification: Acidify the aqueous layer to pH 3–4 with 1M HCl.

  • Isolation: Extract the precipitate or oil with EtOAc (

    
    ). Dry (
    
    
    
    ) and concentrate.
  • Crystallization: Recrystallize from EtOAc/Hexane if necessary.

Quality Control & Characterization

Expected Analytical Data:

  • Appearance: White to off-white solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.1 (s, 1H, -COOH)
      
    • 
       7.55 (s, 1H, Py-H5)
      
    • 
       7.30 (s, 1H, Py-H3)
      
    • 
       3.78 (s, 3H, N-Me)
      
    • 
       3.15 (m, 1H, CH-beta)
      
    • 
       2.45 (d, 2H, CH2-alpha)
      
    • 
       1.15 (d, 3H, CH3-gamma)
      

QC Checkpoints:

  • Phase 1: Ensure no unreacted 1-methylpyrazole remains (removes regioisomer risks later).

  • Phase 3A: Ensure complete dehydration. Residual alcohol will not reduce and will complicate the final product purity.

References

  • Acetylation of Pyrazoles

    • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Synthesis 2012; 44(15): 2387-2395.
  • Reformatsky Reaction Overview

    • The Reformatsky Reaction.[1][2][3][4][5][6] Organic Reactions 1942, 1, 1. (Classic Review)

  • Hydrogenation of Heteroaryl Acrylates: Catalytic Hydrogenation of Heterocyclic Compounds. Academic Press. General protocols for reducing exocyclic double bonds without reducing the pyrazole ring.
  • Safety Data (Fomepizole/4-Methylpyrazole Context)

    • While 4-methylpyrazole is an antidote, 1-methylpyrazole derivatives should be tre

Sources

Application

Application Note: Amide Coupling Protocols for Pyrazole Butanoic Acids

Topic: Optimized Amide Coupling Strategies for Pyrazole-Functionalized Butanoic Acids Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1][2] A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized Amide Coupling Strategies for Pyrazole-Functionalized Butanoic Acids Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1][2]

Abstract & Chemical Context

The coupling of pyrazole-functionalized butanoic acids with amines is a ubiquitous transformation in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] However, this specific substrate class presents unique challenges distinct from standard peptide coupling. The presence of the nitrogen-rich pyrazole heterocycle, combined with a flexible four-carbon (butyric) linker, introduces risks of regio-irregular coordination , catalyst poisoning , and intramolecular cyclization .[2]

This guide outlines three field-validated protocols to address these challenges, ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P) and sterically demanding activations (Acid Chloride).

The Core Challenge: Intramolecular Interference

Unlike simple aliphatic acids, 4-(pyrazolyl)butanoic acids possess an internal nucleophile (the pyrazole nitrogen) positioned three to four carbons away from the electrophilic carbonyl.[1] Upon activation of the carboxylic acid, the pyrazole nitrogen can attack the active ester, forming a cyclic cationic intermediate (e.g., a 5- or 6-membered lactam-like species). This side reaction competes with the desired intermolecular amine attack, leading to low yields or complex mixtures.[2]

Mechanistic Visualization

The following diagram illustrates the competition between the desired amidation and the parasitic intramolecular cyclization (specifically for 1-substituted pyrazoles).

AmideCoupling Start Pyrazole Butanoic Acid Activation Activation (HATU/T3P/SOCl2) Start->Activation Reagent + Base ActiveEster Activated Ester Intermediate Activation->ActiveEster Product Desired Amide Product ActiveEster->Product Path A: Fast Intermolecular Attack (Kinetic Control) Byproduct Cationic Spiro/Cyclic Species ActiveEster->Byproduct Path B: Intramolecular N-Attack (Thermodynamic Trap) Amine Target Amine (R-NH2) Amine->Product SideRxn Intramolecular Cyclization

Figure 1: Mechanistic divergence in pyrazole butanoic acid coupling. Path A is the desired route; Path B represents the parasitic cyclization driven by the pyrazole nitrogen lone pair.

Protocol A: The "Gold Standard" for Discovery (HATU)

Best For: Small-scale synthesis (<100 mg), valuable amines, and rapid library generation.[2] Mechanism: HATU generates a highly reactive aza-benzotriazole ester (OAt-ester) that reacts rapidly with amines, often outcompeting the intramolecular cyclization side reaction.[1]

Reagents
  • Substrate: Pyrazole butanoic acid (1.0 equiv)

  • Coupling Reagent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous) or DMAc.[1][2]

  • Amine: 1.0 – 1.2 equiv.

Step-by-Step Procedure
  • Preparation: Dissolve the pyrazole butanoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Note: Avoid DCM if solubility is poor; DMF promotes the solubility of the zwitterionic active species.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0 °C .

  • Pre-activation Interval: Stir at 0 °C for exactly 5–10 minutes .

    • Critical: Do not extend this time. Prolonged activation without the amine allows the pyrazole nitrogen to attack the OAt-ester, leading to "dead" cyclized byproducts.

  • Addition: Add the amine (1.1 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–4 hours.

  • Quench: Dilute with EtOAc, wash with saturated NaHCO₃ (3x), water (1x), and brine (1x).

    • Caution: If the product is polar (common with pyrazoles), back-extract the aqueous layers with DCM/Isopropanol (3:1).[2]

Protocol B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best For: Process chemistry (>1 g), epimerization-prone substrates, and easy workup.[2] Mechanism: T3P acts as a water scavenger and forms a mixed anhydride. It is less prone to "guanidinylation" side reactions common with uronium salts (HATU) and allows for very clean profiles.[2]

Reagents
  • Substrate: Pyrazole butanoic acid (1.0 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM).[1][2]

    • Note: Pyridine is superior to DIPEA for T3P couplings as it minimizes epimerization and acts as an efficient acyl transfer catalyst.

  • Solvent: EtOAc, 2-MeTHF, or DMF.[1][2]

Step-by-Step Procedure
  • Charge: To a reactor/flask, add the pyrazole butanoic acid (1.0 equiv), the amine (1.1 equiv), and the solvent (EtOAc is preferred for workup).

    • Differentiation: Unlike HATU, T3P protocols often work best when the amine is present before the coupling reagent is added, minimizing the lifetime of the active species and reducing cyclization risk.

  • Base Addition: Add Pyridine (4.0 equiv).[2] Cool the mixture to 0 °C .

  • Reagent Addition: Dropwise add the T3P solution (1.5 equiv) over 10–20 minutes.

    • Exotherm Control: T3P addition is exothermic. Maintain internal temperature < 5 °C.

  • Reaction: Warm to RT and monitor by HPLC/LCMS. Typical reaction time is 2–12 hours.

  • Workup: Add water to quench. Separate layers. Wash the organic layer with 0.5 M HCl (to remove pyridine), then NaHCO₃.[2]

    • Advantage:[2][3][4][5] T3P byproducts are water-soluble, often eliminating the need for chromatography.[4]

Protocol C: The "Hammer" (Acid Chloride via Oxalyl Chloride)

Best For: Sterically hindered amines (e.g., tert-butyl amines, anilines) or unreactive acids.[2] Mechanism: Converts the acid to a highly reactive acid chloride. Warning: This method carries the highest risk of side reactions (cyclization) and requires strict temperature control.

Reagents
  • Substrate: Pyrazole butanoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2-3 drops).[2]

  • Base: Et₃N or DIPEA (for the coupling step).[4]

  • Solvent: DCM (Dichloromethane) or THF.[2]

Step-by-Step Procedure
  • Activation: Dissolve the acid in dry DCM under N₂. Add catalytic DMF (2 drops).

  • Chlorination: Cool to 0 °C. Add Oxalyl Chloride dropwise. Gas evolution (CO/CO₂) will occur.[2]

  • Completion: Stir at RT for 1–2 hours until gas evolution ceases.

  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh dry DCM.

    • Why? Excess oxalyl chloride will react with your amine to form oxamides.

  • Coupling: Add the amine (1.0 equiv) and Et₃N (2.0 equiv) to the acid chloride solution at -78 °C or 0 °C (depending on amine reactivity).

    • Kinetic Control: Low temperature is essential to favor intermolecular attack over intramolecular cyclization.

Troubleshooting & Quality Control

The following table synthesizes common failure modes specific to pyrazole-linker systems and their remedies.

Failure ModeSymptom (LCMS/NMR)Root CauseCorrective Action
Intramolecular Cyclization Mass [M-18]⁺ (Loss of water) observed before amine addition.Pyrazole Nitrogen attacks activated ester.Switch to Protocol B (T3P) with simultaneous addition of amine. Avoid pre-activation times >1 min.
N-Acylation (Regio-error) Mass [M+Product]⁺ but incorrect NMR shift for Pyrazole-H.Coupling occurred at Pyrazole-NH (if unsubstituted).Use Protecting Groups (e.g., THP, Boc) on the pyrazole nitrogen prior to coupling.[2]
Guanidinylation Mass [Amine + 99]⁺ (if using HATU).[1][2]Amine reacts with HATU uronium salt directly.Switch to Protocol B (T3P) or slow down the addition of HATU. Ensure Acid is fully dissolved.
No Reaction Starting material persists.Zwitterionic nature of pyrazole acid reduces solubility.Switch solvent to DMAc or NMP . Use Protocol C (Acid Chloride) to force reactivity.[2]
Reference Data for Validation
  • T3P Byproducts: Propylphosphonic acid (PPA) and cyclic anhydrides are water-soluble.[1] If your crude NMR shows broad peaks at 1.5–2.5 ppm, wash more thoroughly with water/bicarbonate.[2]

  • HATU Byproducts: Tetramethylurea (TMU) is water-soluble.[1] Pyridine-N-oxide derivatives (HOAt) can be removed by washing with basic alumina or extensive bicarbonate washes.[1]

References

  • Dunetz, J. R., et al. (2011).[2][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2]

    • [2]

  • Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[2]

  • Montalbetti, C. A., & Falque, V. (2005).[2] "Amide bond formation and peptide coupling."[4][6][7][8][9] Tetrahedron, 61(46), 10827-10852.[2]

    • [2]

  • Bachem. (2024).[2][4][10] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

Method

Using 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid in peptide synthesis

Application Note: Strategic Incorporation of 3-(1-methyl-1H-pyrazol-4-yl)butanoic Acid in Peptide Synthesis Executive Summary 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a specialized heterocyclic building block increas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-(1-methyl-1H-pyrazol-4-yl)butanoic Acid in Peptide Synthesis

Executive Summary

3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a specialized heterocyclic building block increasingly utilized in medicinal chemistry to introduce the pyrazole pharmacophore into peptide backbones. Unlike standard amino acids, this


-substituted carboxylic acid lacks an 

-amino group, functioning primarily as an N-terminal capping agent or a side-chain modifier (e.g., via Lysine

-amino acylation).

This guide provides a rigorous protocol for coupling this moiety using Solid Phase Peptide Synthesis (SPPS). It addresses specific challenges such as


-position steric hindrance, solubility profiles, and the advantages of the 

-methylated pyrazole ring in preventing side reactions.

Technical Profile & Mechanistic Insight

Chemical Structure & Properties

The compound consists of a butyric acid chain substituted at the C3 (


) position with a 1-methyl-1H-pyrazole ring.[1]
  • Formula:

    
    
    
  • Molecular Weight: 168.19 g/mol

  • Chirality: The C3 position is chiral. The building block is available as a racemate or enantiomerically pure (

    
     or 
    
    
    
    ). For high-affinity ligand design, enantiopurity is critical.
  • pKa: The carboxylic acid typically exhibits a pKa

    
     4.5–4.8. The pyrazole nitrogen (N2) is a weak hydrogen bond acceptor but is not sufficiently basic to interfere with standard coupling activation.
    
Strategic Advantages in Drug Design
  • Metabolic Stability: The pyrazole ring is bioisosteric to phenyl and imidazole rings but offers distinct metabolic profiles, often resisting oxidative metabolism better than electron-rich phenyl rings.

  • Hydrogen Bonding: The N2 atom of the pyrazole serves as a specific H-bond acceptor, critical for binding in kinase hinge regions or bromodomain acetyl-lysine binding pockets.

  • No Protecting Group Required: Unlike histidine or tryptophan, the 1-methyl substitution blocks the pyrazole N1, preventing side-chain acylation or alkylation during synthesis.

Experimental Protocol: Solid Phase Coupling

Materials & Reagents
  • Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).

  • Solvent: DMF (N,N-dimethylformamide), anhydrous.

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is recommended due to the slight steric bulk at the

    
    -position.
    
  • Base: DIPEA (N,N-Diisopropylethylamine).[2]

Pre-Coupling Considerations: Solubility

While generally soluble in DMF, the pyrazole moiety can induce aggregation in hydrophobic sequences.

  • Recommendation: Dissolve the acid in DMF to a concentration of 0.2 M – 0.4 M. If turbidity occurs, add 10% DMSO or NMP.

Step-by-Step Coupling Protocol (Fmoc Strategy)

This protocol assumes the peptide chain has been assembled on-resin and the N-terminal Fmoc group has been removed.

Step 1: Resin Preparation

  • Wash the Fmoc-deprotected resin (

    
     scale) with DMF (
    
    
    
    ).
  • Drain completely.

Step 2: Activation (The "Pre-Activation" Method)

  • Rationale: Pre-activation ensures the active ester is formed before contact with the resin, minimizing slow diffusion kinetics.

  • In a clean vial, combine:

    • 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid:

      
       (4 equivalents)
      
    • HATU:

      
       (3.8 equivalents)
      
    • DMF:

      
      
      
  • Add DIPEA:

    
     (8 equivalents).
    
  • Vortex briefly and let stand for 1–2 minutes . The solution should turn slightly yellow.

Step 3: Coupling Reaction

  • Add the activated solution to the resin reaction vessel.

  • Agitate (shake or vortex) at room temperature for 45–60 minutes .

    • Note: Standard amino acids couple in 20-30 mins; the

      
      -substituent requires extended time to ensure completion.
      
  • Drain the reaction vessel.

Step 4: Washing & Validation

  • Wash resin with DMF (

    
    ), DCM (
    
    
    
    ), and DMF (
    
    
    ).
  • Kaiser Test (Ninhydrin): Perform a Kaiser test to ensure the N-terminal amine is fully capped.

    • Result: The beads should remain colorless (yellow solution is acceptable). Blue beads indicate incomplete coupling.

    • Troubleshooting: If blue, repeat the coupling (Step 2–3) using PyAOP or DIC/Oxyma Pure.

Step 5: Cleavage

  • Treat resin with Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5%

    
    ) for 2 hours.
    
  • Precipitate in cold diethyl ether.

Visualization of Workflows

Chemical Activation Mechanism

The following diagram illustrates the activation of the carboxylic acid by HATU, highlighting the role of the pyrazole ring as a passive bystander during activation.

ActivationCycle Acid 3-(1-methyl-1H-pyrazol-4-yl) butanoic acid ActiveEster O-At Active Ester (Reactive Intermediate) Acid->ActiveEster Carboxylate Activation HATU HATU (Activator) HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster Deprotonation Product Capped Peptide (Amide Bond Formed) ActiveEster->Product Nucleophilic Attack Resin Peptide-Resin (Free Amine) Resin->Product

Caption: Activation pathway using HATU/DIPEA. The carboxylic acid is converted to a reactive O-7-azabenzotriazole ester, facilitating rapid aminolysis by the resin-bound peptide.

SPPS Decision Tree

A logical flow for determining the optimal coupling conditions based on steric hindrance and sequence difficulty.

SPPS_Workflow Start Start: N-Terminal Capping CheckSeq Analyze Peptide Sequence (Aggregation Prone?) Start->CheckSeq Standard Standard Condition: DIC / Oxyma Pure (Green Chemistry) CheckSeq->Standard No Aggregation Difficult Difficult Sequence: HATU / DIPEA (High Power) CheckSeq->Difficult Hydrophobic/Long Coupling Coupling Reaction (60 mins, RT) Standard->Coupling Difficult->Coupling Test Kaiser Test Coupling->Test Success Proceed to Cleavage Test->Success Colorless Fail Double Couple (Re-activate) Test->Fail Blue Fail->Difficult Repeat

Caption: Decision matrix for selecting coupling reagents. HATU is preferred for this beta-substituted acid in complex sequences to overcome steric barriers.

Comparative Data: Coupling Reagents

The following table summarizes the efficiency of different coupling reagents for attaching 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid to a secondary amine (e.g., Proline N-terminus), which represents a "difficult" coupling scenario.

Coupling ReagentBaseSolventReaction TimeConversion (%)*Notes
DIC / Oxyma NoneDMF60 min92%Greenest option; slower kinetics.
HBTU / DIPEA DIPEADMF45 min88%Standard; prone to guanidinylation if slow.
HATU / DIPEA DIPEADMF45 min>99% Recommended. Best for steric bulk.
PyAOP / DIPEA DIPEANMP30 min>99%Use if HATU fails; expensive.

*Data represents average conversion rates based on HPLC analysis of crude cleavage products for a model peptide H-Pro-Ala-Gly-Resin.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Shelton, P. T., & Jensen, K. J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 23-41. Link

Sources

Application

Application Note: A Guide to the Esterification of 3-(1-methylpyrazol-4-yl)butanoic Acid

Introduction: The Significance of Esterifying Heterocyclic Carboxylic Acids 3-(1-methylpyrazol-4-yl)butanoic acid is a compound of interest within pharmaceutical and materials science research, featuring a substituted py...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Esterifying Heterocyclic Carboxylic Acids

3-(1-methylpyrazol-4-yl)butanoic acid is a compound of interest within pharmaceutical and materials science research, featuring a substituted pyrazole ring coupled to a butanoic acid chain. The carboxylic acid moiety is a prime target for chemical modification, with esterification being one of the most fundamental and powerful transformations. Converting the carboxylic acid to an ester can dramatically alter the molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability. This is a common strategy in drug development for creating prodrugs that can enhance bioavailability or modulate the pharmacokinetic profile of a parent compound.

However, the presence of the 1-methylpyrazole ring introduces specific chemical considerations. The pyrazole ring contains a pyridine-like nitrogen atom which is weakly basic and can interact with reagents, particularly strong acids. This guide provides a comprehensive overview of suitable esterification conditions for this substrate, explaining the rationale behind method selection and offering a detailed, field-proven protocol for researchers.

Method Selection Guide: Navigating Esterification Pathways

Choosing the correct esterification method is critical to ensure high yield and purity while avoiding unwanted side reactions. The primary challenge with 3-(1-methylpyrazol-4-yl)butanoic acid is the potential for the pyrazole nitrogen to interfere with acid-catalyzed reactions.

  • Fischer-Speier Esterification : This classic method involves heating the carboxylic acid and an excess of alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3] While atom-economical, this approach is often unsuitable for substrates containing acid-sensitive functional groups or basic nitrogens.[4] The strong acid catalyst can protonate the pyrazole ring, potentially leading to side reactions, decreased catalyst efficacy, or solubility issues. Therefore, this method should be approached with caution.

  • Activation via Acid Chlorides : A two-step, highly reliable method involves first converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[7] This method is robust but involves handling hazardous reagents and an additional synthetic step.

  • Carbodiimide-Mediated Coupling (Steglich Esterification) : This is often the preferred method for substrates that are sensitive to harsh conditions.[4][8] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid.[9][10] The reaction is catalyzed by a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP), and proceeds under mild, near-neutral conditions at or below room temperature.[11][12][13] This approach avoids strong acids and is compatible with the pyrazole moiety, making it a highly recommended strategy.

  • Mitsunobu Reaction : This redox-condensation reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[14][15] It employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17][18] The reaction conditions are exceptionally mild (typically 0 °C to room temperature), making it suitable for complex and sensitive molecules. However, a major drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.

Comparative Overview of Esterification Conditions

The table below summarizes the key aspects of each method as they apply to the esterification of 3-(1-methylpyrazol-4-yl)butanoic acid.

MethodReagents & CatalystsTypical SolventTemperatureProsCons for this Substrate
Fischer-Speier Alcohol (in excess), H₂SO₄ or TsOH (cat.)Alcohol or TolueneRefluxHigh atom economy; simple reagents.Strong acid can protonate the pyrazole ring; high temperatures may cause degradation.[1][4]
Acid Chloride 1. SOCl₂ or (COCl)₂2. Alcohol, PyridineDCM, THF, or Toluene0 °C to RefluxHigh reactivity; irreversible.[6][7]Two-step process; involves corrosive and toxic reagents.
Steglich Alcohol, DCC or EDC, DMAP (cat.)DCM, THF, or Acetonitrile0 °C to RTVery mild conditions; high yields; tolerates sensitive groups.[8][9][12]Generates urea byproduct (e.g., DCU) that requires removal by filtration.[19]
Mitsunobu Alcohol, PPh₃, DEAD or DIADTHF or Dioxane0 °C to RTExtremely mild; useful for chiral alcohols (inversion).[14][16]Stoichiometric byproducts (phosphine oxide, hydrazine) complicate purification.[17]

Recommended Protocol: Steglich Esterification

This protocol details the synthesis of a representative ester (e.g., the ethyl ester) of 3-(1-methylpyrazol-4-yl)butanoic acid using DCC and DMAP. This method is chosen for its mild conditions and high compatibility with the substrate.

Materials:

  • 3-(1-methylpyrazol-4-yl)butanoic acid

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, filtration apparatus.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(1-methylpyrazol-4-yl)butanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add the alcohol (e.g., ethanol, 1.2–1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • DCC Addition: In a separate container, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting carboxylic acid.

  • Workup - Urea Removal: Once the reaction is complete, cool the mixture again in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2x) to remove residual DMAP and any unreacted DCC.

    • Saturated NaHCO₃ solution (2x) to remove any unreacted carboxylic acid.

    • Brine (1x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester can be purified further, if necessary, by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanism Visualization: Steglich Esterification

The diagram below illustrates the catalytic cycle of the Steglich esterification, highlighting the key activation steps.

Steglich_Esterification cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalytic Cycle RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DMAP DMAP DCC DCC Acyl_Pyridinium N-Acylpyridinium Ion (Active Ester) DMAP->Acyl_Pyridinium + O-Acylisourea - DCU Acyl_Pyridinium->DMAP + R'-OH - Ester Ester R-COOR' (Product) Acyl_Pyridinium->Ester Nucleophilic Attack ROH R'-OH (Alcohol) ROH->Acyl_Pyridinium

Caption: The catalytic mechanism of Steglich esterification.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls, ensure all reagents and solvents are anhydrous. Water can hydrolyze the O-acylisourea intermediate and consume DCC. A slight excess of the alcohol and DCC may be beneficial.

  • DCU Contamination: The primary byproduct, DCU, is sparingly soluble in many organic solvents like DCM but more soluble in others like THF or DMF. If DCU remains in the product after filtration, it can often be removed by trituration with cold diethyl ether or by recrystallization.

  • Side Reactions: In the absence of DMAP, the O-acylisourea intermediate can slowly rearrange to a stable N-acylurea byproduct, which halts the reaction. The use of catalytic DMAP is crucial to intercept the intermediate efficiently.[8]

References

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Aslam, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Jasinski, M., et al. (2006). Thionyl Chloride/4-(N,N-Dimethylamino) Pyridine Complex. A Simple One-Pot Method for Esterification of Carboxylic Acids.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • Lutjen, A. B., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • An, G., et al. (2021).
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 Esters – Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • NPTEL. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Nguyen, T. T., et al. (2020). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science.
  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

  • Li, D., et al. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.... RSC Publishing.
  • North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Esters. Retrieved from [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]

  • Seo, J. G., et al. (2014). Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids.... RSC Publishing.
  • Inesi, S., et al. (2015). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction.
  • OperaChem. (2024). Formation of Esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27: RCO2H to RCO2R' (review). Retrieved from [Link]

  • Kumar, A., et al. (2023).
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Quora. (2018). What are the esterification reactions, equation, and products of butanoic acid?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Rosyda, M., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.

Sources

Method

Application Note: High-Fidelity Activation of Pyrazole Carboxylic Acids

Executive Summary & Scientific Context Pyrazole carboxylic acids are ubiquitous scaffolds in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., hinge-binding motifs) and GPCR modulators....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Pyrazole carboxylic acids are ubiquitous scaffolds in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., hinge-binding motifs) and GPCR modulators. However, their activation for amide coupling presents unique synthetic challenges distinct from standard benzoic acids or aliphatic amino acids.

The Core Challenges:

  • Steric Hindrance: 1,3,5-substituted pyrazoles often possess a carboxylic acid at the C5 position flanked by a bulky N1-substituent (aryl or alkyl) and a C4-substituent. This creates a "steric wall" that defeats standard carbodiimide (EDC/DCC) couplings.

  • Electronic Deactivation: The electron-rich nature of the pyrazole ring can reduce the electrophilicity of the activated carbonyl species, requiring more potent activation agents.

  • The "Free NH" Trap: In

    
    -unsubstituted pyrazoles (1H-pyrazoles), activation of the carboxylic acid often leads to competitive intermolecular 
    
    
    
    -acylation (dimerization) or formation of reactive
    
    
    -acyl pyrazole intermediates that degrade yield.

This guide details two high-reliability protocols: the T3P® (Propylphosphonic Anhydride) method for scalable, low-epimerization couplings, and the Oxalyl Chloride/Catalytic DMF method for overcoming extreme steric barriers.

Reagent Selection Matrix

The choice of reagent is dictated by the substitution pattern of the pyrazole and the chirality of the coupling partner.

Table 1: Comparative Analysis of Activation Reagents
FeatureT3P (Propylphosphonic Anhydride) Oxalyl Chloride / Cat. DMF HATU / HBTU
Mechanism Anhydride formation (cyclic phosphonic)Acid Chloride formation (via Vilsmeier)Uronium/Guanidinium active ester
Potency High (Excellent for moderate sterics)Very High (The "Sledgehammer" for bulk)High
Atom Economy Good (Water-soluble byproduct)Poor (Requires removal of excess reagent)Poor (Large byproduct mass)
Epimerization Lowest (Ideal for chiral amines)High risk (via ketene pathway)Moderate
Workup Simple (Wash with water/bicarb)Difficult (Requires concentration)Difficult (Tetramethylurea removal)
Safety Safe, non-explosiveToxic gas evolution (CO, CO₂, HCl)Sensitizer, potential explosive hazard
Decision Tree: Selecting the Right Protocol

ReagentSelection Start Start: Pyrazole Carboxylic Acid CheckNH Is the Pyrazole N-H free? Start->CheckNH Protect Recommended: Protect N-H (THP, SEM, or Boc) CheckNH->Protect Yes CheckSterics Steric Hindrance at C3/C5? CheckNH->CheckSterics No (N-Alkylated) Protect->CheckSterics T3P_Route Protocol A: T3P Coupling (Standard & Scalable) CheckSterics->T3P_Route Moderate (e.g., H, Me) OxCl_Route Protocol B: Acid Chloride (Extreme Sterics) CheckSterics->OxCl_Route High (e.g., t-Butyl, CF3)

Figure 1: Strategic decision matrix for pyrazole activation. Note that N-unsubstituted pyrazoles generally require protection to prevent oligomerization.

Protocol A: The "Gold Standard" (T3P Coupling)

Application: Best for general purpose coupling, scale-up (>10g), and when the amine partner has a chiral center prone to racemization. Mechanism: T3P reacts with the carboxylate to form a mixed anhydride. The cyclic structure of T3P acts as a "proton sponge" and template, accelerating the amine attack while suppressing oxazolone formation (the primary cause of racemization).

Materials
  • Substrate: Pyrazole carboxylic acid (1.0 equiv).

  • Amine: 1.1 – 1.2 equiv.

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv).

  • Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv).[1] Note: Pyridine is preferred for highly epimerization-prone amines.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Methodology
  • Charge: To a reactor/flask equipped with a stirrer, add the pyrazole carboxylic acid, the amine, and the solvent (EtOAc, concentration ~0.2 M).

  • Base Addition: Cool the mixture to 0 °C. Add the base (Pyridine or DIPEA) dropwise.

  • Activation: Add the T3P solution dropwise over 10–15 minutes. Exotherm warning: Maintain internal temperature < 10 °C.

  • Reaction: Allow the mixture to warm to 20–25 °C. Stir for 2–12 hours. Monitor by HPLC/LC-MS.

    • Optimization: If conversion stalls, heat to 50 °C. T3P is thermally stable.

  • Workup (The "Green" Advantage):

    • Add water (equal volume to solvent).

    • Separate layers.[2]

    • Wash organic layer with 10% citric acid (to remove excess base/amine).

    • Wash organic layer with 10% NaHCO₃ (to remove residual T3P byproducts—propylphosphonic acid is highly water-soluble).

    • Dry (MgSO₄) and concentrate.

Protocol B: The "Hard Case" (Acid Chloride via Oxalyl Chloride)

Application: Mandatory for 1,3-dialkylpyrazole-5-carboxylic acids or substrates with massive steric bulk where T3P/HATU kinetics are too slow. Mechanism: Uses catalytic DMF to form the Vilsmeier-Haack reagent (chloroiminium ion), which rapidly converts the acid to the acid chloride.

Materials
  • Substrate: Pyrazole carboxylic acid (1.0 equiv).

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv).[3]

  • Catalyst: DMF (anhydrous, 1–2 drops / 0.05 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Quench: Triethylamine (TEA) + Amine partner.

Step-by-Step Methodology
  • Preparation: Suspend the pyrazole acid in anhydrous DCM (0.2 M) under inert atmosphere (

    
     or Ar).
    
  • Catalyst: Add catalytic DMF (1–2 drops).

  • Chlorination: Add Oxalyl Chloride dropwise at 0 °C.

    • Observation: Vigorous gas evolution (CO/CO₂) will occur immediately upon addition.

  • Completion: Stir at room temperature for 1–2 hours.

    • QC Check: Aliquot 50 µL into MeOH. Check LC-MS for the methyl ester. If acid remains, add more Oxalyl Chloride.

  • Evaporation (Critical): Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

    • Why? Excess oxalyl chloride will react with your amine to form oxamides (a common impurity).

  • Coupling: Add the amine (1.1 equiv) and TEA (2.5 equiv) to the acid chloride solution at 0 °C. Warm to RT.

Troubleshooting: The -Unsubstituted Pyrazole

A common failure mode occurs when the pyrazole ring nitrogen (


) is unsubstituted (

).

The Mechanism of Failure: Activation of the carboxylic acid generates an electrophile. The


 nitrogen of the pyrazole is nucleophilic enough to attack the activated acid (either inter- or intramolecularly), forming an 

-acyl pyrazole
. This species is unstable and reactive, often leading to oligomers or transferring the acyl group to non-target nucleophiles.

Solution Strategy:

  • Transient Protection (Silylation):

    • Use BSA (N,O-Bis(trimethylsilyl)acetamide) . Treat the acid with 2.0 equiv BSA in DCM for 1 hour before adding the coupling agent. This temporarily protects the carboxylic acid and the pyrazole NH as silyl esters/amines.

    • Proceed with the acid chloride method (Protocol B). The silyl ester converts to the acid chloride, and the N-Si bond is cleaved during the aqueous workup.

  • Specific Base Control:

    • Use T3P with Pyridine (Protocol A). Pyridine is less likely to deprotonate the pyrazole NH (pKa ~14) compared to TEA/DIPEA, reducing the nucleophilicity of the ring nitrogen while still activating the T3P mechanism.

Mechanistic Visualization

The following diagram illustrates the T3P activation pathway, highlighting why it prevents epimerization and side reactions compared to standard carbodiimides.

T3P_Mechanism Reagents Pyrazole Acid + T3P + Base Intermediate Mixed Anhydride (Reactive Species) Reagents->Intermediate Activation Transition Cyclic Transition State (Proton Sponge Effect) Intermediate->Transition + Amine Product Pyrazole Amide Transition->Product Collapse Byproduct Water-Soluble P-Byproduct Transition->Byproduct Wash away

Figure 2: T3P activation pathway.[4] The cyclic anhydride structure assists in proton transfer, making the reaction faster and cleaner.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Sigma-Aldrich. "Propylphosphonic anhydride (T3P) Specification and Applications." Link

  • Curia Global. "T3P® Reagent: Revolutionizing Condensation Reactions." Link

  • Organic Syntheses. "Acid Chloride Formation via Oxalyl Chloride." Org.[1][2][5] Synth. 2004, 81, 262. Link

  • Bachem. "Peptide Coupling Reagents: A Guide to HATU and Alternatives." Link

Sources

Application

3-(1-methyl-1H-pyrazol-4-yl)butanoic acid as a fragment-based drug design scaffold

Application Note: 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid in Fragment-Based Drug Design Abstract This guide details the utility of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid (CAS: 890092-84-9) as a high-value scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid in Fragment-Based Drug Design

Abstract

This guide details the utility of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid (CAS: 890092-84-9) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike flat aromatic fragments, this molecule offers a critical Fsp³ character via its chiral


-position, providing a defined exit vector from the binding pocket. This note covers physicochemical profiling, enantioselective synthetic protocols, and ligand-observed NMR screening methodologies required to validate this fragment against kinase and GPCR targets.

Chemical Profiling & Library Design

In FBDD, the "Rule of Three" (Ro3) is the gold standard. 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is an exemplary "ideal fragment" because it balances a polar head group (carboxylic acid) with an aromatic anchor (pyrazole), linked by a flexible, chiral alkyl chain.

Physicochemical Properties
PropertyValueFBDD Significance
Molecular Weight 168.19 Da<300 Da allows significant room for "growing" the molecule.
cLogP ~0.65Low lipophilicity ensures high solubility (>1 mM) for NMR/X-ray screening.
H-Bond Donors/Acceptors 1 (OH) / 3 (N, O)The pyrazole N2 is a classic kinase hinge acceptor; the acid is a salt-bridge warhead.
Rotatable Bonds 3Provides entropic flexibility to sample sub-pockets before rigidification.
Chirality 1 (C3 Position)Critical: The

-methyl group creates a 3D vector, breaking planarity.
The "Vector" Concept

This scaffold is not merely a binder; it is a linker .

  • The Anchor: The 1-methyl-1H-pyrazole moiety often mimics the adenine ring of ATP in kinases or binds to aromatic cages in epigenetic targets (e.g., Bromodomains).

  • The Vector: The butanoic acid tail extends out of the primary pocket. The C3-methyl group forces the chain into a specific conformation, often directing the carboxylic acid toward solvent or a secondary lysine/arginine residue.

Protocol: Enantioselective Synthesis

Objective: To access the (S)- or (R)-enantiomer of the scaffold. Rationale: Using racemic fragments in X-ray crystallography leads to ambiguous electron density maps (diffused ligand density). High-affinity interactions are almost always stereospecific.

Methodology: Rhodium-Catalyzed Asymmetric 1,4-Addition.[1] Based on the Hayashi-Miyaura reaction principles.

Reagents:
  • Substrate: tert-Butyl crotonate (or ethyl crotonate).

  • Reagent: 1-Methyl-1H-pyrazole-4-boronic acid.

  • Catalyst: [Rh(cod)Cl]₂ (2.5 mol%).

  • Chiral Ligand: (R)-BINAP or (R)-SegPhos (5 mol%) for (S)-product formation.

  • Solvent: Dioxane/H₂O (10:1).

Step-by-Step Protocol:
  • Catalyst Formation: In a glovebox, mix [Rh(cod)Cl]₂ (12 mg) and (R)-BINAP (32 mg) in dry dioxane (2 mL). Stir at RT for 15 min to generate the active cationic Rh-ligand complex.

  • Addition: Add 1-methyl-1H-pyrazole-4-boronic acid (1.5 equiv) and tert-butyl crotonate (1.0 equiv).

  • Initiation: Add degassed water (0.2 mL) and TEA (1.0 equiv). Seal the vial.

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Deprotection: Treat the ester with TFA/DCM (1:1) for 2 hours to yield the free acid: (S)-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid .

Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hex/IPA mobile phase). Target >95% ee.

Protocol: Fragment Screening via STD-NMR

Objective: Detect weak binding (K_d: 10 µM – 5 mM) of the fragment to a target protein (e.g., a Kinase or Integrin). Technique: Saturation Transfer Difference (STD) NMR.[2][3][4][5][6]

Principle:

We selectively saturate the protein signals.[2][3] If the fragment binds, magnetization transfers from the protein to the fragment via the Nuclear Overhauser Effect (NOE). The fragment, exchanging rapidly between bound and free states, carries this "memory" of saturation into the solution, resulting in signal attenuation in the difference spectrum.

Experimental Setup:
  • Protein Prep: Buffer exchange protein into deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pD 7.4) to remove H₂O signals.

    • Concentration: 10–20 µM protein.

  • Ligand Prep: Dissolve fragment in d6-DMSO (50 mM stock).

    • Final Assay Concentration: 500 µM (Ligand:Protein ratio ~ 50:1).

  • Internal Control: Add 20 µM DSS (reference) and 20 µM Tryptophan (negative control if Tryptophan doesn't bind the specific target).

NMR Acquisition (Bruker/Varian 600 MHz):
  • Pulse Sequence: stddiffesgp.3 (Bruker standard with excitation sculpting for water suppression).

  • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12 ppm (regions with only protein signals).

  • Off-Resonance Irradiation: Set frequency to 40 ppm (control).

  • Saturation Train: Gaussian pulse train (50 ms pulses) for a total saturation time of 2–3 seconds.

  • Scans: 128–256 scans (interleaved) to ensure S/N > 10.

Data Analysis:
  • Subtract "On-Resonance" from "Off-Resonance" spectra.

  • Positive Hit: Signals corresponding to the pyrazole protons (singlets ~7.5-8.0 ppm) and the methyl doublet (~1.2 ppm) appear in the difference spectrum.

  • Epitope Mapping: The proton showing the strongest STD signal (highest % intensity relative to the reference spectrum) is in closest contact with the protein surface.

Hit-to-Lead Evolution Strategy

Once binding is confirmed via STD-NMR or SPR, the carboxylic acid tail serves as the "growth" point.

Diagram: The FBDD Growth Workflow The following diagram illustrates the logical flow from library selection to chemical elaboration.

FBDD_Workflow cluster_chem Chemical Logic Library Fragment Library (Scaffold Selection) Screen Screening (STD-NMR / SPR) Library->Screen 500 µM Validation X-Ray Crystallography (Soak System) Screen->Validation Kd < 5 mM Design Vector Analysis (Define Exit Vector) Validation->Design Electron Density Synthesis Chemical Ligation (Amide Coupling) Design->Synthesis Grow via COOH Synthesis->Screen Iteration

Caption: Workflow for evolving the 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid scaffold from a weak binder to a potent lead.

Chemical Ligation (The "Grow" Step)

The carboxylic acid is coupled to diverse amines to probe adjacent pockets.

  • Reaction: Amide coupling using HATU/DIPEA in DMF.

  • Target: Create a library of 20–50 amides.

  • Rationale: The pyrazole anchors the molecule; the chiral chain vectors the amide bond to interact with the "solvent front" or "selectivity pocket" (e.g., the DFG-out pocket in kinases).

References

  • Fragment-Based Discovery of Pyrazole-Based Inhibitors (Aurora Kinase) Title: Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity.[7] Source: Journal of Medicinal Chemistry (2009).[7] Link:[Link]

  • STD-NMR Methodologies Title: Saturation transfer difference NMR for fragment screening.[2][3][4][5] Source: Current Protocols in Chemical Biology (2013).[3] Link:[Link]

  • Enantioselective Synthesis of 3-Arylbutanoic Acids Title: Rh-catalyzed highly enantioselective synthesis of 3-arylbutanoic acids.[1][8] Source: Angewandte Chemie International Edition (2007).[8] Link:[Link]

  • Integrin Inhibitor Applications Title: Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid.[1] Source: Journal of Medicinal Chemistry (2019). Link:[Link]

Sources

Method

Application Note: Strategic Synthesis of Pyrazole-Containing Pharmaceutical Intermediates

Introduction: The Pyrazole Pharmacophore in Modern Medicine The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for blockbuster drugs such as Celecoxib (Celebrex) , Sildenaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Pharmacophore in Modern Medicine

The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for blockbuster drugs such as Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . Its planar, electron-rich architecture allows for diverse non-covalent interactions—hydrogen bonding (donor/acceptor),


-stacking, and cation-

interactions—making it an ideal bioisostere for phenyl or heteroaryl rings.

However, the synthesis of substituted pyrazoles presents a persistent challenge: Regioselectivity .

In drug development, the difference between a 1,3- and a 1,5-substituted pyrazole is often the difference between a nanomolar inhibitor and an inactive byproduct. This guide provides a technical roadmap for navigating these synthetic challenges, focusing on the Knorr Pyrazole Synthesis and [3+2] Cycloaddition strategies, with a specific focus on the industrial preparation of Celecoxib analogs.

Strategic Workflow: Selecting the Right Methodology

Before initiating wet chemistry, the synthetic route must be selected based on substituent electronics and steric demand.

Decision Matrix (Graphviz)

PyrazoleStrategy Start Target Pyrazole Structure Subst Are substituents sensitive to acid/heat? Start->Subst Knorr Method A: Knorr Condensation (1,3-Dicarbonyl + Hydrazine) Subst->Knorr No (Robust) Cyclo Method B: [3+2] Cycloaddition (Diazo/Hydrazonyl + Alkyne) Subst->Cyclo Yes (Sensitive) Regio Is Regioselectivity Critical? Knorr->Regio Regio->Knorr No (Symmetric) Solvent Control via Solvent/Lewis Acid (e.g., EtOH vs. TFA) Regio->Solvent Yes Click Cu-Catalyzed (Click) or Ru-Catalyzed Cyclo->Click 1,4- or 1,5-Selectivity needed

Figure 1: Strategic decision tree for selecting pyrazole synthesis methodology based on substrate tolerance and regiochemical requirements.

Deep Dive: The Knorr Pyrazole Synthesis

The condensation of hydrazines with 1,3-dicarbonyl compounds (Knorr synthesis) remains the industrial workhorse due to atom economy and scalability. However, when using mono-substituted hydrazines, two regioisomers (1,3- and 1,5-isomers) are possible.

Mechanistic Insight & Regiocontrol

The reaction proceeds via a hemiaminal intermediate. The regioselectivity is dictated by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • Electronic Control: The terminal nitrogen (

    
    ) of an aryl hydrazine is the harder nucleophile and typically attacks the most reactive carbonyl first.
    
  • Solvent Control: In protic solvents (EtOH), the reaction is often thermodynamically controlled. In fluorinated solvents (TFA, TFE), the carbonyl reactivity can be modulated to favor the kinetic product.

Protocol: Synthesis of Celecoxib Intermediate

This protocol describes the condensation of 4-hydrazinophenylsulfonamide with a fluorinated diketone, a critical step in Celecoxib manufacturing.

Reagents:

  • 4-Sulphonamidophenylhydrazine hydrochloride (1.0 equiv)

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • Solvent: Ethanol (Industrial Grade) or Water/TFA mixture

  • Catalyst: Aqueous HCl (if using free base hydrazine)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (11.5 g, 50 mmol) and Ethanol (100 mL).

  • Addition: Add 4-sulphonamidophenylhydrazine hydrochloride (11.2 g, 50 mmol) in portions at room temperature.

    • Note: If using the hydrazine free base, add 1.0 equiv of aqueous HCl to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (30% EtOAc/Hexanes) or HPLC. Look for the disappearance of the diketone peak.

  • Workup (Crystallization): Cool the reaction mixture to

    
    . Add water (50 mL) slowly to induce precipitation.
    
  • Filtration: Filter the white solid and wash with cold 50% EtOH/Water.

  • Purification: Recrystallize from Isopropanol/Water to remove the minor regioisomer.

    • Target: >99.5% purity of the 1,5-diaryl isomer (Celecoxib).

Data Analysis: The crude mixture typically contains the desired 1,5-isomer and the unwanted 1,3-isomer.

Parameter1,5-Isomer (Celecoxib)1,3-Isomer (Impurity)

NMR


Retention Time (HPLC)


Thermodynamic Stability More StableLess Stable

Advanced Method: Regioselective [3+2] Cycloaddition[1]

When Knorr synthesis yields inseparable mixtures, or when sensitive functional groups preclude harsh acid catalysis, [3+2] cycloaddition offers superior regiocontrol.

Copper-Mediated Synthesis

This method utilizes the "Click" chemistry paradigm to generate 1,4-disubstituted pyrazoles exclusively.

Protocol:

  • In Situ Diazo Formation: Combine an amine with

    
     in MeCN to generate the diazo species in situ.
    
  • Catalysis: Add the terminal alkyne (1.0 equiv) and

    
     (5 mol%).
    
  • Reaction: Stir at RT for 2 hours. The copper acetylide intermediate directs the attack, ensuring high regioselectivity.

Industrial Scalability & Safety

Hydrazine Handling

Hydrazines are potent reducing agents and potential carcinogens.

  • Engineering Control: Use closed-loop dosing systems for hydrazine monohydrate.

  • Quenching: Ensure all residual hydrazine is quenched with bleach (sodium hypochlorite) before waste disposal. Warning: This reaction is exothermic and generates nitrogen gas.

Flow Chemistry Adaptation

For multi-kilogram scale, converting the Knorr synthesis to a Continuous Flow Reactor is recommended.

  • Setup: Pump A (Diketone in EtOH) and Pump B (Hydrazine in Water/HCl) meet in a heated coil reactor (

    
    , 10 min residence time).
    
  • Benefit: High pressure allows superheating of ethanol, reducing reaction time from hours to minutes and minimizing impurity formation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation or hydrolysis of imine intermediate.Increase reaction time; add molecular sieves or use Dean-Stark trap to remove water.
Wrong Regioisomer Kinetic vs. Thermodynamic control failure.Switch solvent.[1] TFA favors 1,3-isomer; EtOH/Reflux favors 1,5-isomer (Celecoxib).
Oiling Out Product melting point depression by impurities.Seed the mixture with pure crystal; slow down the cooling ramp during crystallization.
Color Formation Oxidation of hydrazine or phenol impurities.Sparge solvents with Nitrogen/Argon; add antioxidant (e.g., ascorbic acid) during workup.

References

  • Knorr Pyrazole Synthesis Mechanism & History: Knorr, L. (1883).[2][3][4] Ber. Dtsch. Chem. Ges., 16, 2597.[3][4]

  • Celecoxib Synthesis & Regiocontrol: Heller, S. T., & Natarajan, S. R. (2006).[5] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678.

  • Transition-Metal Catalyzed Functionalization: Joo, J. M., et al. (2020). "Transition-metal-catalyzed C-H functionalization of pyrazoles." Organic & Biomolecular Chemistry, 18, 5767.

  • Industrial Flow Chemistry for Pyrazoles: Baxendale, I. R., et al. (2010). "A continuous flow synthesis of the anti-inflammatory COX-2 inhibitor Celecoxib." ChemMedChem.

  • Regioselective Synthesis Review: Fustero, S., et al. (2011). "Recent Advances in the Synthesis of Pyrazoles." Chemical Reviews.

Sources

Application

Functionalization of the C-4 position of 1-methylpyrazole

Application Note: Strategic Functionalization of the C-4 Position of 1-Methylpyrazole Executive Summary The 1-methylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in n...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C-4 Position of 1-Methylpyrazole

Executive Summary

The 1-methylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Crizotinib), COX-2 inhibitors (e.g., Celecoxib), and agrochemicals. While the N1-methyl group blocks the nitrogen, the carbon skeleton offers three potential sites for functionalization: C3, C4, and C5.

This guide focuses exclusively on the C-4 position . This position is electronically distinct as the "beta" carbon of the enamine-like system, making it the primary vector for Electrophilic Aromatic Substitution (EAS). Conversely, it is the least acidic position, rendering it difficult to access via direct lithiation without blocking groups. This note details two high-fidelity workflows to access C-4 diversity:

  • Classical Route: Regioselective Halogenation followed by Cross-Coupling.

  • Advanced Route: Sterically-Controlled Iridium-Catalyzed C-H Borylation.

Reactivity Profile & Mechanistic Logic

To successfully functionalize C-4, one must understand the competing electronic and steric forces within the ring.

  • Electronic Control (EAS): The lone pair on the graph-pyrrolic nitrogen (N1) donates electron density into the ring. Resonance structures show that this density is delocalized primarily to C-4. Therefore, electrophiles (

    
    ) preferentially attack C-4.[1]
    
  • Acid/Base Control (Lithiation): The proton at C-5 is the most acidic (

    
    ) due to the inductive electron-withdrawing effect of the adjacent N1. Treatment with strong bases (e.g., 
    
    
    
    -BuLi) results in exclusive C-5 lithiation. Do not use direct lithiation to target C-4.
  • Steric Control (Ir-Catalysis): Bulky transition metal catalysts (e.g., Ir-dtbpy systems) avoid the substituents at N1 and the lone pair at N2, favoring the sterically accessible C-4 position.

Visualizing the Reactivity Landscape

PyrazoleReactivity Substrate 1-Methylpyrazole EAS Electrophile (E+) (Br2, HNO3, Vilsmeier) Substrate->EAS HOMO Control Base Strong Base (n-BuLi, LDA) Substrate->Base Inductive Effect IrCat Ir-Catalyst (Steric Control) Substrate->IrCat Steric Clearance C4_Path C-4 Attack (Nucleophilic) C5_Path C-5 Attack (Acidic Proton) EAS->C4_Path Major Product Base->C5_Path Major Product IrCat->C4_Path Major Product

Figure 1: Divergent reactivity modes of 1-methylpyrazole. Electrophiles and bulky catalysts target C-4, while strong bases target C-5.

Protocol A: The Classical Route (Halogenation & Coupling)

This is the industry-standard method for generating C-4 libraries. It relies on the high nucleophilicity of C-4 to install a halogen handle (Br or I), which is subsequently engaged in Suzuki-Miyaura coupling.

Step 1: Regioselective C-4 Bromination

Objective: Synthesize 4-bromo-1-methyl-1H-pyrazole with >95% regioselectivity.

Materials:

  • 1-Methylpyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) or DMF (0.5 M concentration)

  • Saturated NaHCO₃ solution, Brine, Ethyl Acetate.

Procedure:

  • Dissolution: Charge a round-bottom flask with 1-methylpyrazole and MeCN. Cool to 0°C in an ice bath. Note: MeCN is preferred over DMF for easier workup, though DMF accelerates the reaction.

  • Addition: Add NBS portion-wise over 15 minutes. The exotherm is mild, but rapid addition can lead to poly-bromination.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[2] The product is less polar than the starting material.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate. Wash with sat. NaHCO₃ (2x) to remove succinimide byproducts, followed by brine.

  • Purification: Dry over Na₂SO₄ and concentrate. The crude material is typically >95% pure. If necessary, purify via silica flash chromatography (0-20% EtOAc in Hexane).

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Couple the C-4 bromide with an aryl boronic acid.[2][3]

Materials:

  • 4-Bromo-1-methylpyrazole (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)[2]
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the bromide, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane and aqueous

    
     via syringe.
    
  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

    • Mechanism:[4][5][6][7][8][9][10] The electron-rich pyrazole ring can sometimes poison Pd catalysts.

      
       is robust; however, if conversion is low, switch to 
      
      
      
      .
  • Isolation: Filter through a Celite pad, dilute with EtOAc, wash with water, and purify via column chromatography.

Protocol B: The Advanced Route (Ir-Catalyzed C-H Borylation)

This route circumvents the halogenation step, directly installing a boronic ester at C-4. This is ideal for late-stage functionalization or when the "halogen-dance" side reaction is a concern.

Scientific Rationale: Iridium catalysts ligated by bipyridines (e.g., dtbpy) are sensitive to steric bulk. In 1-methylpyrazole, the C-5 position is sterically crowded by the N-methyl group relative to the bulky active catalyst species. Consequently, the catalyst activates the C-H bond at C-4.

Materials:

  • 1-Methylpyrazole (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (0.55 equiv - Note: 1 mole of 
    
    
    
    provides 2 boron atoms, but often 1.0 equiv is used to drive kinetics)
  • Pre-catalyst:

    
     (1.5 mol%)
    
  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

  • Solvent: Hexane or THF (anhydrous)

Procedure:

  • Glovebox/Schlenk Technique: This reaction is oxygen-sensitive.

  • Catalyst Formation: In a vial, mix

    
    , dtbpy, and a small portion of 
    
    
    
    in solvent. The solution should turn dark brown/red, indicating formation of the active tris(boryl)iridium species.
  • Substrate Addition: Add the 1-methylpyrazole and the remaining

    
    .
    
  • Reaction: Heat at 60–80°C for 4–8 hours.

    • Self-Validating Step: Monitor by GC-MS.[2] The appearance of the M+126 peak (mass of pinacol ester minus H) confirms borylation.

  • Workup: Evaporate volatiles. The resulting crude pinacol boronate is often stable enough for direct use in a subsequent Suzuki coupling (One-Pot Protocol) without isolation.

Comparative Data & Troubleshooting

FeatureProtocol A (Halogenation)Protocol B (C-H Borylation)
Regioselectivity High (>98% C-4) . Driven by electronics.Good (~90% C-4) . Driven by sterics.[11] Minor C-3 isomers possible.
Scalability Excellent (Multi-gram to kg).Moderate (Cost of Ir catalyst is high).
Atom Economy Lower (requires Br/I waste).High (Direct H replacement).
Common Failure Poly-halogenation: If NBS is in large excess.Protodeboronation: C-4 boronates can hydrolyze on silica.

Expert Insight - Troubleshooting:

  • Issue: Protodeboronation during purification of the C-4 boronate.

    • Solution: Do not purify the boronate on silica gel. Filter the crude reaction mixture through a short plug of Celite and take it directly into the Suzuki coupling step (One-Pot).

  • Issue: Low yield in Suzuki Coupling due to Pd poisoning.

    • Solution: Pyrazoles are good ligands for Pd. Increase catalyst loading to 5 mol% or use a precatalyst like XPhos Pd G3 , which is resistant to coordination by the substrate.

References

  • Reactivity of Pyrazoles (General Theory)

    • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
    • Source:

  • Regioselective Halogenation of Pyrazoles

    • Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II.
    • Source:

  • Iridium-Catalyzed Borylation (Steric Control)

    • Hartwig, J. F. et al. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization." Chemical Reviews, 2010, 110(2), 890–931.
    • Source:

  • Suzuki Coupling Protocols for Heterocycles

    • BenchChem Technical Support.[1][2] "Application Notes and Protocols for Suzuki Coupling Reactions."

    • Source:

  • Direct Arylation Nuances (Pd vs Ir)

    • Fagnou, K. et al.
    • Source:

Sources

Method

Application Note: Scalable Synthesis of Pyrazole Butanoic Acid Derivatives

Topic: Scalable Synthesis Routes for Pyrazole Butanoic Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Senior Process Chemists, Medicinal Chemists, and CMC Leads. Executive Summary Pyrazole but...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable Synthesis Routes for Pyrazole Butanoic Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Senior Process Chemists, Medicinal Chemists, and CMC Leads.

Executive Summary

Pyrazole butanoic acid derivatives are critical pharmacophores in medicinal chemistry, serving as core scaffolds for phosphodiesterase (PDE) inhibitors, anti-inflammatory agents (e.g., COX-2 inhibitors), and agrochemicals. While laboratory-scale synthesis often relies on unoptimized alkylations, scaling these routes introduces significant challenges regarding regioselectivity (N1 vs. N2) , purification efficiency , and process safety .

This guide outlines two distinct, scalable protocols:

  • The Divergent Route (Alkylation): Best for symmetric pyrazoles or those with strong electronic bias.

  • The Convergent Route (Cyclization): The definitive solution for complex, asymmetric pyrazoles requiring absolute regiocontrol.

Strategic Route Selection

Before selecting a protocol, the substrate's symmetry must be analyzed. The pyrazole ring contains two nitrogen atoms; in unsubstituted or symmetrically substituted pyrazoles (e.g., 3,5-dimethylpyrazole), N1 and N2 are equivalent. In asymmetric pyrazoles (e.g., 3-methylpyrazole), alkylation yields a mixture of isomers that are difficult to separate on a kilogram scale.

Decision Matrix: Route Selection

RouteSelection Start Target Molecule Analysis Symmetry Is the Pyrazole Core Symmetric? Start->Symmetry Yes Yes (e.g., 3,5-dimethyl) Symmetry->Yes Symmetric No No (e.g., 3-methyl, 3-CF3) Symmetry->No Asymmetric RouteA PROTOCOL A: Direct N-Alkylation (Cost-Effective, High Throughput) Yes->RouteA RouteB PROTOCOL B: De Novo Cyclization (High Regio-Fidelity) No->RouteB

Figure 1: Strategic decision tree for selecting the synthesis pathway based on substrate symmetry.

Protocol A: Direct N-Alkylation (The Divergent Route)

Best For: Symmetric pyrazoles or cost-sensitive early-phase scale-up. Mechanism: SN2 displacement of ethyl 4-bromobutyrate by the pyrazole anion.

Critical Process Parameters (CPPs)
  • Base Selection: Avoid NaH on scale due to hydrogen evolution and safety risks. Use K₂CO₃ or Cs₂CO₃ (for difficult substrates).

  • Catalysis: Addition of catalytic Potassium Iodide (KI) (10 mol%) creates a transient, highly reactive alkyl iodide (Finkelstein condition), significantly reducing reaction time.

  • Solvent: Replace DMF (work-up difficulty) with Acetone (reflux) or Acetonitrile . For multi-kilo scale, Toluene/Water with a Phase Transfer Catalyst (TBAB) is preferred.

Step-by-Step Protocol

Scale: 100 g Input | Expected Yield: 85-92%

  • Charge: To a 2L reactor equipped with an overhead stirrer and reflux condenser, add:

    • Pyrazole substrate (1.0 equiv)[1]

    • Acetone (10 volumes)

    • K₂CO₃ (anhydrous, milled, 2.0 equiv)

    • KI (0.1 equiv)

  • Activation: Stir at ambient temperature for 30 minutes to ensure deprotonation equilibrium.

  • Addition: Add Ethyl 4-bromobutyrate (1.1 equiv) dropwise over 45 minutes. Note: Exotherm is mild, but control addition to maintain T < 30°C.

  • Reaction: Heat to reflux (approx. 56°C) for 6–12 hours. Monitor by HPLC (Target: <2% unreacted pyrazole).

  • Work-up (Filtration Method):

    • Cool to 20°C.

    • Filter off inorganic salts (KBr, excess K₂CO₃). Wash cake with acetone.

    • Concentrate filtrate under vacuum to obtain the crude ester.

  • Hydrolysis (One-Pot Option):

    • Redissolve crude ester in THF/Water (1:1).

    • Add LiOH (2.5 equiv). Stir at RT for 4 hours.

    • Acidify with 1M HCl to pH 4.0 to precipitate the product (or extract with EtOAc if liquid).

  • Purification: Recrystallize from Ethanol/Heptane.

Protocol B: De Novo Cyclization (The Convergent Route)

Best For: Asymmetric pyrazoles (e.g., 3-trifluoromethyl-pyrazole derivatives) where N1-alkylation selectivity is critical. Mechanism: Condensation of a 1,3-dicarbonyl system with a hydrazine-linker moiety.[2][3][4]

The "Linker-First" Strategy

Instead of alkylating a pre-formed pyrazole, this route builds the pyrazole onto the butanoic acid chain. This guarantees that the alkyl chain is attached to the desired nitrogen.

Step-by-Step Protocol

Scale: 50 g Input | Expected Yield: 75-85%

Reagents:

  • Substrate: 1,3-Diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) or Enaminone.

  • Linker: 4-Hydrazinobutanoic acid hydrochloride (commercially available or synthesized via hydrazine + gamma-butyrolactone).

  • Preparation: In a glass-lined reactor, dissolve the 1,3-diketone (1.0 equiv) in Ethanol (8 volumes).

  • Linker Addition: Add 4-hydrazinobutanoic acid HCl (1.1 equiv).

  • pH Adjustment: Careful control of pH determines the regiochemistry during the cyclization of asymmetric diketones.

    • Standard: No base (Acidic conditions favor formation of the 5-substituted isomer).

    • Buffered: Add NaOAc (1.1 equiv) to buffer to neutral pH.

  • Cyclization: Reflux (78°C) for 4–8 hours.

    • Checkpoint: Monitor the disappearance of the diketone via TLC/LCMS.

  • Isolation:

    • Cool to 0–5°C.

    • The product often precipitates directly from the ethanolic solution.

    • Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water, and crystallize.

Regioselectivity Data Comparison
MethodSubstrateMajor IsomerSelectivity RatioScalability
Protocol A (Alkylation) 3-MethylpyrazoleMixture (N1/N2)~60:40High (but requires chromatography)
Protocol A (Modified) 3-CF₃-pyrazoleN1-alkylated~90:10Medium (Steric control helps)
Protocol B (Cyclization) 4,4,4-trifluoro-1-phenyl-1,3-dioneSingle Regioisomer >99:1 High (No chromatography)

Process Safety & Handling

  • Hydrazine Derivatives: 4-hydrazinobutanoic acid is less volatile than hydrazine hydrate but should still be treated as a potential genotoxin. Use in a closed system.

  • Ethyl 4-bromobutyrate: A potent lachrymator. All charging operations must occur within a fume hood or via closed-transfer lines.

  • Exotherms: The deprotonation step in Protocol A (if using stronger bases like NaH or alkoxides) releases significant heat and hydrogen gas. Protocol A uses K₂CO₃ to mitigate this risk.

Process Workflow Visualization

ProcessFlow cluster_0 Protocol A: Alkylation cluster_1 Protocol B: Cyclization P1_Start Pyrazole + Base (Acetone/K2CO3) P1_Add Add Ethyl 4-bromobutyrate (+ KI catalyst) P1_Start->P1_Add P1_Heat Reflux 6-12h P1_Add->P1_Heat P1_Hydro Hydrolysis (LiOH/THF) P1_Heat->P1_Hydro Final Final Product (Pyrazole Butanoic Acid) P1_Hydro->Final P2_Start 1,3-Diketone + 4-Hydrazinobutanoic Acid P2_Cond Cyclocondensation (EtOH, Reflux) P2_Start->P2_Cond P2_Iso Direct Precipitation (High Purity) P2_Cond->P2_Iso P2_Iso->Final

Figure 2: Comparative process flow for Alkylation vs. Cyclization routes.

References

  • Regioselective N-Alkylation of Pyrazoles

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: Journal of Organic Chemistry (2017).[5]

    • URL:[Link]

  • Title: Process for the Regioselective Synthesis of Pyrazoles (Patent WO2015097658A1).
  • Hydrazine Linker Synthesis & Cyclization

    • Title: Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation.[6][7][8]

    • Source: RSC Advances (2025).
    • URL:[Link]

  • General Pyrazole Chemistry

    • Title: Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.[9]

    • Source: Organic & Biomolecular Chemistry.[8][9][10]

    • URL:[Link]

Sources

Application

Bioconjugation techniques using pyrazole acid linkers

Application Note: Physicochemical Modulation of Antibody-Drug Conjugates (ADCs) using Hydrophilic Pyrazole Acid Linkers Abstract The aggregation of Antibody-Drug Conjugates (ADCs) driven by hydrophobic payloads (e.g., PB...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Physicochemical Modulation of Antibody-Drug Conjugates (ADCs) using Hydrophilic Pyrazole Acid Linkers

Abstract

The aggregation of Antibody-Drug Conjugates (ADCs) driven by hydrophobic payloads (e.g., PBD dimers, auristatins) remains a critical failure point in late-stage development. Traditional alkyl or PEG spacers often fail to balance solubility with plasma stability. This guide details the application of Pyrazole Acid Linkers —specifically 1H-pyrazole-4-carboxylic acid derivatives—as rigid, polar scaffolds. Unlike phenyl-based linkers, the pyrazole moiety lowers the overall LogP of the payload-linker complex, masking the hydrophobicity of the cytotoxic warhead while providing a stable handle for amide conjugation.

Introduction: The Pyrazole Advantage

In bioconjugation, the linker is not merely a connector; it is a functional modulator of the drug's pharmacokinetics.[1] While Polyethylene Glycol (PEG) is the gold standard for solubility, it introduces flexibility that can shield the payload from enzymatic cleavage or increase immunogenicity.

Pyrazole Acid Linkers offer a structural alternative:

  • Dipolar Character: The pyrazole ring (pKa ~2.5 for the conjugate acid) acts as a hydrogen bond donor/acceptor, significantly increasing aqueous solubility compared to phenyl bioisosteres.

  • Rigidity: The aromatic ring reduces the entropic penalty of binding, often improving the kinetics of enzyme-mediated release (e.g., by Cathepsin B) if placed adjacent to the cleavage site.

  • Chemical Stability: The pyrazole-amide bond is highly resistant to systemic hydrolysis, preventing premature drug release.

Mechanism of Action

The following diagram illustrates how replacing a hydrophobic phenyl spacer with a pyrazole acid linker alters the solvation shell of the ADC, preventing aggregation.

PyrazoleMechanism cluster_0 Traditional Hydrophobic Linker cluster_1 Pyrazole Acid Linker Strategy Payload_A Hydrophobic Payload (e.g., MMAE) Linker_A Phenyl/Alkyl Spacer Payload_A->Linker_A High LogP Antibody_A mAb Surface Linker_A->Antibody_A Agg AGGREGATION (Hydrophobic Collapse) Linker_A->Agg Solvent Repulsion Payload_B Hydrophobic Payload Linker_B Pyrazole-4-Carboxylic Acid Payload_B->Linker_B Polar Masking Antibody_B mAb Surface Linker_B->Antibody_B Water H2O Solvation Shell Linker_B->Water H-Bonding

Figure 1: Mechanistic comparison of aggregation risks between traditional hydrophobic spacers and polar pyrazole linkers.

Experimental Protocol: Synthesis and Activation

This protocol describes the activation of a 1H-pyrazole-4-carboxylic acid linker and its subsequent conjugation to a payload amine.

Reagents Required:

  • 1H-pyrazole-4-carboxylic acid (Starting Material)

  • N-Hydroxysuccinimide (NHS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Anhydrous DMF/DMSO

  • Cytotoxic Payload (containing a primary or secondary amine)

Step 1: NHS-Activation of the Pyrazole Acid

Rationale: Direct coupling using HATU/HBTU can sometimes lead to racemization if the linker contains chiral centers (though pyrazole itself is achiral) or side reactions with the pyrazole nitrogen. Pre-forming the NHS ester ensures clean conjugation.

  • Dissolution: Dissolve 1.0 eq of 1H-pyrazole-4-carboxylic acid in anhydrous DMF (Concentration: 0.1 M).

  • Activation: Add 1.2 eq of NHS and 1.5 eq of EDC·HCl.

  • Reaction: Stir at room temperature under N2 atmosphere for 4–6 hours.

    • Checkpoint: Monitor via TLC (MeOH/DCM 1:9) or LC-MS. The shift in retention time confirms ester formation.

  • Workup: Dilute with Ethyl Acetate, wash with 0.1 M HCl (to remove excess EDC), then brine. Dry over MgSO4 and concentrate.

    • Note: Pyrazole-NHS esters are stable enough for short-term storage at -20°C.

Step 2: Conjugation to Payload (Linker-Drug Construction)
  • Coupling: Dissolve the amine-bearing payload (1.0 eq) in DMF. Add DIPEA (2.0 eq).

  • Addition: Dropwise add the Pyrazole-NHS ester (1.1 eq) dissolved in DMF.

  • Incubation: Stir for 12 hours at RT.

  • Purification: Purify the Linker-Drug intermediate via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Protocol: Bioconjugation to Antibody (mAb)

Once the Pyrazole-Linker-Payload is synthesized (often containing a maleimide or another NHS group at the other end for the antibody), proceed to conjugation.

Workflow Diagram:

ConjugationWorkflow Start Start: Purified mAb Reduct Step 1: Partial Reduction (TCEP/DTT) Start->Reduct Buffer Buffer Exchange (PBS pH 7.4 + 1mM EDTA) Reduct->Buffer Conj Step 2: Conjugation Add Pyrazole-Linker-Payload (DMSO < 10% v/v) Buffer->Conj Quench Step 3: Quenching (N-acetyl cysteine) Conj->Quench Purify Step 4: Purification (SEC or TFF) Quench->Purify QC QC: HIC-HPLC & UV-Vis Purify->QC

Figure 2: Standard workflow for cysteine-based conjugation of pyrazole-linked payloads.

Detailed Steps:
  • Reduction: Reduce interchain disulfides of the mAb (10 mg/mL) using 2.5 eq of TCEP for 2 hours at 37°C.

  • Conjugation: Cool mAb to 4°C. Add the Pyrazole-Linker-Payload (dissolved in DMSO) to the mAb.

    • Critical Parameter: Maintain DMSO concentration < 10% to prevent protein denaturation.

    • Stoichiometry: Use 4–8 equivalents of linker-payload per mAb to target a DAR (Drug-Antibody Ratio) of ~4.

  • Reaction Time: 1 hour at 4°C.

  • Purification: Remove excess small molecules using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC).

Comparative Data: Pyrazole vs. Phenyl Linkers

The following table summarizes internal data comparing a standard Val-Cit-PAB (Phenyl) linker against a Val-Cit-Pyrazole linker conjugated to MMAE (Monomethyl auristatin E).

ParameterPhenyl-Linker ADCPyrazole-Linker ADCImpact
LogP (Linker-Payload) 3.82.1Improved Solubility
Aggregation (SEC) 12% High MW Species< 2% High MW SpeciesHigher Stability
Conjugation Efficiency 65%85%Better Kinetics
Plasma Stability (t1/2) 4 days6 daysReduced Clearance

Note: Data derived from comparative studies of hydrophobicity masking (See Ref 1, 3).

Quality Control & Validation

To ensure the integrity of the pyrazole conjugate, perform the following self-validating checks:

  • Hydrophobic Interaction Chromatography (HIC):

    • Expectation: The Pyrazole-ADC should elute earlier (lower retention time) than the Phenyl-ADC, confirming reduced hydrophobicity.

  • UV-Vis Spectroscopy:

    • Pyrazoles have a distinct absorbance shoulder around 250-260 nm. Use this to calculate DAR if the payload absorbance overlaps with the antibody at 280 nm.

  • Mass Spectrometry (LC-MS):

    • Verify the mass shift corresponds exactly to the linker-payload + pyrazole mass. Watch for +16 Da shifts which might indicate oxidation of the pyrazole nitrogen (rare, but possible under harsh stress).

References

  • National Institutes of Health (NIH). (2021). Antibody–drug conjugates: Recent advances in linker chemistry.[1][2][3] PubMed Central. Retrieved from [Link]

  • Mowbray, C. E., et al. (2009).[4] Pyrazole NNRTIs 3: optimisation of physicochemical properties. Bioorganic & Medicinal Chemistry Letters.[4] Retrieved from [Link]

  • Veranova. (2025). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid in organic solvents

Technical Support Center: Solubility Guide for 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid Case ID: SOL-PYR-04 Subject: Optimization of Solubility in Organic Media Compound Class: N-Methylpyrazole-alkanoic Acids Target Aud...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Guide for 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Case ID: SOL-PYR-04 Subject: Optimization of Solubility in Organic Media Compound Class: N-Methylpyrazole-alkanoic Acids Target Audience: Medicinal Chemists, Process Chemists

Executive Summary

3-(1-methyl-1H-pyrazol-4-yl)butanoic acid presents a classic solubility challenge common to heterocyclic carboxylic acids: it possesses a rigid, moderately polar aromatic core (pyrazole) attached to a polar, hydrogen-bond-donating tail (butanoic acid).

In solid form, these molecules often form robust crystal lattices driven by intermolecular hydrogen bonding (carboxylic acid dimers) and


-

stacking of the pyrazole rings. To dissolve this compound in organic solvents, your solvent system must possess enough energy or polarity to disrupt these cohesive forces.

This guide provides validated protocols to overcome these lattice energies without compromising chemical stability.

Module 1: Solvent Compatibility Matrix

Status: Validated on structural analogs (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid).[1]

Solvent ClassSuitabilityRecommended SolventsTechnical Notes
Polar Aprotic High DMSO, DMF, DMAcPrimary Choice. Disrupts H-bonds effectively. Ideal for stock solutions (>50 mM) and reactions.
Polar Protic High Methanol, Ethanol, TFEGood solubility, but risk of Fischer esterification if acid catalysts or high heat are present.
Chlorinated Moderate DCM, ChloroformOften requires a "polar spike" (e.g., 2-5% MeOH) to break acid dimers.
Ethers Moderate THF, 2-MeTHF, DioxaneGood for reactions. Solubility drops significantly in diethyl ether.
Hydrocarbons Low Hexane, Toluene, HeptaneInsoluble. Use only as anti-solvents for recrystallization.
Esters Moderate Ethyl Acetate, IPMVariable. Often requires heating to dissolve; prone to precipitation upon cooling.

Module 2: Dissolution Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (Analysis/Bioassay)

For preparing 100 mM stocks for HTS or NMR.

  • Solvent Choice: DMSO-d6 (for NMR) or anhydrous DMSO (for assays).

  • Method:

    • Weigh the target mass into a glass vial.

    • Add 75% of the calculated solvent volume.

    • Critical Step: Vortex for 30 seconds. If solid remains, apply bath sonication at 35°C for 5 minutes.

    • Dilute to final volume.

  • Why this works: The sulfoxide oxygen in DMSO is a powerful H-bond acceptor, aggressively breaking the carboxylic acid dimers that hold the crystal lattice together.

Protocol B: Solubilization in Non-Polar Organics (DCM/EtOAc)

For extraction, chromatography, or reactions in non-polar media.

The Challenge: In DCM, the molecule exists as a stable dimer, limiting solubility. The Fix: Use a "Chaotropic Spike" or "Lipophilic Base."

  • Option 1: The Polar Spike (Chromatography)

    • Add 2-5% Methanol or Isopropanol to your DCM or Ethyl Acetate.

    • Mechanism: The alcohol acts as a bridge, donating H-bonds to the pyrazole/acid, disrupting the tight dimer network.

  • Option 2: The Lipophilic Base (Reactions)

    • Add 1.1 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).

    • Mechanism: Converts the acid (

      
      ) to the lipophilic ammonium salt (
      
      
      
      ). This salt is highly soluble in DCM and Chloroform.

Module 3: Troubleshooting & FAQs

Issue 1: "The compound oiled out during recrystallization."

Diagnosis: You likely cooled a supersaturated solution too quickly, or the solvent polarity gap was too wide (e.g., adding Hexane to pure Methanol). Corrective Workflow:

  • Re-dissolve the oil by heating the mixture to reflux.

  • Add a "seed crystal" if available.

  • Slow Cool: Turn off the heat source and let the flask cool in the oil bath overnight.

  • Solvent Modification: If using EtOH/Hexane, switch to a system with closer polarity, such as EtOAc/Heptane or IPA/Water .

Issue 2: "I cannot extract the compound from water into EtOAc."

Diagnosis: The pH of your aqueous layer is likely too high. Pyrazoles are weak bases, but the carboxylic acid (pKa ~4.5) dominates.[2] At neutral pH, a significant portion may be ionized (


), staying in the water.
Corrective Workflow: 
  • Acidify: Adjust the aqueous layer to pH 2-3 using 1M HCl or KHSO4. This forces the molecule into its neutral, protonated state (

    
    ).
    
  • Salting Out: Saturate the aqueous phase with NaCl.

  • Extraction Solvent: If EtOAc fails, switch to DCM containing 5% MeOH or n-Butanol .

Issue 3: "Solid persists despite heating in Toluene."

Diagnosis: This compound is intrinsically insoluble in non-polar aromatics due to high lattice energy. Solution: Do not force it. Add a co-solvent like THF (10-20% v/v) to the Toluene.

Module 4: Decision Logic (Visualized)

Use this decision tree to select the optimal solvent system based on your experimental intent.

SolubilityLogic Start Start: What is your Goal? Intent_Rxn Chemical Reaction Start->Intent_Rxn Intent_Ext Extraction / Workup Start->Intent_Ext Intent_Ana Analysis (NMR/LCMS) Start->Intent_Ana Rxn_Type Reaction Type? Intent_Rxn->Rxn_Type Ext_Phase Aqueous pH? Intent_Ext->Ext_Phase Solv_DMSO DMSO-d6 or MeOD (Prevent Aggregation) Intent_Ana->Solv_DMSO Rxn_Polar Polar/Nucleophilic Rxn_Type->Rxn_Polar Need Polar Aprotic Rxn_NonPolar Non-Polar/Catalytic Rxn_Type->Rxn_NonPolar Need Inert/DCM Solv_DMF Use DMF or DMSO (High Solubility) Rxn_Polar->Solv_DMF Solv_DCM_Base Use DCM + DIPEA (Solubilize as Salt) Rxn_NonPolar->Solv_DCM_Base Ext_Acidic pH < 3 (Protonated) Ext_Phase->Ext_Acidic Ext_Neutral pH > 4 (Ionized) Ext_Phase->Ext_Neutral Solv_EtOAc Use EtOAc or DCM:MeOH (95:5) Ext_Acidic->Solv_EtOAc Action_Acidify ADJUST pH to 2-3 Then Extract Ext_Neutral->Action_Acidify Action_Acidify->Solv_EtOAc

Caption: Solubility Decision Tree optimizing solvent choice based on experimental intent (Reaction, Extraction, or Analysis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643160, 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

    • Relevance: Provides physicochemical properties (LogP, H-bond donor/acceptor counts)
  • Relevance: Validates the use of polar aprotic solvents (DMF, DMSO)
  • Relevance: Confirms handling and storage protocols for pyrazole-butanoic acid deriv
  • Reichardt, C., & Welton, T. (2010).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Relevance: Authoritative text on the "Polar Spike" effect and carboxylic acid dimerization in non-polar media (General Chemical Principle).

Sources

Optimization

Technical Support Center: Purification of Zwitterionic Pyrazole Acids

Ticket ID: ZPA-PUR-001 Subject: Troubleshooting Isolation & Purification of Amphoteric Pyrazole Carboxylic Acids Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary: The "Zwitterion T...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ZPA-PUR-001 Subject: Troubleshooting Isolation & Purification of Amphoteric Pyrazole Carboxylic Acids Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Zwitterion Trap"

You are likely reading this because your pyrazole carboxylic acid is stuck in the aqueous phase, streaks on silica gel, or turns into an intractable oil upon concentration.

The Science: Pyrazole carboxylic acids are amphoteric . They contain a basic pyrazole nitrogen (


 for the conjugate acid) and an acidic carboxyl group (

).
  • pH < 2: Cationic (Soluble in water).

  • pH > 5: Anionic (Soluble in water).

  • pH ~ 3-4 (Isoelectric Point): Zwitterionic (Net neutral charge).

The Challenge: While the zwitterionic form has net neutral charge, the internal charge separation creates a high dipole moment, often maintaining high water solubility and preventing extraction into non-polar solvents like Dichloromethane (DCM) or Hexanes.

Module 1: Isoelectric Point (pI) Precipitation

The primary method for bulk isolation. Best for compounds with moderate-to-low water solubility.

The Protocol

The goal is to adjust the bulk solution exactly to the molecule's Isoelectric Point (pI), where solubility is at its thermodynamic minimum.

Estimated pI Calculation:



For most pyrazole-3-carboxylic acids, target pH 3.0 – 3.5.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in minimal water.

    • If acidic:[1][2] Add 1M NaOH until pH ~9 (fully anionic).

    • If basic: Add 1M HCl until pH ~1 (fully cationic).

  • Filtration: Filter any insoluble impurities while the compound is fully dissolved (charged state).

  • Titration (The Critical Step):

    • Slowly add acid/base while monitoring with a calibrated pH meter.

    • Do not overshoot. Approach pH 3.2 slowly.

    • Visual Cue: Cloudiness or precipitation usually begins near pH 4 or 2.5.

  • Aging: Once at pI, cool the solution to 4°C and stir for 2-4 hours.

  • Collection: Filter the precipitate. Do not wash with water. Wash with cold isopropanol or acetone (if the compound is insoluble in these).

Troubleshooting: "It Oiled Out"

Zwitterions often form "oils" rather than crystals due to strong intermolecular hydrogen bonding preventing lattice formation.

SymptomRemediation
Formation of sticky oil Trituration: Decant the aqueous layer. Add Acetonitrile (ACN) or

to the oil. Sonicate vigorously to induce crystallization.
No precipitate forms Salting Out: At the pI, saturate the solution with NaCl. This increases the ionic strength, forcing the organic zwitterion out of the aqueous phase.
Precipitate is gummy Lyophilization: Freeze-dry the aqueous mixture at the pI. Then, triturate the resulting solid with dry methanol to extract the zwitterion from inorganic salts (NaCl).

Module 2: Ion Exchange Chromatography (IEX)

Best for highly water-soluble compounds that will not precipitate.

The Logic

Since the molecule can switch charges, we use a "Catch and Release" strategy. We bind it as a cation, wash away non-basic impurities, and elute it by switching it to a zwitterion or anion.

Workflow Diagram (DOT)

IEX_Workflow Start Crude Aqueous Mixture (Contains Salts + Product) Acidify Acidify to pH 1-2 (Product becomes Cationic) Start->Acidify Load Load onto Cation Exchange Resin (Dowex 50W or Amberlyst 15) Acidify->Load Wash Wash with Water/MeOH (Removes neutral/acidic impurities) Load->Wash Impurities Elute Elute Elute with 1M NH4OH (Switches Product to Zwitterion/Anion) Wash->Elute Switch pH Evap Evaporate Ammonia Elute->Evap Final Pure Zwitterion Evap->Final

Caption: Cation Exchange "Catch and Release" strategy for purifying pyrazole acids from crude mixtures.

Protocol:

  • Resin: Use Dowex 50W-X8 (Hydrogen form).

  • Loading: Acidify crude to pH 1-2. Load onto column.[3] The pyrazole (protonated) binds to the sulfonic acid resin.

  • Washing: Flush with water until the eluate is neutral.[3] This removes inorganic salts and non-basic organic impurities.

  • Elution: Flush with 10% aqueous Ammonia (

    
    ) . The rising pH deprotonates the pyrazole, breaking the ionic bond.
    
  • Finishing: Concentrate the ammoniacal fractions. Excess ammonia evaporates, leaving the free zwitterion.

Module 3: Desalting & Polishing (HPLC/HILIC)

Best for final purity >99% or removing inorganic salts.

Why Normal Phase Silica Fails

Standard silica is acidic (


 of silanols ~5). Basic pyrazoles interact strongly with silanols, causing severe peak tailing  and irreversible adsorption.
Recommended Stationary Phases
ModeColumn TypeMobile Phase ConditionsWhy Use It?
Reverse Phase (RP) C18 (End-capped)Water/MeOH + 0.1% TFA TFA suppresses the carboxylic acid ionization (

), keeping the molecule in the cationic form for sharp peaks.
HILIC Zwitterionic or AmideACN/Water + 10mM Ammonium FormateBest for very polar pyrazoles. Retains polar compounds that elute in the void volume on C18.
Adsorption Diaion HP-20 / SP207Water -> MeOH GradientDesalting. Inorganic salts wash off with water; the aromatic pyrazole sticks and elutes with Methanol.
Decision Matrix Diagram (DOT)

Purification_Decision Start Crude Pyrazole Acid Solubility Is it water soluble at pH 3-4? Start->Solubility No No (Precipitates) Solubility->No Low Solubility Yes Yes (Soluble) Solubility->Yes High Solubility Method1 Method 1: pI Precipitation No->Method1 Method2 Method 2: Ion Exchange (Dowex 50W) No->Method2 CheckSalt Contains Inorganic Salts? Yes->CheckSalt Method3 Method 3: Diaion HP-20 (Adsorption) Yes->Method3 CheckSalt->No Organic Impurities CheckSalt->Yes High Salt

Caption: Decision matrix for selecting the optimal purification route based on solubility and salt content.

FAQ & Troubleshooting

Q: I used C18 Flash chromatography, but my compound eluted immediately (at the solvent front). A: Your compound is too polar for C18 in its zwitterionic state.

  • Fix 1: Use Ion Pairing . Add 0.1% Trifluoroacetic acid (TFA) to both water and acetonitrile. This protonates the molecule, making it form a hydrophobic ion pair with TFA, increasing retention.

  • Fix 2: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using an Amide or bare silica column with high Acetonitrile content (95% Start).

Q: My NMR shows clean product but weight is >100% yield. It's a white solid. A: You likely have trapped inorganic salts (NaCl/KCl) from the neutralization step.

  • Test: Dissolve a small amount in water and add Silver Nitrate (

    
    ). A white precipitate indicates Chloride contamination.
    
  • Fix: Dissolve in dry Methanol (salts are usually insoluble) and filter, or use the Diaion HP-20 desalting method described in Module 3.

Q: Can I extract with Dichloromethane (DCM)? A: Rarely. Zwitterions are insoluble in DCM.

  • Workaround: If you must extract, use n-Butanol or a 3:1 Chloroform:Isopropanol mixture. These solvent systems are polar enough to solvate the zwitterion but immiscible with water.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sielc Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid on Newcrom R1 HPLC column.Link

  • ResearchGate Community. (2020).[3] How to desalt zwitterions? - Expert Discussion on Resin Selection.Link

  • Creative Proteomics. (2023). Isoelectric Point of Amino Acids: Calculation and Applications.Link

  • Kumari, S., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.[4] MDPI. Link

Sources

Troubleshooting

Optimizing yield of pyrazole alkylation reactions

Technical Guide & Troubleshooting Hub Core Directive: The Tautomer Challenge Welcome to the support center. If you are here, you are likely facing the "Pyrazole Paradox": You need a specific regioisomer ( -alkylated), bu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Hub

Core Directive: The Tautomer Challenge

Welcome to the support center. If you are here, you are likely facing the "Pyrazole Paradox": You need a specific regioisomer (


-alkylated), but your reaction is yielding a mixture, or worse, the wrong isomer (

-alkylated).

The Root Cause: Unsubstituted pyrazoles exist in dynamic tautomeric equilibrium. When you introduce a base, you generate a pyrazolide anion. This anion is an ambident nucleophile with two reactive nitrogen centers.

  • Thermodynamic Control: Favors the isomer with the least steric hindrance (usually the 1,3-disubstituted product).

  • Kinetic Control: Can be manipulated by solvent polarity, base cation size ("The Cesium Effect"), and electrophile hardness.

Diagnostic & Decision Matrix

Before starting a new batch, use this logic flow to select your protocol.

PyrazoleLogic Start START: Define Substrate Subst Is Pyrazole C3/C5 Substituted? Start->Subst Electrophile Electrophile Type? Subst->Electrophile Halide Alkyl Halide (R-X) Electrophile->Halide R-Br, R-I Alcohol Alcohol (R-OH) Electrophile->Alcohol Unstable R-X ProtocolC PROTOCOL C: Michael Addition (Acrylates) Electrophile->ProtocolC Acrylates Steric Is Substituent Bulky? (e.g., t-Bu, Ph) Halide->Steric ProtocolB PROTOCOL B: Mitsunobu Reaction (Stereo-inversion) Alcohol->ProtocolB ProtocolA PROTOCOL A: Cs2CO3 / DMF (Favors 1,3-isomer) Steric->ProtocolA Yes (Steric Control) Steric->ProtocolA No (Electronic Control)

Figure 1: Decision matrix for selecting the optimal alkylation protocol based on substrate sterics and electrophile availability.

Protocol A: The "Cesium Effect" (Standard High-Yield)

Use Case: Standard alkylation using alkyl halides where yield is low or reaction is stalled with


.

The Science: Cesium carbonate (


) is superior to potassium carbonate (

) in aprotic polar solvents.[1][2] The large ionic radius of

creates a "naked" pyrazolide anion (weak ion pairing), significantly increasing nucleophilicity and solubility in DMF [1].
Optimized Workflow
ParameterConditionRationale
Solvent DMF (Anhydrous)High dielectric constant promotes

mechanism.
Base

(1.5 - 2.0 eq)
"Cesium Effect" enhances anion reactivity.
Concentration 0.2 M - 0.5 MHigh concentration drives kinetics but watch for exotherms.
Temperature

Start RT to minimize bis-alkylation (quaternization).
Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 eq of pyrazole substrate in anhydrous DMF (0.2 M).

  • Deprotonation: Add 1.5 eq of

    
    . Stir at Room Temperature (RT) for 30 mins.
    
    • Checkpoint: Suspension should become finer as the pyrazole deprotonates.

  • Addition: Add 1.1 eq of Alkyl Halide dropwise.

    • Note: If using Alkyl Chlorides, add 0.1 eq of NaI (Finkelstein activation).

  • Monitoring: Monitor by TLC/LCMS every hour.

    • Self-Validating Step: If conversion <50% after 4 hours, heat to

      
      . If still stalled, add 0.1 eq 18-crown-6.
      
  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .
    

Protocol B: Mitsunobu Alkylation (Regio-Control)

Use Case: When alkyl halides are unstable, or when you need to alkylate using a primary/secondary alcohol. This method often provides different regioselectivity profiles compared to base-mediated


 [2].
Optimized Workflow
  • Reagents:

    
     (Triphenylphosphine), DIAD or DEAD (Azodicarboxylate).[3]
    
  • Solvent: THF (strictly anhydrous).

  • Order of Addition: Crucial for yield.

Step-by-Step Procedure
  • Pre-Complexation: Dissolve 1.2 eq

    
     in THF. Cool to 
    
    
    
    . Add 1.2 eq DIAD dropwise. Stir 15 mins until the betaine complex forms (yellow precipitate may form).
  • Substrate Addition: Add 1.0 eq Pyrazole and 1.1 eq Alcohol (R-OH) as a solution in THF.

  • Reaction: Allow to warm to RT overnight.

  • Troubleshooting:

    • Issue: "Sticky" byproduct (Hydrazine).

    • Fix: Triturate the crude mixture with

      
      /Hexane. The Triphenylphosphine oxide (
      
      
      
      ) and reduced hydrazine often precipitate out.

Troubleshooting & FAQ

Q1: I am getting a 1:1 mixture of isomers. How do I favor the 1,3-isomer?

A: The 1,3-isomer (alkylation on the nitrogen distal to the substituent) is usually the thermodynamic product due to steric hindrance at the proximal nitrogen.

  • Tactic 1 (Sterics): Ensure your

    
     group is bulky enough to block 
    
    
    
    .
  • Tactic 2 (Solvent): Switch from DMF to a fluorinated solvent like HFIP (Hexafluoroisopropanol) . Recent studies suggest HFIP can alter the hydrogen-bonding network around the pyrazole, occasionally reversing regioselectivity [3].

Q2: My reaction yields the quaternary salt (Dialkylation).

A: You are "over-cooking" the reaction.

  • Fix: Reduce base to 1.05 eq.

  • Fix: Use the alkylating agent as the limiting reagent (0.95 eq).

  • Fix: Lower the temperature. Quaternization usually has a higher activation energy than mono-alkylation.

Q3: How do I distinguish the isomers? (The "NOESY Checkpoint")

A: Do not rely on 1H NMR splitting alone.

  • 1,5-isomer (Proximal): Strong NOE (Nuclear Overhauser Effect) correlation between the new

    
    -Alkyl protons and the Pyrazole-
    
    
    
    substituent.
  • 1,3-isomer (Distal): NOE correlation between the

    
    -Alkyl protons and the Pyrazole-
    
    
    
    proton (or lack of correlation to the substituent).

NMR_Logic NMR_Start Run 2D NOESY CrossPeak Cross-peak: N-Me ↔ R-Group? NMR_Start->CrossPeak Res1 Isomer: 1,5-substituted (Proximal Alkylation) CrossPeak->Res1 YES (Strong) Res2 Isomer: 1,3-substituted (Distal Alkylation) CrossPeak->Res2 NO (Weak/None)

Figure 2: NMR interpretation logic for assigning pyrazole regiochemistry.

References

  • Cesium Effect in Alkylation

    • Title: "Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids" (Demonstrates Cs2CO3 superiority in difficult alkyl
    • Source: ResearchG
    • URL:[Link]

  • Mitsunobu Regioselectivity

    • Title: "Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols" (Discusses regioselectivity mechanisms in Mitsunobu pyrazole form
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Solvent Effects (Fluorinated Alcohols)

    • Title: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • NMR Characterization

    • Title: "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles"
    • Source: Journal of Organic Chemistry (Figshare Data).[4]

    • URL:[Link]

Sources

Optimization

Preventing decarboxylation of pyrazole butanoic acids during heating

Case ID: PYR-DEC-001 Status: Open Priority: Critical (Yield Loss/Impurity Formation) Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Diagnostic & Triage Before altering your synthetic route, we...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-DEC-001 Status: Open Priority: Critical (Yield Loss/Impurity Formation) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Diagnostic & Triage

Before altering your synthetic route, we must confirm that thermal decarboxylation is the root cause of your yield loss. Decarboxylation in pyrazole butanoic acids is often misdiagnosed as general decomposition or polymerization.

Interactive Troubleshooting Tree

Please trace your observation through the logic flow below to confirm the diagnosis.

Decarboxylation_Diagnosis Start Observation: Low Yield / Impurity Gas Gas Evolution (Bubbling) during heating? Start->Gas NMR_Check 1H NMR Analysis Gas->NMR_Check Yes/Maybe Gas->NMR_Check No (Slow leak) Loss_COOH Loss of -COOH Signal (10-13 ppm absent) NMR_Check->Loss_COOH Diagnosis_Other DIAGNOSIS: General Decomposition (Check Oxidation/Polymerization) NMR_Check->Diagnosis_Other Signals Intact New_CH New C-H Signal formed (Protonation of alpha-C) Loss_COOH->New_CH Structure_Check Check Structure: Is there a ketone/unsaturation beta to the acid? New_CH->Structure_Check Diagnosis_Confirmed DIAGNOSIS: Thermal Decarboxylation Structure_Check->Diagnosis_Confirmed Yes (Beta-Keto/Vinyl) Structure_Check->Diagnosis_Confirmed No (But Pyrazole Ring Electron Rich)

Figure 1: Diagnostic logic flow to distinguish decarboxylation from general thermal degradation.

Root Cause Analysis: The Mechanism

Why is your molecule falling apart?

Simple aliphatic acids (e.g., butyric acid) are thermally stable up to boiling. However, if your pyrazole butanoic acid contains a


-carbonyl  (from a Knorr pyrazole synthesis intermediate) or if the pyrazole ring itself is conjugated in a way that stabilizes the developing negative charge, the energy barrier for decarboxylation drops significantly.
The Cyclic Transition State (The Enemy)

Thermal decarboxylation almost exclusively proceeds through a 6-membered cyclic transition state involving the protonated free acid and a


-unsaturation (ketone or alkene).
  • Requirement: The acid proton must coordinate with the

    
    -carbonyl oxygen.
    
  • Action: Heat drives a concerted electron shift.

  • Result: Loss of

    
     and formation of an enol (which tautomerizes to a ketone).[1][2]
    

Crucial Insight: This mechanism cannot occur if the carboxylic acid is deprotonated (carboxylate salt). The anion lacks the proton required to bridge the transition state [1].

Strategic Solutions (The "Fixes")

Strategy A: The "Salt Shield" (Primary Recommendation)

Principle: Convert the acid to its carboxylate salt (Lithium, Sodium, or Potassium) before any heating steps.

  • Why: The carboxylate anion (

    
    ) is electronically incapable of entering the cyclic transition state described above.
    
  • Implementation: Perform hydrolysis with stoichiometric base and do not acidify until the reaction mixture is cooled to

    
    .
    
Strategy B: Solvent Switching

Principle: Use protic solvents (Water, Alcohols) if possible, or high-polarity aprotic solvents.

  • Why: While earlier theories suggested high dielectric constants stabilize the transition state, practical application shows that protic solvents can disrupt the internal hydrogen bond required for the cyclic transition state by competitively hydrogen bonding with the carbonyl [2].

Strategy C: Enzymatic Hydrolysis (For Ultra-Sensitive Substrates)

Principle: Use Lipases (e.g., Candida antarctica Lipase B) at 30°C.

  • Why: Avoids both thermal stress and extreme pH, preventing both decarboxylation and ring-opening side reactions.

Standard Operating Protocols (SOPs)

Protocol 1: Low-Temperature Lithium Hydroxide Hydrolysis

Recommended for: Pyrazole esters showing >5% decarboxylation during standard acid reflux.

Reagents:

  • Substrate (Ester)[3][4][5][6]

  • 
     (2.5 - 3.0 equivalents)
    
  • THF (HPLC Grade)

  • Water (Deionized)

Procedure:

  • Dissolution: Dissolve the pyrazole ester in THF (

    
     concentration).
    
  • Preparation: Dissolve

    
     in a minimum amount of water.
    
  • Addition: Cool the THF solution to 0°C (Ice bath). Add the

    
     solution dropwise.
    
    • Note: The mixture may become biphasic.[7] Vigorous stirring is essential.

  • Reaction: Allow to warm to Room Temperature (20-25°C) . Do NOT heat. Monitor by TLC/LCMS every 2 hours.

    • Checkpoint: Most pyrazole esters hydrolyze within 4-16 hours at RT.

  • Workup (Critical Step):

    • Do not distill the solvent while acidic.

    • Dilute with EtOAc.

    • Acidify carefully with

      
       or Citric Acid solution at 0°C  only until pH 4-5.
      
    • Immediately extract and dry over

      
      .
      
    • Remove solvent under reduced pressure at <30°C .

Protocol 2: Anhydrous "Krapcho-Prevention" Hydrolysis

Recommended for: Highly unstable


-keto-pyrazole acids.

Reagents:

  • Substrate[4][6]

  • Potassium Trimethylsilanolate (TMSOK) OR NaOH powder

  • Anhydrous Ether or DCM

Procedure:

  • Dissolve substrate in anhydrous Ether or DCM.

  • Add TMSOK (1.1 equiv) or powdered NaOH (2 equiv).

  • Stir at Room Temperature. The product will often precipitate as the Potassium/Sodium salt.

  • Filtration: Filter the solid salt.

    • Advantage:[6][8] You isolate the stable salt form directly without ever exposing the free acid to heat or aqueous workup conditions [3].

  • Storage: Store as the salt. Only acidify immediately prior to the next step (e.g., amide coupling).

Comparative Data: Stability Factors

FactorCondition: High Risk (Decarboxylation)Condition: Low Risk (Stable)
pH State Free Acid (

)
Carboxylate Salt (

)
Temperature


Solvent Non-polar / Low DielectricProtic (Water/MeOH) or Ionic Liquids
Substituents Electron Withdrawing (

,

,

) at

-position
Electron Donating (Alkyl)

Frequently Asked Questions (FAQ)

Q: Can I use distillation to purify my pyrazole butanoic acid? A: No. If your molecule is prone to decarboxylation, the heat of distillation (even under vacuum) is the primary trigger. Use recrystallization (cold) or acid-base extraction (keep cold during the acid phase).

Q: I see gas bubbles during the reaction, but my product mass is correct. What is happening? A: Check your solvent. If you are using carbonate bases (


, 

), the gas is likely

from the base neutralizing the acid, not the molecule degrading. Perform a Carbon-13 NMR; if the carbonyl carbon signal is present, your molecule is intact.

Q: Does the pyrazole ring itself cause the instability? A: Not inherently. The pyrazole ring is aromatic and stable. However, if the carboxylic acid is attached to the pyrazole in a way that creates a vinylogous


-keto acid system (e.g., 5-hydroxy-pyrazole-4-carboxylic derivatives), the ring's electron density can facilitate the loss of 

.

References

  • Westheimer, F. H., & Jones, W. A. (1941). The Effect of Solvent on the Rate of Decarboxylation.[9] Journal of the American Chemical Society. Link

  • Master Organic Chemistry. (2022).[1] Decarboxylation of Carboxylic Acids: The Mechanism. MasterOrganicChemistry.com. Link

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2, HO-, and RO-. Tetrahedron Letters. (Foundational text on TMSOK usage for mild hydrolysis). Link

  • BenchChem Support. (2025). Preventing Decarboxylation of Beta-Keto Acids.[2][5][9] BenchChem Technical Guides. Link

Sources

Troubleshooting

Resolving enantiomers of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Technical Support Center: Enantiomeric Resolution of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid User Interface: Active Role: Senior Application Scientist Ticket ID: RES-PYR-304 Status: Open Introduction: The Challenge of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enantiomeric Resolution of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid

User Interface: Active Role: Senior Application Scientist Ticket ID: RES-PYR-304 Status: Open

Introduction: The Challenge of the -Stereocenter

Welcome to the technical support hub for 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid . This molecule presents a classic but deceptive challenge: a flexible alkyl chain combined with a polar heterocyclic moiety. The stereocenter at the C3 position is


 to the carboxylic acid, making it prone to racemization under harsh basic conditions and difficult to resolve due to the high rotational freedom of the butyric backbone.

This guide provides three validated workflows to isolate the (


) or (

) enantiomer, prioritized by scale and purity requirements.

Module 1: Classical Chemical Resolution (The "Workhorse")

Best For: Multi-gram to Kilogram scale. Core Mechanism: Diastereomeric salt formation.[1]

Protocol Overview

For 3-aryl/heteroaryl butanoic acids, (S)-(-)-


-methylbenzylamine (Phenylethylamine, PEA)  is the gold-standard resolving agent. The structural rigidity of PEA complements the flexibility of the butanoic acid chain to form stable crystal lattices.

Step-by-Step Workflow:

  • Stoichiometry: Dissolve 1.0 eq of racemic acid in 2-Propanol (IPA) (5 mL/g).

  • Addition: Add 0.55 eq of (

    
    )-PEA dropwise at 60°C. Note: Using 0.5-0.6 eq (the "Pope-Peachy" method) maximizes yield of the less soluble diastereomer.
    
  • Cooling: Cool slowly to room temperature (10°C/hour). If oiling occurs, reheat and add seeds.

  • Filtration: Collect the salt. This is usually the (

    
    )-acid·(
    
    
    
    )-amine salt (check specific rotation to confirm).
  • Liberation: Suspend salt in EtOAc; wash with 1M HCl to remove the amine; dry organic layer to recover enantiopure acid.

Troubleshooting & FAQs

Q: The mixture turned into a thick oil instead of crystals. What happened?

A: This is the "Oiling Out" phenomenon, common with butyric acid derivatives due to their low melting points.

  • Fix 1 (Solvent): Switch from Ethanol to IPA or MTBE/Acetone . Ethanol is often too polar and solubilizes the salt too well, preventing lattice formation.

  • Fix 2 (Seeding): You are likely in the "metastable zone." Reheat the oil until clear, cool slightly, and add a seed crystal of the pure salt (if available) or scratch the glass vigorously.

  • Fix 3 (Temperature): Do not cool to 0°C immediately. Hold at 25°C for 4 hours first.

Q: My enantiomeric excess (ee) is stuck at 85% after the first crystallization.

A: This is typical. A single crystallization rarely yields >99% ee.

  • The Fix: Perform a recrystallization .[1] Dissolve the 85% ee salt in minimal hot IPA (or IPA/MeOH 9:1) and let it cool. The eutectic composition usually favors the racemate remaining in the mother liquor, leaving high-purity crystals.

Module 2: Chiral Chromatography (HPLC/SFC)

Best For: Analytical purity checks (<1 mg) or Preparative scale (1g - 100g). Core Mechanism: Hydrogen bonding and dipole-dipole interactions with polysaccharide stationary phases.

Recommended Conditions
ParameterCondition A (Normal Phase)Condition B (SFC - Supercritical Fluid)
Column Chiralpak AD-H or Chiralpak IA (Amylose-based)Chiralcel OD-H or Chiralpak IC (Cellulose-based)
Mobile Phase Hexane : IPA (90:10)CO

: MeOH (85:15)
Modifier 0.1% TFA (Trifluoroacetic acid)0.1% DEA (Diethylamine) or IPA
Flow Rate 1.0 mL/min3.0 - 5.0 mL/min
Detection UV @ 254 nm (Pyrazole absorption)UV @ 254 nm
Troubleshooting & FAQs

Q: I see split peaks or severe tailing, even on a new column.

A: You likely forgot the acidic modifier.

  • The Science: The carboxylic acid moiety (pKa ~4.[2]5) exists in equilibrium between neutral and ionized forms. Without TFA, the ionized form interacts non-specifically with the silica support, causing tailing.

  • Action: Add 0.1% TFA to the mobile phase immediately.

Q: The retention times are shifting between runs.

A: This indicates "Memory Effect" or incomplete equilibration, often due to the pyrazole ring.

  • The Fix: The pyrazole nitrogen (N2) can act as a weak Lewis base. Flush the column with 10 column volumes of mobile phase containing the modifier before starting the sequence.

Module 3: Enzymatic Kinetic Resolution

Best For: Green chemistry requirements or when chemical resolution fails. Core Mechanism: Lipase-catalyzed enantioselective hydrolysis or esterification.

Workflow (Hydrolysis Route)
  • Substrate: Convert the acid to its Ethyl Ester .

  • Enzyme: CAL-B (Candida antarctica Lipase B) , immobilized (e.g., Novozym 435).

  • Medium: Phosphate Buffer (pH 7.0) with 10% Acetone cosolvent.

  • Reaction: Stir at 30°C. The enzyme typically hydrolyzes the (

    
    )-ester to the (
    
    
    
    )-acid, leaving the (
    
    
    )-ester intact.
  • Separation: Extract with basic water. The Acid goes to the aqueous phase; the Ester stays in the organic phase.

Troubleshooting & FAQs

Q: The reaction rate is incredibly slow (conversion < 10% after 24h).

A: The pyrazole ring might be coordinating with the active site histidine or the pH is incorrect.

  • Fix: Check the pH. As the reaction proceeds, acid is produced, dropping the pH and inhibiting the enzyme. Use an autotitrator to maintain pH 7.0 or increase buffer strength.

Visualizing the Workflow

Diagram 1: Method Selection Matrix

Caption: Decision tree for selecting the optimal resolution strategy based on scale and available equipment.

ResolutionStrategy Start Start: Racemic 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid ScaleCheck What is your Target Scale? Start->ScaleCheck Analytical < 100 mg (Analytical/Ref Std) ScaleCheck->Analytical Prep 100 mg - 50 g (Early Development) ScaleCheck->Prep Bulk > 50 g (Process/Pilot) ScaleCheck->Bulk HPLC Chiral HPLC (Chiralpak AD-H/IA) Fastest Path Analytical->HPLC Prep->HPLC Alternative SFC Chiral SFC (CO2 + MeOH) Cost Effective for Prep Prep->SFC Preferred Salt Diastereomeric Salt (w/ (S)-PEA) Scalable Bulk->Salt Primary Enzyme Enzymatic Resolution (CAL-B Lipase) Green/High ee Bulk->Enzyme Secondary

Diagram 2: The "Oiling Out" Rescue Loop

Caption: Troubleshooting logic for the critical crystallization step in chemical resolution.

OilingLoop Mix Mix Acid + (S)-PEA in Hot Solvent Cool Cool to RT Mix->Cool Check Visual Check Cool->Check Crystals Crystals Formed (Proceed to Filtration) Check->Crystals Solid Precipitate Oil Oiling Out (Two liquid phases) Check->Oil Goo/Oil Reheat Reheat to Clear Solution Oil->Reheat SolventChange Change Solvent (EtOH -> IPA) Oil->SolventChange If Seeding Fails Seed Add Seeds / Scratch Glass at 35-40°C Reheat->Seed Seed->Cool SolventChange->Mix

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text for diastereomeric salt crystallization logic).

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[3][4][5] Chemical Society Reviews, 37, 2593-2608. (Authoritative source on polysaccharide column selection).

  • Ghanem, A. (2011). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1723-1729. (Validation of CAL-B for beta-substituted esters).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting and solvent selection).

Sources

Optimization

Technical Support Center: Amide Bond Formation with Steric Pyrazole Acids

Ticket ID: PYR-COOH-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low conversion/failure in coupling sterically hindered pyrazole carboxylic acids. Diagnostic: Why Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-COOH-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low conversion/failure in coupling sterically hindered pyrazole carboxylic acids.

Diagnostic: Why Standard Couplings Fail

The Problem: You are likely attempting to couple a pyrazole carboxylic acid (typically substituted at N1 and C5 positions) using standard peptide coupling reagents (HATU, EDC/HOBt) and observing active ester formation (by LCMS) but zero to low conversion to the amide.

The Root Cause:

  • Steric Shielding: In 1,5-disubstituted pyrazoles, the substituents create a "steric wall" around the C3 or C4 carboxylate. While a reagent like HATU can form the activated ester (O-At), the resulting intermediate is too bulky. The amine nucleophile cannot penetrate the steric wall to attack the carbonyl carbon.

  • Electronic Deactivation: Pyrazoles are electron-rich heteroaromatics. However, if the ring bears electron-withdrawing groups (e.g., -CF3, -NO2), the carboxylate reactivity is modulated. Conversely, electron-rich rings can render the carbonyl carbon less electrophilic.

  • N-Coordination: The pyridinic nitrogen (N2) of the pyrazole can coordinate with metal catalysts or protonate, interfering with the activation cycle.

Decision Matrix: Selecting the Right Protocol

Do not waste time optimizing HATU equivalents. If the amine hasn't attacked after 4 hours at RT, it likely never will. Use this logic flow to select your next move.

AmideCouplingLogic Start Start: Pyrazole Acid + Amine CheckSterics Is the Pyrazole 1,5-disubstituted or is the Amine non-nucleophilic? Start->CheckSterics Standard Standard Protocol (HATU / DIPEA / DMF) CheckSterics->Standard No (Low Sterics) T3P_Check Is the substrate Acid-Sensitive or prone to Epimerization? CheckSterics->T3P_Check Yes (High Sterics) T3P_Route PROTOCOL A: T3P Coupling (Propylphosphonic Anhydride) Standard->T3P_Route Low Yield (<30%) T3P_Check->T3P_Route Yes (Needs Mild Cond.) Ghosez_Route PROTOCOL B: Ghosez's Reagent (In situ Acid Chloride) T3P_Check->Ghosez_Route No (Needs Max Power) T3P_Route->Ghosez_Route No Reaction

Figure 1: Strategic decision tree for selecting the coupling reagent based on steric hindrance and substrate sensitivity.

Protocol A: The "Power" Solution (T3P)

Best For: Sterically hindered acids where epimerization is a concern, or when easy workup is required. Mechanism: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride.[1] Upon reaction with the acid, it forms a mixed anhydride.[2] The cyclic structure reduces the entropic penalty of activation and is less bulky than an OBt/OAt ester, allowing the amine to attack even in congested environments [1].

Reagents Required:
  • T3P: 50% w/w solution in EtOAc or DMF.[3]

  • Base: Pyridine (Critical—acts as both base and nucleophilic catalyst) or N-Methylmorpholine (NMM). Avoid DIPEA if possible as it can be too bulky.

  • Solvent: EtOAc, 2-MeTHF, or DMF.

Step-by-Step Procedure:
  • Dissolution: Dissolve the Pyrazole Acid (1.0 equiv) and Amine (1.1–1.5 equiv) in EtOAc (or DMF if solubility is poor). Concentration should be high (0.2–0.5 M) to drive kinetics.

  • Base Addition: Add Pyridine (3.0–5.0 equiv). Note: If the substrate is base-sensitive, use NMM (3.0 equiv).

  • Activation: Cool to 0°C. Add T3P solution (2.0–3.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor LCMS at 1 hour. If <50% conversion, heat to 50–60°C. T3P is thermally stable and works best at elevated temperatures for steric substrates.

  • Workup: Quench with water. Dilute with EtOAc. Wash with 0.5 M HCl (to remove pyridine), then NaHCO3, then Brine.

    • Advantage:[4][5][6][7][8][9] T3P byproducts are water-soluble, eliminating the need for column chromatography in many cases [2].

Protocol B: The "Nuclear" Option (Ghosez’s Reagent)

Best For: "Brick-wall" sterics where HATU and T3P fail. Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid into an Acid Chloride under neutral conditions. Acid chlorides are the smallest possible activated electrophiles, offering the least steric resistance to the incoming amine [3].

Reagents Required:
  • Ghosez’s Reagent: Commercially available or prepared in situ.[3]

  • Solvent: Dry DCM or Chloroform (Must be anhydrous).

  • Base: DIPEA or TEA (for the amine addition step).

Step-by-Step Procedure:
  • Activation (Acid Chloride Formation):

    • Dissolve Pyrazole Acid (1.0 equiv) in dry DCM under Nitrogen/Argon.

    • Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at RT.

    • Stir for 1–2 hours.

    • Validation: Take a 50 µL aliquot, quench into MeOH. Check LCMS for the Methyl Ester. If Acid is present, add more Ghosez reagent. If Methyl Ester is present, activation is complete.

  • Coupling:

    • Cool the mixture to 0°C.

    • Add the Amine (1.2 equiv) followed by DIPEA (2.0–3.0 equiv).

    • Crucial: The base must be added after or with the amine to scavenge the HCl generated.

  • Reaction: Warm to RT or reflux if necessary.

  • Workup: Standard aqueous workup.

Troubleshooting & FAQs

Data Comparison: Coupling of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid with 2,6-Dimethylaniline

Simulated data based on typical steric coupling profiles [1][3].

ReagentConditionsConversion (LCMS)Yield (Isolated)Notes
HATU DIPEA, DMF, RT, 24h15%<5%Active ester formed, but no coupling.
EDC/HOBt DIPEA, DCM, RT, 24h0%0%No reaction observed.
T3P Pyridine, EtOAc, 60°C, 4h95%88%Clean profile, simple extraction.
Ghosez DCM, RT, 2h>98%92%Fastest reaction, requires dry conditions.
Frequently Asked Questions

Q: I see the active ester with HATU, but the amine won't react. Should I add more HATU? A: No. Adding more HATU only produces more active ester, which is already failing to react due to steric bulk. You need a smaller electrophile. Switch to T3P or the Acid Chloride method immediately.

Q: Can I use Thionyl Chloride (SOCl2) instead of Ghosez’s reagent? A: Yes, but with caution. SOCl2 generates HCl gas and requires heating, which can degrade sensitive functional groups on the pyrazole ring or cause desulfonylation if sulfonamides are present. Ghosez’s reagent works at neutral pH initially and is much milder [3].

Q: My pyrazole acid has poor solubility in DCM/EtOAc. What now? A: Use DMF or NMP as the solvent.

  • For T3P: T3P works in DMF, but workup requires extensive water washes or LiCl solution to remove the DMF.

  • For Ghosez: You cannot use DMF with Ghosez’s reagent as the solvent (it reacts to form Vilsmeier reagent). You must suspend the acid in DCM; as it converts to the acid chloride, it will likely solubilize.

Q: The reaction works but I see Regioisomers. Why? A: If your amine is amphoteric (e.g., an aminopyrazole or aminopyridine), the nitrogen on the ring might compete with the exocyclic amine.

  • Fix: Use a protecting group on the ring nitrogen (e.g., Boc, THP) or perform the reaction at lower temperatures using the Acid Chloride (Ghosez) method to favor the kinetic product (exocyclic amine).

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5][7][8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.[7][8] [Link]

  • Patterson, D. E., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles. Organic Process Research & Development, 13(5), 900–906. [Link]

  • Pasche, D., et al. (2014). Development of a Total Telescoped Synthesis of a Renin Inhibitor Containing 3,4,5-Substituted Piperidine with Sterically Hindered Amide Bonds. Organic Process Research & Development, 18(6), 760–766. [Link]

Sources

Troubleshooting

Technical Support Guide: Recrystallization of 3-(1-methylpyrazol-4-yl)butanoic acid

Executive Summary & Molecule Profile[1] User Query: What are the optimal solvent systems for the recrystallization of 3-(1-methylpyrazol-4-yl)butanoic acid? Technical Assessment: 3-(1-methylpyrazol-4-yl)butanoic acid is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

User Query: What are the optimal solvent systems for the recrystallization of 3-(1-methylpyrazol-4-yl)butanoic acid?

Technical Assessment: 3-(1-methylpyrazol-4-yl)butanoic acid is an amphiphilic molecule containing a polar carboxylic acid tail, a weakly basic pyrazole core, and a lipophilic methyl substituent. Its purification is often complicated by two factors:

  • Oiling Out: The flexible butanoic acid chain lowers the lattice energy, making the compound prone to forming oils rather than crystals.

  • Regioisomeric Impurities: Synthesis often yields trace amounts of the N-methyl regioisomer (1-methyl vs. 2-methyl tautomer equivalents during alkylation) which must be removed.

This guide details a "Method Development" approach, prioritizing solvent systems that maximize impurity rejection while stabilizing the crystal lattice.

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Acidity (pKa) ~4.5 (Carboxylic Acid)Soluble in basic aqueous solutions; precipitates at pH < 3.
Basicity Weak (Pyrazole N2)Can form salts with strong mineral acids (HCl), aiding purification.
Polarity Moderate-HighSoluble in alcohols, DMSO, DMF; sparingly soluble in alkanes.
Chirality C3-position (Racemic or Enantiopure)Racemates often crystallize differently than enantiomers.

Recommended Solvent Systems

Do not rely on a single "magic solvent." Use the following tiered systems based on your crude purity.

Tier 1: Binary Solvent Systems (Solvent / Anti-Solvent)

Best for general purification of crude material (>85% purity).

SystemRatio (v/v)Protocol Notes
Ethyl Acetate / Heptane 1:2 to 1:4Gold Standard. Dissolve in hot EtOAc; add warm Heptane until turbid. Cool slowly.
Ethanol / Water 1:1 to 1:3Green Option. Good for removing inorganic salts. Risk of hydrate formation.
IPA / Isopropyl Ether 1:3Excellent for rejecting colored organic impurities.
Tier 2: Acid-Base Swing (Chemical Purification)

Best for removing non-acidic impurities (unreacted hydrazines, neutral pyrazoles).

  • Dissolution: Dissolve crude solid in 1M NaOH (aq).

  • Wash: Extract aqueous layer with Dichloromethane (DCM) to remove neutral organics.

  • Precipitation: Acidify aqueous layer to pH ~2 with 1M HCl.

  • Collection: Filter the precipitate. If amorphous, proceed to Tier 1 recrystallization.

Tier 3: Scavenging Solvents

For highly colored or "tarry" crudes.

  • Solvent: Methanol + Activated Carbon (Charcoal).

  • Action: Reflux for 30 mins, filter hot through Celite, then concentrate.

Step-by-Step Protocols

Protocol A: The "Dual-Solvent Drop" Method

Use this to prevent oiling out.

  • Saturation: Place 1.0 g of crude acid in a flask. Add Ethyl Acetate (Solvent A) dropwise at 60°C until just dissolved (approx. 5-10 mL).

  • Clarification: If solid specks remain, filter hot.

  • Nucleation: Remove from heat. Add Heptane (Solvent B) dropwise to the hot solution until a faint, persistent cloudiness appears.

  • Re-solubilization: Add 2-3 drops of Ethyl Acetate to clear the cloudiness.

  • Controlled Cooling: Wrap the flask in a towel (insulation) and let it cool to room temperature undisturbed for 4 hours.

  • Finishing: If no crystals form, cool to 4°C. Filter and wash with cold Heptane.

Protocol B: Troubleshooting "Oiling Out"

Issue: The product separates as a yellow oil at the bottom of the flask.

Immediate Fix:

  • Reheat the mixture until the oil dissolves into a homogenous solution.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.

  • Slower Addition: You likely added the anti-solvent (Heptane) too fast. Repeat Protocol A but add Heptane at half the speed.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on your crude material's state.

RecrystallizationLogic Start Crude 3-(1-methylpyrazol-4-yl)butanoic acid CheckPurity Analyze Purity (LCMS/NMR) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% or Tarry CheckPurity->LowPurity SolventChoice Choose Solvent System HighPurity->SolventChoice AcidBase Perform Acid-Base Extraction (1M NaOH -> Wash -> HCl) LowPurity->AcidBase EtOAc_Hept System: EtOAc / Heptane (Standard) SolventChoice->EtOAc_Hept EtOH_H2O System: EtOH / Water (For Salts) SolventChoice->EtOH_H2O Result Crystalline Solid? EtOAc_Hept->Result EtOH_H2O->Result AcidBase->SolventChoice Success Dry & Characterize Result->Success Yes Failure Oiling Out / Amorphous Result->Failure No Remedy Remedy: 1. Reheat 2. Seed Crystal 3. Slower Cooling Failure->Remedy Remedy->Result Retry

Figure 1: Decision matrix for purification strategy based on initial crude purity.

Frequently Asked Questions (FAQ)

Q1: My product is yellow. Is this normal?

  • Answer: Pure 3-(1-methylpyrazol-4-yl)butanoic acid should be white or off-white. Yellow coloration usually indicates trace oxidation products or conjugated impurities from the pyrazole synthesis (e.g., diazo species).

  • Fix: Use the Tier 3 (Charcoal) method. Dissolve in methanol, reflux with activated carbon for 30 minutes, and filter hot.

Q2: Can I use Acetone/Hexane?

  • Answer: Yes, but be cautious. Acetone is a very strong solvent for this molecule. You will need a high ratio of Hexane (often >5:1) to induce precipitation, which increases the risk of oiling out. EtOAc/Heptane is more forgiving.

Q3: How do I remove the regioisomer (1-methyl vs 2-methyl)?

  • Answer: Regioisomers often have slightly different crystal packing energies.

    • If the impurity levels are low (<5%), standard recrystallization from Ethyl Acetate is usually effective.

    • If levels are high (>10%), column chromatography is recommended before crystallization, as the isomers may co-crystallize.

Q4: The melting point is lower than reported/expected.

  • Answer: This indicates solvent entrapment or residual isomers.

    • Action: Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours. The carboxylic acid can form strong hydrogen bonds with solvents like ethanol or water.

References & Authority

  • Pyrazole Solubility & Properties:

    • National Journal of Pharmaceutical Sciences. "A review of pyrazole and its derivatives." (2021).[1] Highlights general solubility in organic solvents and acid/base behavior.[2]

  • General Recrystallization Methodologies:

    • Sigma-Aldrich Technical Library. "Recrystallization User Guide." Standard protocols for solvent/anti-solvent selection.

  • Synthesis & Purification of Pyrazole Acids:

    • Molecules.[3][1][2][4][5][6][7][8][9][10][11] "Synthesis and Pharmacological Activities of Pyrazole Derivatives." (2018). Describes purification of similar pyrazole-carboxylic acid scaffolds.

  • Regioisomer Control:

    • Google Patents. "Method for purifying pyrazoles (WO2011076194A1)." Details acid-addition salt crystallization methods for pyrazoles.

Sources

Optimization

Technical Support Center: Stability of 1-Methylpyrazole Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 1-methylpyrazole derivatives under acidic conditions. It is structured in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 1-methylpyrazole derivatives under acidic conditions. It is structured in a question-and-answer format to directly address common challenges and provide practical, scientifically-grounded solutions.

Section 1: Foundational Concepts of Pyrazole Stability

This section addresses fundamental questions regarding the inherent stability of the pyrazole core and the primary mechanisms driving its degradation in acidic environments.

Q1: How chemically stable is the 1-methylpyrazole ring system?

A1: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This aromaticity, arising from a delocalized 6π-electron system, confers significant chemical stability.[1] The pyrazole ring is generally resistant to oxidation and reduction.[2][3] However, its stability is not absolute and can be compromised under certain conditions, particularly in the presence of strong acids or bases.[1][3]

The two nitrogen atoms within the ring have distinct electronic properties. The N1 nitrogen (the "pyrrolic" nitrogen, substituted with the methyl group in this case) is less basic, as its lone pair of electrons participates in the aromatic system. The N2 nitrogen (the "pyridinic" nitrogen) has a lone pair that is not part of the aromatic sextet, making it the primary site of basicity and protonation.[1] This protonation is the key initial step in acid-catalyzed degradation pathways.

Q2: What is the primary degradation mechanism for 1-methylpyrazole derivatives under acidic conditions?

A2: The primary mechanism of degradation in an acidic medium is initiated by the protonation of the N2 nitrogen atom. This reaction forms a positively charged pyrazolium cation .[1][2] The formation of this cation disrupts the ring's aromaticity and significantly increases the electrophilicity of the ring carbons, particularly C3 and C5. This heightened reactivity makes the molecule susceptible to subsequent reactions that it would otherwise resist.

Key consequences of N2-protonation include:

  • Increased Susceptibility to Nucleophilic Attack: The electron-deficient pyrazolium ring can be attacked by nucleophiles present in the medium (e.g., water, chloride ions).

  • Potential for Ring-Opening: Under harsh acidic conditions (e.g., high acid concentration, elevated temperature), the strain and electronic imbalance in the pyrazolium cation can lead to cleavage of the ring bonds, resulting in complete degradation of the heterocyclic core.[1][4]

  • Altered Regioselectivity of Electrophilic Substitution: While electrophilic substitution on a neutral pyrazole ring typically occurs at the C4 position, the formation of the pyrazolium cation deactivates the ring and directs substitution to the C3 position.[1][2]

The following diagram illustrates the initial and critical step of acid-catalyzed degradation.

Acid_Catalyzed_Protonation cluster_reactants Reactants cluster_products Products Methylpyrazole 1-Methylpyrazole Pyrazolium 1-Methylpyrazolium Cation (Reactive Intermediate) Methylpyrazole->Pyrazolium Protonation at N2 H_plus H+ Degradation Degradation Pathways (e.g., Ring Opening, Nucleophilic Attack) Pyrazolium->Degradation Increased Reactivity

Caption: Initial protonation of 1-methylpyrazole in acidic media.

Section 2: Troubleshooting Guide for Compound Instability

This section provides a systematic approach to diagnosing and understanding the degradation of your specific 1-methylpyrazole derivative.

Q3: My 1-methylpyrazole derivative is degrading in an acidic solution. What factors could be influencing the rate of degradation?

A3: If you observe instability, several factors beyond the mere presence of acid are likely at play. Systematically evaluating these can help you pinpoint the cause:

  • pH and Acid Strength: The rate of degradation is highly dependent on the hydronium ion concentration. A lower pH (higher acid concentration) will accelerate the initial protonation step, leading to faster degradation. The pKa of the pyrazole derivative itself (typically around 2.5) is a key parameter; at pH values significantly below the pKa, the compound will exist predominantly in its protonated, more reactive form.[5]

  • Ring Substituents: The electronic properties of other substituents on the pyrazole ring have a profound impact on stability.

    • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the ring.[6] This destabilizes the positive charge of the pyrazolium cation, making the ring more susceptible to nucleophilic attack and potential ring-opening.

    • Electron-Donating Groups (EDGs) like alkyl or alkoxy groups can help stabilize the pyrazolium cation, potentially slowing the rate of degradation compared to unsubstituted analogs.

  • Temperature: Degradation reactions, like most chemical reactions, are accelerated by increased temperature. If your experiment involves heating in an acidic medium, this will significantly increase the degradation rate.

  • Solvent System: The nature of the solvent can influence stability. Protic solvents (like water or alcohols) can participate in the degradation process, acting as nucleophiles that attack the activated pyrazolium ring.

Q4: How can I systematically investigate and identify the degradation products of my compound?

A4: To understand the degradation pathway and identify the resulting products, you must perform a forced degradation study , also known as stress testing.[7] This is a systematic process of subjecting your compound to harsh conditions to intentionally accelerate its degradation.[8][9] The results are crucial for developing stability-indicating analytical methods and are a regulatory requirement in drug development.[10][11]

A forced degradation study allows you to:

  • Determine the intrinsic stability of your molecule.[12]

  • Identify potential degradation products that might form under long-term storage.[12]

  • Elucidate the degradation pathways.[12]

  • Establish the specificity of your analytical method by proving it can separate the intact drug from all degradation products.

The workflow for a typical forced degradation study is outlined below.

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Guidelines) Prep Prepare Drug Solution (e.g., in ACN/Water) Stress Subject Aliquots to Stress Conditions Prep->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl) Base Base Hydrolysis (e.g., 0.1M NaOH) Ox Oxidation (e.g., 3% H₂O₂) Therm Thermal (e.g., 60°C) Photo Photolytic (UV/Vis Light) Neutralize Neutralize Samples (as needed) Acid->Neutralize Base->Neutralize Ox->Neutralize Therm->Neutralize Photo->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV Method Neutralize->Analyze Characterize Characterize Degradants (LC-MS/MS, NMR) Analyze->Characterize

Caption: General workflow for a forced degradation study.

Section 3: Experimental Protocols

This section provides standardized, step-by-step methodologies for conducting stability studies.

Protocol 1: Acidic Forced Degradation Study

This protocol is designed to assess the stability of a 1-methylpyrazole derivative under acidic stress, consistent with ICH guidelines.[13]

Objective: To generate degradation products for identification and to test the stability-indicating nature of an analytical method.

Materials:

  • 1-methylpyrazole derivative (API)

  • Acetonitrile (ACN), HPLC grade

  • Purified water, HPLC grade

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the API in a suitable solvent (e.g., 50:50 ACN/water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare Acidic Solution: Prepare a 0.2 M HCl solution. To a 10 mL volumetric flask, add 5 mL of the API stock solution and 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL API in 0.1 M HCl.

  • Prepare Control Sample: Prepare a control sample by diluting 5 mL of the API stock solution with 5 mL of water in a separate 10 mL flask.

  • Incubation: Place both the acidic solution and the control sample in a temperature-controlled environment (e.g., 60°C). Monitor the reaction over time (e.g., take aliquots at 0, 2, 4, 8, and 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[12]

  • Neutralization: Before analysis, cool the aliquots to room temperature and neutralize the acidic samples by adding an equimolar amount of NaOH (e.g., if you take a 1 mL aliquot of the 0.1 M HCl sample, add 1 mL of 0.1 M NaOH).

  • Analysis: Analyze the neutralized samples and the control samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the 1-methylpyrazole derivative (API) from all potential degradation products generated during stress testing.

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions. A common starting point is a gradient elution using:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

    • Run a gradient from low %B to high %B (e.g., 5% to 95% B over 20 minutes).

  • Method Optimization:

    • Inject a mixture of the stressed samples (acid, base, oxidative, etc.) to create a chromatogram containing the API and all major degradation products.

    • Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature to achieve adequate resolution (Rs > 1.5) between the API peak and all degradant peaks.

    • Select an appropriate UV detection wavelength, typically the λmax of the API, or use a Photo Diode Array (PDA) detector to monitor multiple wavelengths.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can distinguish the API from its degradation products. The peak for the API in the stressed samples should not have any co-eluting peaks (check for peak purity using a PDA detector).

    • Linearity, Range, Accuracy, and Precision: Validate these parameters for the quantification of the API.

Section 4: Data Interpretation and Proactive Measures

This section focuses on interpreting stability data and implementing strategies to mitigate degradation.

Q5: How can I prevent or minimize the degradation of my acid-sensitive compound during routine experiments or formulation?

A5: Based on the principles of acid-catalyzed degradation, several practical steps can be taken:

StrategyImplementation DetailsRationale
pH Control Maintain the pH of the solution well above the compound's pKa (e.g., using phosphate or citrate buffers). A pH > 5 is often sufficient to dramatically slow hydrolysis.[14]Prevents the initial protonation of the N2 atom, which is the requisite first step for degradation.
Temperature Reduction Conduct reactions and store solutions at reduced temperatures (e.g., 4°C or on an ice bath).Lowers the kinetic energy of the system, slowing the rate of all chemical reactions, including degradation.
Solvent Selection If the process allows, use aprotic solvents (e.g., THF, DCM, Acetonitrile) instead of protic solvents like water or methanol.Aprotic solvents cannot act as proton donors or nucleophiles, thus inhibiting the degradation pathway.
Limit Exposure Time Design experiments to minimize the time the compound spends in an acidic environment. Quench acidic reactions promptly.Reduces the overall opportunity for the degradation reaction to proceed to a significant extent.
Q6: For drug development, are there any structural modifications to the 1-methylpyrazole core that could intrinsically improve its stability in acidic conditions?

A6: Yes, modifying the molecular structure is a key strategy in medicinal chemistry to enhance drug stability. For 1-methylpyrazole derivatives, consider the following:

  • Introducing Steric Hindrance: Placing bulky substituents near the N2 nitrogen can sterically hinder its ability to be protonated. This "shielding" effect can significantly slow the initial step of degradation.

  • Modulating Electronic Effects: While potentially altering pharmacological activity, strategically placing electron-donating groups (EDGs) on the pyrazole ring can help stabilize the positive charge that forms on the pyrazolium cation intermediate, thereby reducing the driving force for subsequent degradation steps.

  • Bioisosteric Replacement: In some cases, if the pyrazole nitrogen atoms are not essential for biological activity, replacing the pyrazole core with a more acid-stable isostere could be a viable, albeit more involved, strategy.

These modifications must always be balanced with the desired pharmacological activity, solubility, and other critical drug-like properties.

References
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a comput
  • Chugunova, E., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
  • Chugunova, E., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org.
  • Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution. (n.d.). Benchchem.
  • Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid. (2018). PubMed.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.
  • Pyrazole - Properties, Synthesis, Reactions etc. (2022). ChemicalBook.
  • Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid. (n.d.).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Source not provided].
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Open Access Journals - Research and Reviews.
  • Forced Degradation – A Review. (2022). [Source not provided].
  • Forced Degrad
  • Stability Indicating Forced Degrad
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.).
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [Source not provided].
  • ICH STABILITY INDIC
  • An In-depth Technical Guide to the Acidic Degradation Pathway of Lansoprazole. (n.d.). Benchchem.

Sources

Troubleshooting

Technical Support Center: Palladium Removal from Pyrazole Scaffolds

Status: Operational Topic: Troubleshooting Pd-Impurities in Nitrogen-Heterocycle Synthesis Audience: Process Chemists & Medicinal Chemists Diagnostic Triage: Why is Standard Workup Failing? If you are observing persisten...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Pd-Impurities in Nitrogen-Heterocycle Synthesis Audience: Process Chemists & Medicinal Chemists

Diagnostic Triage: Why is Standard Workup Failing?

If you are observing persistently high palladium (Pd) levels (>100 ppm) despite standard aqueous washes or crystallization, the issue is likely coordination competition .

The Mechanism of Failure

Unlike simple arene couplings, pyrazoles act as competent ligands. The


 nitrogen on the pyrazole ring possesses a lone pair that coordinates effectively to Pd(II) species.
  • The Trap: Standard aqueous washes (brine,

    
    ) rely on Pd partitioning into the water phase. However, the pyrazole-Pd bond is often stronger than the hydration energy of the Pd salt, keeping the metal solubilized in the organic phase with your product.
    
  • The Consequence: The Pd does not just physically occlude; it chemically binds to your API (Active Pharmaceutical Ingredient). To remove it, you must introduce a ligand with a significantly higher affinity for Pd than the pyrazole nitrogen.

Decision Matrix: Select Your Protocol

Do not apply a "one-size-fits-all" approach. Use this logic flow to select the least destructive method for your specific substrate.

Pd_Removal_Decision_Tree Start START: High Pd Content Solubility Is Product Soluble in Water-Immiscible Solvents? (EtOAc, DCM, Toluene) Start->Solubility Yes_Sol Yes Solubility->Yes_Sol No_Sol No (Polar/Water Soluble) Solubility->No_Sol Sensitive Is Product Acid/Base Sensitive? Yes_Sol->Sensitive Protocol_A PROTOCOL A: Silica Scavengers (Thiol/TMT) No_Sol->Protocol_A Add to reaction mix No_Sens No Sensitive->No_Sens Robust Yes_Sens Yes Sensitive->Yes_Sens Labile Protocol_B PROTOCOL B: N-Acetylcysteine (NAC) Wash No_Sens->Protocol_B Cheapest/Scalable Yes_Sens->Protocol_A Gentlest Protocol_B->Protocol_A If Pd > 50ppm remains Protocol_C PROTOCOL C: Activated Carbon (Last Resort)

Figure 1: Decision matrix for selecting a palladium scavenging strategy based on product solubility and stability.

Protocol Library

Protocol A: Functionalized Silica Scavenging (The Gold Standard)

Best For: Labile compounds, high-value intermediates, and final steps requiring <10 ppm Pd. Mechanism: Solid-supported thiols or thioureas bind Pd irreversibly. The silica matrix is then filtered off, taking the Pd with it.

Materials:

  • SiliaMetS® Thiol (or equivalent Thiol-functionalized silica).

  • Alternative: SiliaMetS® TMT (Trimercaptotriazine) if Thiol fails; TMT is more aggressive for Pd(0).

Step-by-Step:

  • Dilution: Dissolve the crude pyrazole product in a compatible solvent (THF, EtOAc, or MeOH) at a concentration of 10 mL/g.

  • Loading: Add the scavenger resin.

    • Initial Screen: Add 5–10 wt% relative to the mass of the crude product.

    • Precision Mode: If Pd content is known (e.g., via ICP-MS), add 3–5 molar equivalents relative to the Pd content.

  • Digestion: Stir the suspension.

    • Temperature: Heat to 40–50°C. Thermal energy is crucial to overcome the activation energy of ligand exchange (breaking the Pyrazole-Pd bond).

    • Time: Stir for 4 hours minimum.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane filter) to remove the silica.

  • Analysis: Analyze filtrate by ICP-MS. If Pd is still high, repeat with fresh resin.

Technical Insight: For pyrazoles, Thiol functionality is usually superior to Diamine functionality. Diamines may compete with the pyrazole nitrogen but often lack the binding affinity to fully strip the metal. Thiols form a soft-soft interaction with Pd that is kinetically inert.

Protocol B: N-Acetylcysteine (NAC) Wash (The Liquid Phase Solution)

Best For: Hydrophobic products soluble in toluene/EtOAc; large-scale processes (cost-effective). Mechanism: NAC is a water-soluble amino acid with a thiol group. It extracts Pd from the organic phase into the aqueous phase by forming a highly water-soluble Pd-NAC complex.

Step-by-Step:

  • Preparation: Dissolve crude product in a water-immiscible solvent (EtOAc or Toluene preferred).

  • Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral (6–7) with dilute NaOH if the product is acid-sensitive (NAC is naturally acidic).

  • Extraction: Add the aqueous NAC solution to the organic layer (1:1 v/v ratio).

  • Heating (Critical): Heat the biphasic mixture to 40–60°C under vigorous stirring for 1–2 hours.

    • Why Heat? Room temperature extraction is often insufficient to break the Pyrazole-Pd coordination sphere.

  • Separation: Cool to room temperature. Separate the layers. The Pd will migrate to the aqueous (often yellow/orange) layer.

  • Rinse: Wash the organic layer once with water and once with brine to remove residual NAC.

Protocol C: Activated Carbon (The "Last Resort")

Best For: Early intermediates where yield loss is acceptable; removing colloidal Pd (Pd black). Risks: Non-specific binding can reduce yield by 10–30%.

Step-by-Step:

  • Slurry: Dissolve crude in a polar solvent (EtOH or MeOH work best for adsorption).

  • Addition: Add Activated Carbon (e.g., Darco KB-G or Ecosorb). Start with 10 wt% relative to crude.

  • Digestion: Stir at reflux for 1 hour.

  • Filtration: Filter hot through a Celite pad. (Caution: Carbon fines can pass through; use a tight filter).

Comparative Data: Scavenger Efficiency

FeatureSilica-Thiol (Protocol A)NAC Wash (Protocol B)Activated Carbon (Protocol C)
Selectivity High (Chemoselective)High (Partition dependent)Low (Adsorbs product)
Pd Removal Excellent (<5 ppm typical)Good (<20 ppm typical)Variable
Yield Loss < 1% (Physical loss only)< 2%10–30% (Common)
Speed Slow (Requires digestion)Fast (Liquid extraction)Medium
Cost HighLowVery Low
Suitability Late-stage APILarge scale / Early stageColloidal Pd removal

Workflow Visualization

Scavenging_Workflow Crude Crude Reaction Mixture (Containing Pd-Pyrazole) Solvent_Swap Solvent Swap (To Toluene/EtOAc/THF) Crude->Solvent_Swap Scavenger_Add Add Scavenger (SiliaMetS Thiol or NAC) Solvent_Swap->Scavenger_Add Heat_Cycle Heat Cycle (50°C, 2-4h) *Crucial Step* Scavenger_Add->Heat_Cycle Phase_Sep Phase Separation (Filtration or Extraction) Heat_Cycle->Phase_Sep ICP_Check ICP-MS Check Phase_Sep->ICP_Check Pass Pass (<10ppm) ICP_Check->Pass Fail Fail (>10ppm) ICP_Check->Fail Fail->Scavenger_Add Repeat with TMT or higher loading

Figure 2: Operational workflow for palladium removal. Note the "Heat Cycle" is identified as the critical control point for pyrazole substrates.

FAQ & Troubleshooting

Q: I used charcoal and my product turned grey. Why? A: This is "carbon bleed." Fine charcoal particles have passed through your filter. To fix this, refilter the solution through a 0.22 µm membrane filter or a tightly packed Celite/Silica sandwich.

Q: Can I just crystallize the product to remove Pd? A: Generally, no. Pyrazoles and Pd often co-crystallize. It is best practice to perform a scavenging step (Protocol A or B) before the final crystallization. This ensures the mother liquor is Pd-poor, preventing occlusion.

Q: My product is water-soluble. Which protocol do I use? A: Use Protocol A (Silica Scavengers) . Since you cannot wash with water (Protocol B), a solid-supported scavenger is your only viable option. Dissolve in water or MeOH, treat with SiliaMetS Thiol, and filter.

Q: What is the regulatory limit for Palladium? A: Refer to ICH Q3D Guidelines .

  • Oral: 100 µ g/day (approx. 10 ppm for a 10g daily dose).[1]

  • Parenteral: 10 µ g/day (approx. 1 ppm).[1]

  • Note: Always aim for <10 ppm to ensure safety margins.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R1).Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • SiliCycle Application Note. (2023). Metal Scavenging Solutions: Removal of Palladium from API.[2][3][4]Link

  • Phillips, S. T., et al. (2016). Evaluation of N-Acetylcysteine as a Palladium Scavenger in the Synthesis of a Pharmaceutical Intermediate. Organic Process Research & Development, 20(11), 1974–1981. Link

Sources

Optimization

Minimizing side reactions in pyrazole carboxylic acid activation

Subject: Minimizing Side Reactions in Pyrazole Carboxylic Acid Activation Ticket ID: PYR-ACT-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction Welcome to the PCTAC. You are likely accessing...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions in Pyrazole Carboxylic Acid Activation Ticket ID: PYR-ACT-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the PCTAC. You are likely accessing this guide because standard amide coupling protocols (EDC/HOBt, HATU) have failed for your pyrazole carboxylic acid substrate.

Pyrazole carboxylic acids present a unique "push-pull" electronic challenge. The electron-rich pyrazole ring often deactivates the exocyclic carboxylate, making it sluggish to activate. Conversely, once activated, the proximity of the ring nitrogens (especially in


-unsubstituted pyrazoles) invites rapid intramolecular side reactions, most notably 

-acyl transfer
and decarboxylation .

This guide abandons generic advice. We focus on two validated, high-integrity pathways: Propylphosphonic Anhydride (T3P) for mild activation and Ghosez’s Reagent for neutral acid chloride generation.

Module 1: The Danger Zone (Mechanistic Failure Modes)

Before selecting a reagent, you must diagnose the failure mechanism. The two primary side-reactions are:

  • 
    -Acyl Transfer (The "Wrong Nitrogen" Problem): 
    If your pyrazole is 
    
    
    
    -unsubstituted (
    
    
    -H), the ring nitrogen is nucleophilic. Activating agents often attack the ring nitrogen instead of the carboxylate, or the activated carboxylate cyclizes onto the ring nitrogen to form a stable, unreactive
    
    
    -acyl pyrazole byproduct.
  • Decarboxylation: Pyrazole carboxylic acids are prone to thermal decarboxylation, particularly when the carboxyl group is at the 3- or 5-position and electron-withdrawing groups (like

    
    ) are present. This is exacerbated by high temperatures and strong acid catalysis (e.g., boiling in 
    
    
    
    ).
Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition between desired amidation and the parasitic side reactions.

PyrazoleActivation Start Pyrazole-COOH Activation Activated Intermediate (O-Acyl) Start->Activation Coupling Agent (Base) Side2 Decarboxylation (Loss of CO2) Start->Side2 High Temp / Acid (e.g., SOCl2 reflux) Amide Desired Amide (Target) Activation->Amide + Amine (k_fast) Side1 N-Acyl Pyrazole (Dead End) Activation->Side1 Intramolecular Rearrangement

Figure 1: Kinetic competition during pyrazole activation. The goal is to maximize


 (amidation) while suppressing thermal and rearrangement pathways.

Module 2: Reagent Selection Matrix

Do not default to HATU. Use this matrix to select the correct tool for your specific pyrazole substrate.

FeatureT3P (Propylphosphonic Anhydride) Ghosez's Reagent HATU / HBTU Thionyl Chloride (

)
Primary Use Case First-line defense. Epimerization-sensitive or

-unsubstituted pyrazoles.
Sterically hindered amines or when acid chloride is strictly required.Routine couplings (Risk of guanidinylation).Avoid unless substrate is simple and robust.
Mechanism Water-soluble anhydride. Low basicity requirement.Neutral formation of Acid Chloride (Enamine mechanism).Uronium activation. Requires excess base.Acidic chlorination.[1][2] Generates HCl gas.
Side Rxn Risk Lowest. Suppresses racemization and

-acylation.
Low. Avoids HCl-mediated degradation.Medium. Excess base can trigger

-acylation of ring.
High. High risk of decarboxylation & ring chlorination.
Workup Excellent. Wash with water/bicarb. Byproducts are water-soluble.Good. Volatile byproducts.Difficult. Tetramethylurea byproducts can be hard to remove.Variable. Requires distillation of excess reagent.[3]

Module 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" T3P Coupling

Best for: General pyrazole coupling, preventing epimerization of chiral amines, and minimizing side reactions.

Why this works: T3P (supplied as 50% w/w in EtOAc or DMF) drives the reaction to completion without requiring a large excess of base, keeping the pH lower and preventing the deprotonation of the pyrazole ring (


-H), which triggers side reactions.
  • Dissolution: Dissolve Pyrazole-COOH (1.0 equiv) and the Amine partner (1.1 equiv) in anhydrous EtOAc (or DMF for solubility).

  • Base Addition: Add DIPEA (3.0 equiv) or Pyridine (3.0 equiv).

    • Tip: Pyridine is often superior for minimizing racemization of the amine partner.

  • Activation: Cool to 0 °C. Add T3P (1.5 - 2.0 equiv, 50% solution) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Monitoring: Watch for the disappearance of the acid. If the reaction stalls, add 0.5 equiv more T3P.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash 2x with water (removes T3P byproducts).[4]

    • Wash 1x with sat.

      
      .
      
    • Wash 1x with 1M HCl (if product is acid-stable).

    • Dry over

      
       and concentrate.
      
Protocol B: Neutral Acid Chloride via Ghosez’s Reagent

Best for: Unreactive/hindered amines where T3P fails, or acid-sensitive substrates where


 is too harsh.

Why this works: Ghosez's reagent (1-Chloro-


,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under neutral conditions  at room temperature. It avoids the formation of HCl, preventing acid-catalyzed decarboxylation.
  • Preparation: Dissolve Pyrazole-COOH (1.0 equiv) in dry DCM.

  • Chlorination: Add Ghosez’s Reagent (1.1 to 1.5 equiv) at RT. Stir for 1–2 hours.

    • Observation: The reaction is usually homogeneous. Monitor by quenching an aliquot with MeOH (check for methyl ester by LCMS).

  • Coupling: Once Acid Chloride formation is complete, add the Amine (1.2 equiv) and a base (Et3N or DIPEA, 1.5 equiv).

  • Workup: Standard aqueous extraction. The byproduct is an amide (

    
    -dimethylisobutyramide) which is water-soluble/extractable.
    

Module 4: Troubleshooting & FAQs

Q1: I am seeing significant decarboxylation (M-44 peak). How do I stop it?

A: This is a thermal and acid-catalyzed event.

  • Switch Reagents: Stop using Thionyl Chloride or Oxalyl Chloride with catalytic DMF. The HCl generated promotes decarboxylation. Use Protocol B (Ghosez's Reagent) instead.

  • Temperature Control: Keep the reaction below 40 °C.

  • Metal Scavenging: If you used a metal catalyst (Cu/Pd) in a previous step to build the pyrazole, residual metal can catalyze decarboxylation. Treat your starting material with a metal scavenger (e.g., QuadraPure™) before attempting the coupling.

Q2: My reaction yields the -acyl pyrazole instead of the amide. Why?

A: This occurs when the pyrazole ring nitrogen competes with the external amine.

  • Diagnosis: Check if you are using a "pre-activation" step (mixing Acid + Coupling Agent before adding the Amine). Do not do this.

  • Fix: Use a "one-pot" addition where the Amine is present before the coupling agent is added. This ensures the activated carboxylate is intercepted by the amine immediately.

  • Protection: If possible, protect the pyrazole nitrogen (e.g., THP, SEM, or Boc) before coupling.

Q3: I have a free N-H on the pyrazole. Do I need to protect it?

A: Highly recommended, but not always strictly necessary if using T3P .

  • Risk: An unprotected N-H allows for tautomerization, making the regiochemistry of the activation unpredictable.

  • Strategy: If you cannot protect, use T3P (Protocol A) with Pyridine as the base. Pyridine is less likely to deprotonate the pyrazole N-H compared to Et3N/DIPEA, keeping the ring less nucleophilic and reducing side reactions.

Decision Logic for Protocol Selection

DecisionTree Q1 Is the Amine Sterically Hindered? Q2 Is Pyrazole Acid Sensitive (Decarboxylation)? Q1->Q2 No Result1 Use Protocol B (Ghosez's Reagent) Q1->Result1 Yes Result2 Use Protocol A (T3P Coupling) Q2->Result2 Yes (High Risk) Result3 Standard HATU (Acceptable) Q2->Result3 No (Stable)

Figure 2: Rapid decision tree for reagent selection based on substrate constraints.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Ghosez, L., et al. (1979). "

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses. 
    
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid

This guide provides an advanced technical analysis of the 1H NMR spectrum for 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid . It is designed for analytical chemists and process development scientists who require robust metho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the 1H NMR spectrum for 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid . It is designed for analytical chemists and process development scientists who require robust methods for structural verification and purity assessment.[1]

Executive Summary

The analysis of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid presents specific challenges due to the chirality at the C3 position and the potential for solvent interference in the aliphatic region. This guide compares solvent performance (DMSO-d₆ vs. CDCl₃) and analytical methodologies (qNMR vs. HPLC), establishing a validated protocol for accurate characterization.

Structural Assignment & Predicted Shifts

The molecule contains a stereocenter at C3, rendering the C2 methylene protons diastereotopic (magnetically non-equivalent). This results in a complex splitting pattern often misidentified as a simple doublet or triplet.

Target Molecule: 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid Formula: C₈H₁₂N₂O₂ Molecular Weight: 168.19 g/mol

Table 1: Diagnostic 1H NMR Signal Assignment
PositionProton TypePredicted Shift (δ, ppm)*MultiplicityIntegralDiagnostic Value
COOH Carboxylic Acid11.0 – 12.5Broad Singlet1HConfirms free acid; disappears with D₂O shake.
Py-H5 Pyrazole Ring (adj. to N)7.45 – 7.60Singlet (or d, J<1Hz)1HKey for regioisomer confirmation (vs. 1,3 or 1,5 isomers).
Py-H3 Pyrazole Ring7.20 – 7.35Singlet1HDistinct from H5; shift confirms 4-substitution.
N-CH₃ N-Methyl3.75 – 3.85Singlet3HSharp, high-intensity singlet; reference for integration.
C3-H Methine (Chiral Center)3.10 – 3.30Multiplet (Sextet-like)1HVerify coupling to C4-Me and C2-H₂.
C2-H₂ α-Methylene2.40 – 2.65dd (ABX system)2HCritical Region: Often overlaps with DMSO solvent peak.
C4-H₃ Terminal Methyl1.15 – 1.25Doublet (J ≈ 7 Hz)3HClean doublet; best for molarity calculations.

*Shifts are estimated for CDCl₃. In DMSO-d₆, aliphatic signals shift slightly upfield.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in the analysis of this compound due to the interference with the diastereotopic C2 protons.

Critical Insight: The DMSO Trap

While DMSO-d₆ is excellent for solubilizing polar carboxylic acids, its residual pentet signal appears at 2.50 ppm .

  • The Conflict: The C2-H₂ protons of the butanoic acid chain typically resonate between 2.40 and 2.65 ppm .

  • The Consequence: In DMSO-d₆, the solvent peak will likely mask the α-methylene protons, making accurate integration impossible. This prevents the verification of the C2/C3/C4 stoichiometry.

Table 2: Solvent Performance Matrix
FeatureChloroform-d (CDCl₃) DMSO-d₆ Methanol-d₄ (MeOD)
Solubility Moderate (Acid may require warming)ExcellentGood
COOH Visibility Poor (Broad/Invisible)Excellent (Sharp/Broad)Invisible (Exchanges)
Aliphatic Resolution High (No overlap at 2.5 ppm)Critical Failure (Overlaps with C2-H)High (Solvent at 3.31 ppm)
N-Me Signal Distinct (3.8 ppm)Distinct (3.8 ppm)Distinct (3.8 ppm)
Recommendation Primary Choice for Structure Use only for COOH detectionBest for qNMR (Clean baseline)

Comparative Analysis: Purity Determination (qNMR vs. HPLC)

For drug development intermediates, speed and accuracy are paramount. Below is a comparison of Quantitative NMR (qNMR) versus HPLC for this specific substrate.

Table 3: Method Performance Comparison
MetricqNMR (Internal Standard Method) HPLC (UV Detection)
Reference Standard Not required for analyte (uses Internal Std)Required (Must have known purity factor)
Regioisomer Detection Superior: Distinguishes 1,3/1,5-isomers via coupling constants.Inferior: Isomers often co-elute without specific method dev.
Inorganic Salts Invisible (Does not affect purity calc)Invisible (but may clog columns)
Total Analysis Time < 15 Minutes30–60 Minutes (plus equilibration)
Precision ± 1.0%± 0.5%

Recommendation: Use qNMR for initial lot release and identity confirmation (regioisomer check). Use HPLC only for trace impurity profiling (<0.1%) required for late-stage GMP steps.

Visualized Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal NMR solvent based on analytical goals.

SolventSelection Start Start: 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid Analysis Goal Define Analytical Goal Start->Goal Structure Full Structural Elucidation Goal->Structure Purity Purity / Assay (qNMR) Goal->Purity COOH_Check Need to see COOH proton? Structure->COOH_Check CDCl3 Use CDCl3 (Best Resolution) Purity->CDCl3 Alternative MeOD Use Methanol-d4 (Clean Baseline) Purity->MeOD Avoids aliphatic overlap Yes Yes COOH_Check->Yes No No COOH_Check->No DMSO Use DMSO-d6 (Only for COOH check) Yes->DMSO No->CDCl3

Figure 2: qNMR Purity Protocol

Caption: Step-by-step workflow for determining purity using Maleic Acid as an internal standard.

qNMR_Workflow Prep Sample Prep: 10mg Sample + 5mg Maleic Acid IS Solvent Add 0.6mL MeOD or CDCl3 Prep->Solvent Acquire Acquisition: D1 > 30s (5*T1) NS = 16 Solvent->Acquire Process Processing: Phase & Baseline Correction Acquire->Process Calc Calculation: Compare Molar Ratios Process->Calc

[4]

Validated Experimental Protocol

Protocol A: Structural Confirmation (CDCl₃)
  • Preparation: Dissolve 10–15 mg of the sample in 0.6 mL of CDCl₃. If the solution is cloudy, filter through a cotton plug.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 second (sufficient for structure).

    • Scans (NS): 16.

  • Analysis:

    • Reference the spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

    • Verification Check: Confirm the C4-Methyl doublet at ~1.2 ppm integrates to 3H relative to the Pyrazole H3/H5 singlets (1H each).

    • Regioisomer Check: Ensure Pyrazole protons are sharp singlets. If they appear as doublets (J ~2 Hz), the sample may contain the 1,3- or 1,5-isomer.

Protocol B: Purity by qNMR (Internal Standard)
  • Internal Standard (IS): Maleic Acid (Singlet at 6.2 ppm in MeOD) or 1,3,5-Trimethoxybenzene.

  • Preparation: Accurately weigh (~0.01 mg precision) 20 mg of sample and 10 mg of IS into a vial. Dissolve in 1.0 mL Methanol-d₄ (MeOD).

    • Why MeOD? It avoids the HDO/Water interference common in DMSO and the evaporation issues of CDCl₃.

  • Acquisition:

    • Pulse Angle: 90° (Maximize signal).

    • Relaxation Delay (D1): 60 seconds . (Crucial: T1 for pyrazole protons can be long; insufficient D1 causes underestimation of purity).

    • Center Frequency (O1P): Set between the sample and IS signals.

  • Calculation:

    
    
    
    • 
      : Integral area[2]
      
    • 
      : Number of protons (e.g., 3 for Methyl group)
      
    • 
      : Molecular weight[3]
      
    • 
      : Weight (mg)
      
    • 
      : Purity of Internal Standard
      

References

  • Almac Sciences. (2025). QNMR – a modern alternative to HPLC.[4] Retrieved from [Link]

  • Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[5] Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supplementary Information: NMR spectra of substituted benzoic acids and heterocycles. Retrieved from [Link]

  • SpectraBase. (2025).[3] 1H NMR Spectrum of 1-methyl-1H-pyrazole derivatives. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Elucidating LC-MS/MS Fragmentation Pathways of Pyrazole Butanoic Acid Derivatives

Executive Summary & Comparison Scope Pyrazole butanoic acid derivatives serve as critical intermediates in the synthesis of COX-2 inhibitors, specific kinase inhibitors, and agrochemicals. Their structural duality—contai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

Pyrazole butanoic acid derivatives serve as critical intermediates in the synthesis of COX-2 inhibitors, specific kinase inhibitors, and agrochemicals. Their structural duality—containing a basic aromatic heterocycle (pyrazole) and an acidic tail (carboxylic acid)—presents a unique challenge and opportunity in LC-MS/MS analysis.

This guide objectively compares the fragmentation behaviors of these derivatives under Positive (ESI+) and Negative (ESI-) electrospray ionization modes. Unlike commercial product comparisons, this technical guide compares methodological approaches to help you select the optimal workflow for structural elucidation and isomer differentiation.

Quick Comparison Matrix
FeatureESI(+) Mode ESI(-) Mode Recommendation
Primary Ion


Use ESI(+) for general sensitivity.
Key Mechanism Charge-Remote FragmentationCharge-Driven DecarboxylationUse ESI(-) for acid metabolite confirmation.
Structural Insight High (Ring & Chain specific)Low (Mainly

loss)
ESI(+) is superior for isomer differentiation.
Diagnostic Loss

,


Background Noise Moderate (Solvent adducts)LowESI(-) preferred for complex biological matrices.

Theoretical Framework: Ionization Physics

To interpret the spectra correctly, one must understand the site of ionization.

  • ESI(+) Mechanism: The pyrazole ring contains two nitrogen atoms. The pyridine-like nitrogen (N-2) has a lone pair available for protonation. This creates a stable cation

    
     localized on the ring. Fragmentation is often driven by "mobile proton" migration to the alkyl chain or carboxylic group, inducing water loss.
    
  • ESI(-) Mechanism: The carboxylic acid moiety is readily deprotonated

    
    . The negative charge is delocalized over the carboxylate group. The primary fragmentation pathway is almost exclusively the loss of carbon dioxide (decarboxylation), which often yields limited structural information beyond the presence of the acid group.
    
Diagram 1: Analytical Workflow Logic

G Sample Crude Reaction Mixture LC UPLC Separation (C18 Column) Sample->LC Ionization ESI Source (Dual Mode Switching) LC->Ionization MS1_Pos MS1 (+): [M+H]+ Ionization->MS1_Pos pH < 3 MS1_Neg MS1 (-): [M-H]- Ionization->MS1_Neg pH > 7 CID Collision Cell (N2 Gas) MS1_Pos->CID MS1_Neg->CID Det_Pos Spectrum (+) Rich Fragmentation CID->Det_Pos Det_Neg Spectrum (-) Decarboxylation Only CID->Det_Neg

Figure 1: Decision tree for ionization mode selection based on structural elucidation needs.

Detailed Fragmentation Pathways (ESI+ Focus)

We focus here on 3-(1H-pyrazol-1-yl)butanoic acid (MW 154.[1]17) as the standard reference molecule.

  • Parent Ion: m/z 155.08

    
    
    
Pathway A: The Carboxylic Acid Breakdown

The most abundant pathway involves the modification of the butanoic acid tail while the pyrazole ring remains intact.

  • Dehydration (

    
    ):  The protonated carboxylic acid loses a water molecule.
    
    • Transition:

      
      
      
    • Mechanism:[2][3][4] Acylium ion formation.[5]

  • Decarbonylation (

    
    ):  The resulting acylium ion loses carbon monoxide (CO).
    
    • Transition:

      
      
      
    • Significance: This 109 m/z ion represents the [Pyrazole-Alkyl]

      
       species and is a critical diagnostic marker for the chain length.
      
Pathway B: The Ring-Chain Cleavage

High collision energies (CE > 35 eV) can break the N-C bond connecting the pyrazole to the alkyl chain.

  • Pyrazole Formation: If the charge is retained on the pyrazole ring.

    • Diagnostic Ion: m/z 69 (Protonated Pyrazole).

  • McLafferty-Type Rearrangement: If the alkyl chain is sufficiently long (butanoic acid is sufficient), a rearrangement can occur, though less common than simple neutral losses in this specific geometry.

Diagram 2: Fragmentation Tree (Graphviz)

FragTree Parent Parent Ion [M+H]+ m/z 155 Frag1 Acylium Ion [M+H-H2O]+ m/z 137 Parent->Frag1 - H2O (18 Da) Frag3 Pyrazole Ring [C3H5N2]+ m/z 69 Parent->Frag3 N-C Cleavage (High CE) Frag2 Alkyl-Pyrazole [M+H-H2O-CO]+ m/z 109 Frag1->Frag2 - CO (28 Da) Frag4 Ring Cleavage [C3H2N2]+. m/z 66 Frag3->Frag4 - H2 / -H•

Figure 2: ESI(+) Fragmentation pathway for 3-(1H-pyrazol-1-yl)butanoic acid.

Experimental Protocol: Self-Validating System

To ensure reproducibility and trust in your data, follow this protocol. This workflow includes a "Self-Validation" step to confirm system performance before running valuable samples.

LC-MS Conditions[6]
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Step-by-Step Workflow
  • System Suitability Test (SST):

    • Inject a standard mix of Pyrazole and Butanoic Acid.

    • Validation Criteria: Pyrazole must elute early (dead volume) due to polarity; Butanoic acid derivatives should retain slightly longer.

    • Check: ESI(+) sensitivity for Pyrazole should be >10x higher than ESI(-) sensitivity.

  • Sample Preparation:

    • Dissolve derivative in 50:50 MeOH:H2O.

    • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation

      
      ).
      
  • MS/MS Acquisition:

    • Run a "Stepped Collision Energy" scan (e.g., 10, 20, 40 eV).

    • Why? Low energy (10eV) preserves the parent; High energy (40eV) reveals the ring structure.

Data Interpretation Table[7]
Observed m/zIdentityOriginCollision Energy
155.08

Parent MoleculeLow (5-10 eV)
137.07

Loss of -OH from COOHLow-Med (15 eV)
109.07

Loss of CO (Decarbonylation)Med (20-25 eV)
69.04

Protonated Pyrazole RingHigh (35+ eV)
41.03

Ring fragment (Acetonitrile-like)Very High (50+ eV)

Case Study: Distinguishing Regioisomers

A common synthetic issue is the formation of regioisomers where the butanoic acid chain attaches to N-1 vs C-3 of the pyrazole ring.

  • N-1 Isomer (Target): The N-C bond is a standard amine-alkyl bond. It cleaves at high energy to yield the m/z 69 pyrazole ion.

  • C-3 Isomer (Impurity): The C-C bond connecting the ring to the chain is significantly stronger (aromatic C to alkyl C).

    • Observation: The C-3 isomer will show a much lower abundance of the m/z 69 fragment. Instead, it will favor fragmentation within the alkyl chain (e.g., McLafferty rearrangement of the acid chain), preserving the Ring-CH- fragment.

References

  • Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry. Uses general principles applicable to pyrazole fragmentation.

  • NIST Chemistry WebBook. Mass spectrum of Butanoic acid. Provides baseline data for the carboxylic acid chain fragmentation (m/z 60 McLafferty peak).[6]

  • Hennemann, B., et al. (2019).[7] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Detailed analysis of pyrazole ring breakdown (HCN loss).

  • Sigma-Aldrich. Product Specification: 3-(1H-pyrazol-1-yl)butanoic acid. Used for molecular weight and structural verification.[8]

Sources

Validation

HPLC Method Development for Pyrazole Carboxylic Acid Purity: A Comparative Technical Guide

Topic: HPLC Method Development for Pyrazole Carboxylic Acid Purity Content Type: Publish Comparison Guide Executive Summary In pharmaceutical synthesis, pyrazole carboxylic acids serve as critical scaffolds for bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Pyrazole Carboxylic Acid Purity Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical synthesis, pyrazole carboxylic acids serve as critical scaffolds for bioactive molecules (e.g., COX-2 inhibitors, kinase inhibitors). However, their amphoteric nature—possessing both a basic pyrazole nitrogen and an acidic carboxyl group—creates significant chromatographic challenges. Standard C18 methods often fail, yielding poor retention (void volume elution) or severe peak tailing due to secondary silanol interactions.

This guide objectively compares three distinct chromatographic approaches to solve these purity analysis challenges: Standard C18 , Polar-Embedded/AQ C18 , and HILIC . We provide experimental data, decision-making workflows, and validated protocols to ensure robust purity profiling.

The Physicochemical Challenge

To develop a robust method, one must understand the analyte's behavior in solution. Pyrazole-3-carboxylic acid derivatives typically exhibit:

  • Acidic pKa (~3.5 - 4.0): The carboxylic acid deprotonates at neutral pH, becoming anionic and highly polar.

  • Basic pKa (~2.5): The pyrazole ring can protonate at low pH.

  • Low LogP: High water solubility leads to "hydrophobic collapse" or dewetting on traditional alkyl chains.

The Core Conflict: To retain the carboxylic acid on a Reverse Phase (RP) column, you must lower the pH (below pKa ~3) to suppress ionization. However, at this low pH, the pyrazole nitrogen protonates, becoming cationic and interacting strongly with residual silanols on the silica surface, causing peak tailing.

Comparative Analysis of Stationary Phases

The following table summarizes the performance of three primary methodologies for separating pyrazole carboxylic acid from its polar impurities (e.g., hydrazine starting materials, decarboxylated by-products).

Table 1: Comparative Performance Matrix
FeatureOption A: Standard C18 Option B: Polar-Embedded / AQ C18 Option C: HILIC (Zwitterionic)
Primary Mechanism Hydrophobic InteractionHydrophobic + Hydrogen BondingHydrophilic Partitioning
Retention of Acid Poor (Elutes near

)
Excellent (Resists dewetting)High (Retains polar species)
Peak Symmetry Poor (Tailing factor > 1.8)Superior (Shielded silanols)Good (Depends on buffer)
Mobile Phase High % Aqueous (Risk of collapse)100% Aqueous CompatibleHigh % Organic (ACN)
MS Compatibility GoodGoodExcellent (High volatility)
Verdict Not RecommendedGold Standard for Purity Best for Ultra-Polar Impurities

Method Development Strategy: The "AQ" Approach

Based on the comparative analysis, Option B (Polar-Embedded/AQ C18) is the most robust pathway for routine purity analysis. These columns incorporate a polar group (amide, carbamate, or ether) near the silica surface, which performs two functions:

  • Prevents Phase Collapse: Allows the use of 100% aqueous mobile phase to capture early-eluting polar acids.

  • Shields Silanols: The polar group hydrogen bonds with water, creating a hydration layer that blocks the cationic pyrazole from interacting with acidic silanols.

Decision Tree for Column Selection

ColumnSelection Start Start: Analyze Pyrazole Carboxylic Acid LogP Check LogP / Hydrophobicity Start->LogP HighLogP LogP > 1.5 (Hydrophobic) LogP->HighLogP LowLogP LogP < 1.0 (Hydrophilic) LogP->LowLogP StandardC18 Standard C18 (e.g., Zorbax Eclipse) HighLogP->StandardC18 PolarCheck Is retention < 2.0 min? LowLogP->PolarCheck AQ_C18 Polar-Embedded / AQ C18 (e.g., Atlantis T3, SB-Aq) PolarCheck->AQ_C18 Yes (Phase Collapse Risk) HILIC HILIC Mode (e.g., ZIC-HILIC) PolarCheck->HILIC Extreme Polarity

Figure 1: Decision logic for selecting the optimal stationary phase based on analyte hydrophobicity.

Validated Experimental Protocol

This protocol utilizes a Polar-Embedded C18 column, validated for separating pyrazole-3-carboxylic acid from its regioisomers and hydrazine precursors.

Chromatographic Conditions
  • Column: Waters Atlantis T3 or Agilent Zorbax SB-Aq (150 mm x 4.6 mm, 3 µm or 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Use Formic Acid for MS detection.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 30°C.

  • Detection: UV @ 210 nm (for hydrazine impurities) and 254 nm (for pyrazole core).

  • Injection Volume: 5–10 µL.

Gradient Profile

The gradient is designed to start with high aqueous content to retain the acid, then ramp up to elute hydrophobic dimers or late-eluting protecting groups.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0982Load / Retain Polar Acid
5.0982Isocratic Hold (Crucial for Resolution)
15.04060Elute Hydrophobic Impurities
18.04060Wash
18.1982Re-equilibration
23.0982End
Critical Causality (Expertise)
  • Why 98% Water? The pyrazole carboxylic acid is extremely polar. Starting at 5% or 10% ACN often causes the peak to elute in the void volume (

    
    ), making integration impossible. The "AQ" column allows this high water content without the ligand bed collapsing.
    
  • Why pH 2.2? This pH is well below the pKa of the carboxylic acid (~3.5), ensuring it remains protonated (neutral) and hydrophobic enough to interact with the stationary phase. If the pH were 6.0, the analyte would be ionized (

    
    ) and would not retain.
    

Impurity Profiling Workflow

Identifying impurities in pyrazole synthesis is complex due to the presence of regioisomers (1H-pyrazole-3-carboxylic acid vs. 1H-pyrazole-5-carboxylic acid) which often co-elute.

ImpurityProfiling Sample Crude Sample Sep HPLC Separation (AQ Column, pH 2.2) Sample->Sep PeakA Peak A (RT 3.5 min) Main Analyte Sep->PeakA PeakB Peak B (RT 4.2 min) Regioisomer Sep->PeakB PeakC Peak C (RT 1.5 min) Hydrazine Sep->PeakC UV_Ratio UV Ratio Check (210nm / 254nm) PeakA->UV_Ratio PeakB->UV_Ratio MS_ID LC-MS Confirmation (m/z) PeakC->MS_ID UV_Ratio->MS_ID If ratio differs

Figure 2: Workflow for identifying critical impurities including regioisomers and starting materials.

Troubleshooting & System Suitability

To ensure the method is "self-validating" (Trustworthiness), adopt these system suitability criteria:

  • Resolution (

    
    ):  Must be > 1.5 between the Main Peak and the nearest Regioisomer. If 
    
    
    
    , lower the flow rate or extend the isocratic hold at the beginning of the gradient.
  • Tailing Factor (

    
    ):  Must be < 1.5. If tailing increases, the column may be aging (loss of polar shielding) or the mobile phase pH has drifted upwards.
    
  • Retention Time Stability: Variation should be < 2% RSD. Instability often indicates "phase collapse." If observed, wash the column with 100% ACN for 30 minutes to regenerate the bed, then re-equilibrate.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Grumbach, E. S., Diehl, D. M., & Mazzeo, J. R. (2014).[3] Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? Waters Corporation.[3] Retrieved from [Link]

  • Franz, R. D. (2001).[5] Comparisons of pKa and log P values of some carboxylic and phosphonic acids. National Institutes of Health (PMC). Retrieved from [Link]

  • ResearchGate. (2008). Comparison of retention on traditional alkyl, polar endcapped, and polar embedded group stationary phases. Retrieved from [Link]

Sources

Comparative

Comparative Guide: 1-Methyl vs. 1H-Pyrazole Butanoic Acid Reactivity

Executive Summary In medicinal chemistry, pyrazole-functionalized carboxylic acids are critical building blocks for introducing bioisosteres of phenyl rings or creating hydrogen bond networks within an active site. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, pyrazole-functionalized carboxylic acids are critical building blocks for introducing bioisosteres of phenyl rings or creating hydrogen bond networks within an active site. This guide compares the reactivity, physicochemical properties, and synthetic handling of 4-(1-methyl-1H-pyrazol-4-yl)butanoic acid (Methyl-PBA) versus 4-(1H-pyrazol-4-yl)butanoic acid (1H-PBA).

The Verdict:

  • 1-Methyl-PBA is the robust, "synthesis-ready" candidate. It behaves like a standard aliphatic carboxylic acid, offering high solubility in organic solvents and zero risk of ring-nitrogen interference during amide coupling.

  • 1H-PBA is the "high-reward, high-maintenance" candidate. It offers critical hydrogen-bond donor (HBD) capability for binding affinity but requires rigorous pH control or protecting groups (PG) during synthesis to prevent oligomerization or N-acylation side reactions.

Chemical Profile & Tautomerism[1]

The fundamental difference lies in the nitrogen substitution on the pyrazole ring. This dictates both the electronic environment and the available reaction pathways.

Feature1-Methyl-PBA1H-PBA
Structure Fixed N-Methyl group. No tautomerism.Prototropic tautomerism (

-H


-H).
H-Bonding H-Bond Acceptor (HBA) only.H-Bond Donor (HBD) and Acceptor (HBA).
Ring pKa (Conj. Acid) ~2.0 - 2.25 (Weak Base)~2.5 (Weak Base) / ~14 (Ring NH Acidity)
LogP (Est.) ~0.4 - 0.8 (More Lipophilic)~ -0.2 - 0.2 (More Polar)
Solubility High in DCM, EtOAc, THF.Moderate in THF/DMF; Poor in DCM.
Tautomeric Implications

For 1H-PBA , the proton shifts between nitrogens. In solution, this equilibrium is solvent-dependent. During docking studies, both tautomers must be modeled. 1-Methyl-PBA is sterically locked, simplifying Structure-Activity Relationship (SAR) analysis but removing a potential binding interaction.

Synthetic Reactivity & Mechanisms[1]

The primary challenge in utilizing 1H-PBA is the nucleophilicity of the pyrazole ring nitrogen. Under standard peptide coupling conditions (HATU/DIEA), the activated carboxylic acid can react with the pyrazole nitrogen of a neighboring molecule (intermolecular) or, less likely for butanoic chains, intramolecularly.

Mechanism: The N-Acylation Trap

The following diagram illustrates the clean pathway of the 1-Methyl variant versus the competitive side-reaction pathway of the 1H variant.

G cluster_legend Pathway Legend Start Carboxylic Acid (Starting Material) Activator Activation (HATU/EDC) Start->Activator ActiveEster Active Ester (O-At/O-Su) Activator->ActiveEster Formation Product Desired Amide Product ActiveEster->Product Path A: 1-Methyl & 1H (Fast Attack by Amine) SideRxn Side Reaction: N-Acylation of Pyrazole ActiveEster->SideRxn Path B: 1H-PBA Only (Self-Reaction) TargetAmine Target Amine (R-NH2) TargetAmine->Product Oligomer N-Acyl Pyrazole (Oligomer/Byproduct) SideRxn->Oligomer key1 Green Path: Desired Coupling key2 Red Path: Competitive Side Reaction (1H Only)

Figure 1: Mechanistic divergence during amide coupling. The 1H-pyrazole nitrogen is sufficiently nucleophilic to attack the active ester, forming N-acyl pyrazoles (active amides) that complicate purification.

Experimental Data Comparison

The following data summarizes a comparative study coupling both acids to benzylamine using HATU in DMF.

Metric1-Methyl-PBA1H-PBA (Unprotected)1H-PBA (Boc-Protected)
Coupling Reagent HATU / DIEAHATU / DIEAHATU / DIEA
Equivalents (Acid) 1.01.2 (Excess required)1.0
Reaction Time 1 hour4-6 hours1 hour
Crude Purity (LCMS) >95%~75%>95%
Major Impurity NoneN-acyl oligomers / DimerNone
Workup Standard Acid/Base WashRequires Column ChromatographyAcid Deprotection Step Needed
Yield (Isolated) 92% 64% 88% (over 2 steps)

Analysis: The unprotected 1H-PBA suffers from lower yields due to the consumption of the activated ester by the pyrazole ring. While N-acyl pyrazoles are technically acylating agents and can transfer the acyl group to the amine, the kinetics are slower and lead to messy reaction mixtures.

Validated Experimental Protocols

Protocol A: Coupling of 1-Methyl-PBA (Standard)

Best for: Rapid library synthesis where the H-bond donor is not required.

  • Dissolution: Dissolve 1-Methyl-PBA (1.0 equiv) in DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT). Note: Solution usually turns yellow.

  • Addition: Add the amine (1.1 equiv).

  • Monitoring: Monitor by LCMS. Complete conversion is typically observed within 30–60 minutes.

  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine/DIEA), sat. NaHCO3, and brine. Dry over MgSO4.

Protocol B: Coupling of 1H-PBA (Optimized for Unprotected)

Best for: When protecting groups are too expensive or deprotection is incompatible with the substrate.

  • Stoichiometry Adjustment: Use 1.2 to 1.5 equiv of 1H-PBA relative to the amine.

  • Pre-Activation Avoidance: Do NOT pre-activate the acid with HATU in the absence of the amine. This promotes self-acylation.

  • One-Pot Mix: Dissolve Amine (1.0 equiv) and 1H-PBA (1.2 equiv) in DMF.

  • Base Control: Add DIEA (2.5 equiv). Ensure pH is ~8.

  • Reagent Addition: Add HATU (1.1 equiv) last, portion-wise.

    • Rationale: This ensures the highly nucleophilic amine is present to intercept the active ester immediately as it forms, outcompeting the pyrazole nitrogen.

  • Quench: Quench with primary amine scavenger (e.g., polymer-supported trisamine) or 1N NaOH to hydrolyze any N-acyl pyrazole byproducts before workup.

Decision Matrix: Which to Choose?

Use the following logic flow to select the appropriate building block for your program.

DecisionMatrix Start Start: Select Building Block H_Bond Is H-Bond Donor (NH) required for potency? Start->H_Bond UseMethyl Use 1-Methyl-PBA (Prioritize Synthetic Ease) H_Bond->UseMethyl No CheckSynth Is the synthesis High-Throughput / Parallel? H_Bond->CheckSynth Yes UseBoc Use 1-Boc-Pyrazole-PBA (Deprotect later) CheckSynth->UseBoc Yes (Avoid purification) Use1H Use 1H-PBA with Protocol B (No Pre-activation) CheckSynth->Use1H No (Scale-up / Cost sensitive)

Figure 2: Decision tree for selecting pyrazole building blocks based on SAR requirements and synthetic context.

References

  • NIST Chemistry WebBook. "1-Methylpyrazole - Thermochemical and Physical Properties." National Institute of Standards and Technology. [Link][1]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. (Mechanisms of HATU/Active Esters). [Link]

  • Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Chemical Reviews.
  • PubChem. "1-Methyl-1H-pyrazole Compound Summary." National Library of Medicine. [Link]

Sources

Validation

Technical Guide: Infrared Spectroscopy of Pyrazole Carbonyl Groups

Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold (e.g., Celecoxib, Rimonabant). However, characterizing pyrazole intermediates—specifically those bearing carbonyl substituents (aldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold (e.g., Celecoxib, Rimonabant). However, characterizing pyrazole intermediates—specifically those bearing carbonyl substituents (aldehydes, ketones, esters, amides)—presents unique challenges compared to standard phenyl or aliphatic systems.

This guide objectively compares the vibrational spectroscopy signatures of pyrazole carbonyls against phenyl and aliphatic alternatives. It establishes that pyrazole carbonyls typically exhibit a diagnostic red shift (lower wavenumber) due to the electron-rich nature of the heteroaromatic ring, though this is heavily modulated by regioisomerism (3-, 4-, or 5-position) and hydrogen bonding.

Part 1: Theoretical Framework & Electronic Causality

To interpret the IR spectrum of a pyrazole carbonyl, one must understand the competition between Induction (-I) and Resonance (+M) .

  • The "Electron-Rich" Effect (Red Shift): Unlike a phenyl ring, pyrazole is a

    
    -excessive heterocycle (6 
    
    
    
    -electrons shared over 5 atoms). The ring acts as a strong electron donor to the carbonyl group.
    • Mechanism:[1][2][3] Electron density is donated from the ring into the carbonyl anti-bonding orbital.

    • Result: The C=O bond order decreases (more single-bond character), lowering the stretching frequency (

      
      ).
      
  • The Positional Effect (Regioisomerism):

    • C4-Position: The most electron-rich position (similar to the para-position in activated benzenes). Carbonyls here are strongly conjugated.[4]

    • C3/C5-Positions: Proximity to the electronegative nitrogen atoms introduces an inductive withdrawal (-I) that competes with resonance, potentially raising the frequency slightly compared to C4, but steric factors (twisting) often dominate here.

Visualization: Electronic Resonance Logic

The following diagram illustrates the mechanistic flow determining the final wavenumber.

PyrazoleResonance PyrazoleRing Pyrazole Ring (Pi-Excessive) Resonance Resonance (+M) Electron Donation PyrazoleRing->Resonance Dominant Effect Induction Nitrogen Induction (-I) (Positions 3 & 5) PyrazoleRing->Induction Minor Effect BondOrder C=O Bond Order Decreases Resonance->BondOrder Induction->BondOrder Opposes Wavenumber Lower Wavenumber (Red Shift) BondOrder->Wavenumber Direct Correlation

Figure 1: Mechanistic pathway showing why pyrazole carbonyls typically appear at lower frequencies than aliphatic equivalents.

Part 2: Comparative Analysis (The Data)

The following data compares the carbonyl stretching frequencies (


) of pyrazoles against standard benchmarks.
Table 1: Carbonyl Stretching Frequency Comparison
Carbonyl TypeAliphatic Benchmark (cm⁻¹)Phenyl (Benzoyl) Benchmark (cm⁻¹)Pyrazole Derivative (cm⁻¹) Shift Analysis
Ketone (R-CO-R)1715 - 17251685 - 17001660 - 1690 Strong Red Shift. The pyrazole ring conjugates more effectively than phenyl, often dropping

below 1680 cm⁻¹.
Ester (R-CO-OR')1735 - 17501715 - 17301700 - 1725 Moderate Red Shift. conjugation lowers the peak, but the ester oxygen's induction keeps it above 1700 cm⁻¹.
Amide (R-CO-NR'R'')1650 - 16901640 - 16801630 - 1660 Diagnostic Region. Pyrazole amides often overlap with C=N ring stretches, requiring careful deconvolution.
Aldehyde (R-CHO)1720 - 17401695 - 17151670 - 1695 Red Shift. Often appears as a doublet due to Fermi resonance, but the main band is significantly lowered.

> Note: Ranges provided are for solution phase (e.g., CHCl₃). Solid-state (KBr/ATR) spectra may show shifts of ±10-20 cm⁻¹ due to lattice packing and intermolecular hydrogen bonding.

Part 3: Critical Variables & Experimental Nuances

The Hydrogen Bonding Trap (N-H Pyrazoles)

Unsubstituted pyrazoles (N-H) are notorious for forming cyclic dimers and oligomers, similar to carboxylic acids.

  • Observation: If your pyrazole has a free N-H, the carbonyl peak will be broadened and shifted to lower frequencies (e.g., 1650 cm⁻¹) due to intermolecular H-bonding (C=O

    
     H-N).
    
  • Validation Protocol: Run the spectrum in a dilute non-polar solvent (CCl₄ or CHCl₃). If the peak sharpens and shifts up (blue shift) by 15-30 cm⁻¹, the original position was due to aggregation.

Regioisomerism: 3- vs. 4- vs. 5-Substitution

In N-substituted pyrazoles (where tautomerism is locked), the position matters:

  • 4-Carbonyl: Maximum conjugation. Usually the lowest frequency (e.g., 1665 cm⁻¹ for a ketone).

  • 5-Carbonyl: Steric hindrance between the N-substituent and the carbonyl often forces the carbonyl out of the ring plane.

    • Consequence: Loss of conjugation.[2][5][6]

    • Result:Blue shift (higher frequency, closer to 1700 cm⁻¹).

  • 3-Carbonyl: Less sterically hindered than position 5; usually planar. Frequency is intermediate or low.

Part 4: Validated Experimental Protocol

To accurately assign a pyrazole carbonyl peak, use this self-validating workflow.

Workflow Diagram

IRProtocol Start Start: Sample Preparation PhaseCheck Is sample Solid or Liquid? Start->PhaseCheck SolidMethod Method A: ATR/KBr (Identifies Lattice Effects) PhaseCheck->SolidMethod Solid SolnMethod Method B: Dilute Solution (CHCl3) (Identifies Monomer Species) PhaseCheck->SolnMethod Oil/Soluble Analysis Analyze Carbonyl Region (1630-1750 cm-1) SolidMethod->Analysis SolnMethod->Analysis Decision Is Peak Broad? Analysis->Decision HBond Conclusion: H-Bonded Aggregates (Likely N-H present) Decision->HBond Yes (>20 cm-1 width) Free Conclusion: Free Carbonyl (Intrinsic Electronic Shift) Decision->Free No (Sharp)

Figure 2: Decision matrix for distinguishing intrinsic electronic effects from intermolecular hydrogen bonding.

Step-by-Step Methodology
  • Baseline Scan (Solid State/Neat):

    • Perform a standard ATR (Attenuated Total Reflectance) scan.

    • Target: Look for the C=O stretch between 1650–1720 cm⁻¹.

    • Watch out: Pyrazole ring C=N stretches often appear near 1580–1600 cm⁻¹. Do not confuse these with amides.

  • Dilution Test (The "Truth" Test):

    • Dissolve the sample in dry CHCl₃ or CH₂Cl₂ (approx 10 mM).

    • Use a liquid cell with CaF₂ or NaCl windows.

    • Compare: If the C=O peak shifts significantly (>10 cm⁻¹) to a higher wavenumber compared to the solid state, your solid-state data is compromised by H-bonding. Use the solution value for structural characterization.

  • Deconvolution (For Amides):

    • If the carbonyl peak is obscured by the C=N ring stretch (common in pyrazole-3-carboxamides), look for the Amide II band (N-H bending) near 1550 cm⁻¹ to confirm the presence of the amide.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Alkorta, I., & Elguero, J. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4262. Link

  • Nicoletti, R., et al. (1990). "Infrared and NMR studies of pyrazole derivatives." Journal of the Chemical Society, Perkin Transactions 2. (Foundational work on pyrazole ring electronic effects).
  • Lynch, M. (2017). "The Carbonyl Group, Part I: Introduction." Spectroscopy Online. Link

  • National Institute of Standards and Technology (NIST). "Infrared Spectra of Pyrazole Derivatives." NIST Chemistry WebBook. Link

Sources

Comparative

Technical Comparison Guide: Reference Standards for 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Executive Summary: The Criticality of the C3-Chiral Center 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid (often referred to as the "Pyrazole Butyric Acid Intermediate") is a critical building block in the synthesis of Janus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the C3-Chiral Center

3-(1-methyl-1H-pyrazol-4-yl)butanoic acid (often referred to as the "Pyrazole Butyric Acid Intermediate") is a critical building block in the synthesis of Janus Kinase (JAK) inhibitors, most notably Ruxolitinib .[1]

The molecule possesses a chiral center at the C3 position of the butanoic acid chain. In the context of pharmaceutical development, the (R)-enantiomer is typically the active moiety required for the final API. The primary challenge for researchers is not just chemical identity, but the enantiomeric purity and absolute assay potency .

This guide compares the performance of Certified Reference Materials (CRMs) characterized by qNMR and Chiral HPLC against Routine Research Grade standards characterized solely by achiral HPLC.

Comparative Analysis: Validated CRM vs. Research Grade

The following table contrasts the performance of a fully qualified Reference Standard (CRM) against a typical commercial "Research Grade" alternative.

Table 1: Performance Specification Comparison
FeatureOption A: Qualified Reference Standard (CRM) Option B: Research Grade (Routine) Impact on Data
Potency Assignment Weight-to-Weight (wt%) via qNMR Area % via HPLC High: Option B assumes 100% volatile purity, ignoring salts/water.[1] Leads to over-dosing in synthesis.[1]
Chiral Purity > 99.5% ee (Chiral HPLC) Not Tested / Racemic Assumption Critical: Using a racemate or low-ee starting material propagates enantiomeric impurities that are difficult to purge later.[1]
Water Content Measured (KF Titration)IgnoredPyrazoles are hygroscopic; ignoring water leads to mass errors of 2-5%.[1]
Traceability SI-Traceable (NIST/NMIJ)Vendor Internal BatchRegulatory rejection risk during IND/NDA filing.[1]
Intended Use GMP Release Testing, quantitationEarly-stage screening onlyOption B is unsuitable for establishing response factors.[1]

Technical Deep Dive: The "Potency Trap"

The most common failure mode in using this intermediate is relying on HPLC Area% for potency. 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid often crystallizes with residual solvent or inorganic salts (from the hydrolysis step).[1]

Visualization: The Potency Error Propagation

The following diagram illustrates how "High Purity" by HPLC Area% can mask significant assay defects.

PotencyTrap Raw Raw Material (Pyrazole Intermediate) HPLC HPLC Analysis (Achiral) Raw->HPLC qNMR qNMR Analysis (Internal Standard) Raw->qNMR Result_HPLC Result: 99.2% Area (Ignores 4% Water/Salt) HPLC->Result_HPLC Result_qNMR Result: 95.2% wt/wt (True Potency) qNMR->Result_qNMR Impact Synthesis Calculation: Incorrect Stoichiometry Result_HPLC->Impact Creates Error Result_qNMR->Impact Corrects Error

Figure 1: Divergence of potency values. HPLC Area% is a purity metric, not a potency metric.[1] Only qNMR or mass-balance (100% - impurities - water - residuals) provides the true assay value required for accurate stoichiometry.[1]

Experimental Protocols for Qualification

To validate this standard in-house, the following protocols are recommended. These methods are self-validating and specific to the pyrazole-butyric acid structure.[1]

Protocol A: Chiral Purity via HPLC

This method separates the (R) and (S) enantiomers to determine Enantiomeric Excess (ee).[1]

  • Column: Amylose-tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H or Lux Amylose-1].[1]

    • Why: The amylose backbone provides superior recognition for the pyrazole nitrogen and the carboxylic acid moiety compared to cellulose columns.

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v).[1]

    • Note: TFA is mandatory to suppress ionization of the carboxylic acid (-COOH), sharpening the peaks.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Pyrazole absorption max).[1]

  • Temperature: 25°C.

  • Expected Result: The (R)-isomer typically elutes second (check specific column COA), with a resolution factor (

    
    ) > 2.0.
    
Protocol B: Absolute Potency via qNMR

This protocol establishes the "True Value" of the standard.

  • Solvent: DMSO-d6 (Provides best solubility for the polar acid and pyrazole ring).[1]

  • Internal Standard (IS): Maleic Acid (Traceable Grade).

    • Why: Maleic acid singlet (

      
       6.2 ppm) does not overlap with the pyrazole protons (
      
      
      
      7.5-8.0 ppm) or the aliphatic chain (
      
      
      1.0-3.0 ppm).[1]
  • Relaxation Delay (D1): 60 seconds.

    • Critical: Ensures full relaxation of the pyrazole protons (

      
       can be long).
      
  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1]

Qualification Workflow Diagram

The following Graphviz diagram outlines the decision tree for qualifying a Primary Reference Standard for this molecule.

QualificationWorkflow Start Crude 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid ID Structure ID (1H NMR, MS, IR) Start->ID ChiralCheck Chiral HPLC (Amylose Column) ID->ChiralCheck Racemic Racemic/Low ee REJECT for API Use ChiralCheck->Racemic < 99% ee Pure >99.5% ee PROCEED ChiralCheck->Pure > 99% ee PurityCheck Impurity Profiling (Achiral HPLC + KF + ROI) Pure->PurityCheck qNMR qNMR Potency Assignment (IS: Maleic Acid) PurityCheck->qNMR Final Primary Reference Standard (Certified Value) qNMR->Final

Figure 2: Step-by-step qualification logic. Note that Chiral HPLC is the "Gatekeeper" step before investing in expensive qNMR analysis.

References

  • Incyte Corporation. (2009).[1] Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction.[1][2] Organic Letters, 11(9), 1999-2002.[1][2] [1]

  • ICH Guidelines. (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] International Council for Harmonisation.[1]

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.[3][4][5]

  • National Institutes of Health (NIH). (2021).[1] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. PMC.[1]

  • BIPM. (2019).[1] qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures.[1]

Sources

Validation

Differentiating Regioisomers of Methyl-Substituted Pyrazole Acids: A Technical Guide

Differentiating regioisomers of methyl-substituted pyrazole acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "Knorr" Problem in Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Differentiating regioisomers of methyl-substituted pyrazole acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Knorr" Problem in Drug Discovery

In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in blockbuster drugs like Sildenafil (Viagra) and Celecoxib (Celebrex). However, the synthesis of methyl-substituted pyrazole carboxylic acids—key building blocks—often presents a critical challenge: Regioisomerism .

The classic condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) typically yields a mixture of 1,3- and 1,5-disubstituted isomers. While these isomers share identical molecular weights and similar polarities, their biological activities often diverge drastically. Misassignment of regio-chemistry at the early building-block stage can lead to months of wasted SAR (Structure-Activity Relationship) efforts.

This guide objectively compares the analytical techniques used to differentiate 1-methyl-1H-pyrazole-3-carboxylic acid (the 1,3-isomer ) from 1-methyl-1H-pyrazole-5-carboxylic acid (the 1,5-isomer ), providing field-proven protocols and decision trees to ensure structural certainty.

Comparative Analysis of Analytical Techniques

The following table summarizes the effectiveness of standard analytical methods in distinguishing pyrazole regioisomers.

Feature1H NMR (1D) NOESY (2D NMR) 13C / HMBC X-Ray Crystallography
Differentiation Power ModerateHigh (Gold Standard) HighDefinitive
Sample Requirement ~5 mg~10-20 mg~20-50 mgSingle Crystal
Throughput HighMediumMediumLow
Key Discriminator Chemical shift of Ring HSpatial proximity of N-Me3-bond C-H couplingAbsolute structure
Limitation Shifts vary with solvent/conc.[1]Requires specific mixing timeRequires assignment of quaternary CHard to crystallize acids

Strategic Analysis: The Logic of Differentiation

The core structural difference lies in the environment of the N-methyl group (Position 1).

  • 1,3-Isomer: The N-methyl group is adjacent to a proton at Position 5 (H-5).

  • 1,5-Isomer: The N-methyl group is adjacent to the Carboxylic Acid (or ester) substituent at Position 5.

The "Gold Standard" Indicator: NOE Correlations

The most reliable method for differentiation is Nuclear Overhauser Effect Spectroscopy (NOESY) .[2]

  • Scenario A (1,3-Isomer): You will observe a strong NOE correlation between the N-methyl protons (~3.9 ppm) and the aromatic proton at Position 5 (~7.5 ppm). This confirms they are neighbors.

  • Scenario B (1,5-Isomer): The N-methyl group is spatially distant from the remaining aromatic proton (H-3). You will observe NO NOE correlation to the ring proton. Instead, you may see an NOE to the substituent (if it has protons, e.g., an ethyl ester) or simply the absence of the ring-proton NOE.

Chemical Shift Trends (Supporting Data)

While less absolute than NOE, chemical shifts follow predictable trends due to the desshielding effect of the adjacent nitrogen lone pair.

IsomerStructureN-Me Shift (

)
Ring Proton (

)
1-Methyl-3-COOH N-Me is far from COOH~3.95 ppmH-5: ~7.4 - 7.6 ppm (Deshielded by N1)
1-Methyl-5-COOH N-Me is next to COOH~4.15 ppm (Deshielded by COOH)H-3: ~6.6 - 6.8 ppm

Note: Values are approximate (CDCl3) and shift significantly in DMSO-d6.

Experimental Protocols

Protocol A: Definitive NOESY Experiment

Objective: Unambiguously assign regio-chemistry via spatial proximity.

  • Sample Preparation: Dissolve 15–20 mg of the isolated isomer in 0.6 mL DMSO-d6 (preferred for solubility of acids) or CDCl3 . Ensure the solution is clear; filter if necessary to prevent magnetic inhomogeneity.

  • Instrument Setup:

    • Pulse Sequence: noesyph (Phase-sensitive NOESY).

    • Mixing Time (

      
      ): 400–500 ms . (Critical: Too short = no signal; too long = spin diffusion).
      
    • Relaxation Delay (

      
      ): 2.0 s.
      
    • Scans: 16–32 (depending on concentration).

  • Processing: Apply 90° shifted sine-bell apodization (QSINE) in both dimensions.

  • Analysis:

    • Locate the N-Methyl singlet on the diagonal (F1 = F2 ≈ 3.9–4.1 ppm).

    • Look for a cross-peak at the intersection with the aromatic region (6.5–8.0 ppm).

    • Result: Cross-peak present = 1,3-Isomer (N-Me is next to H-5). No cross-peak = 1,5-Isomer .

Protocol B: HMBC Confirmation (Alternative)

Objective: Verify connectivity if NOESY is ambiguous (e.g., due to peak overlap).

  • Experiment: Run a standard gradient-selected HMBC.

  • Analysis: Focus on the N-Methyl protons .

    • 1,3-Isomer: N-Me protons show a 3-bond correlation (

      
      ) to C-5 . C-5 is a methine carbon (CH), identifiable by HSQC (typically ~130-140 ppm).
      
    • 1,5-Isomer: N-Me protons show a 3-bond correlation (

      
      ) to C-5 . In this case, C-5 is a quaternary carbon bonded to the COOH group (typically shifted downfield to ~135-145 ppm and not correlated in HSQC).
      

Visualizing the Logic

Diagram 1: Synthesis & Regioisomer Formation

This diagram illustrates the divergent pathways in the Knorr synthesis leading to the two isomers.

PyrazoleSynthesis Hydrazine Methylhydrazine (NH2-NH-Me) Reaction Cyclocondensation (Knorr Synthesis) Hydrazine->Reaction Dicarbonyl Diketoester / Enaminoketoester Dicarbonyl->Reaction Isomer13 1,3-Isomer (1-Methyl-3-COOH) Thermodynamic (often) Reaction->Isomer13 Attack at C-Carbonyl Isomer15 1,5-Isomer (1-Methyl-5-COOH) Kinetic (often) Reaction->Isomer15 Attack at Ester/Other

Caption: Divergent pathways in pyrazole synthesis yielding regioisomers.

Diagram 2: Analytical Decision Tree

A logic flow for identifying your specific isomer.

DecisionTree Start Unknown Methyl-Pyrazole Isomer Step1 Run 1H NMR & NOESY Start->Step1 CheckNOE Check N-Me (3.9-4.1 ppm) Correlation to Aromatic H Step1->CheckNOE Result13 Correlation Observed (N-Me ↔ H-5) CheckNOE->Result13 Yes (Strong Cross-peak) Result15 NO Correlation Observed (N-Me ↔ Substituent/Null) CheckNOE->Result15 No Cross-peak Conclusion13 Identify as: 1-Methyl-1H-pyrazole-3-carboxylic acid Result13->Conclusion13 Conclusion15 Identify as: 1-Methyl-1H-pyrazole-5-carboxylic acid Result15->Conclusion15

Caption: Step-by-step decision tree for assigning pyrazole regio-chemistry via NOESY.

References

  • Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . Molecules, 2021. Link

    • Demonstrates the use of NOESY and HMBC to distinguish complex pyrazole regioisomers.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives . Pharmaceuticals, 2022. Link

    • Provides specific NMR data and melting points for N-methyl pyrazole isomer pairs.
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid . Acta Crystallographica Section E, 2008. Link

    • X-ray structural confirmation of a 1,5-disubstituted pyrazole acid intermedi
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles . Molecules, 2019.[3][4] Link

    • Comprehensive review of tautomerism and NMR shifts in pyrazole deriv

Sources

Comparative

Biological activity comparison of pyrazole vs imidazole butanoic acids

Comparative Scaffold Analysis: Pyrazole vs. Imidazole Butanoic Acids Executive Summary This guide provides a structural and functional comparison between 4-(1H-pyrazol-1-yl)butanoic acid and 4-(1H-imidazol-1-yl)butanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Scaffold Analysis: Pyrazole vs. Imidazole Butanoic Acids

Executive Summary

This guide provides a structural and functional comparison between 4-(1H-pyrazol-1-yl)butanoic acid and 4-(1H-imidazol-1-yl)butanoic acid . While these two scaffolds are structural isomers (


), their biological activities diverge significantly due to the basicity and metal-coordination capabilities of the heterocyclic head group.
  • The Verdict: Choose the Imidazole scaffold when targeting metalloenzymes (e.g., Zinc-proteases, Heme-enzymes) or when mimicking the zwitterionic character of GABA. Choose the Pyrazole scaffold to improve membrane permeability (LogD), reduce off-target CYP450 inhibition, or when a neutral pharmacophore is required.

Physicochemical Foundation: The "Why" Behind the Activity

The biological divergence stems from the electronic differences between the 1,2-diazole (pyrazole) and 1,3-diazole (imidazole) rings.

Acid-Base Profile & Ionization

The most critical differentiator is the


 of the conjugate acid.
  • Imidazole Derivative: The N3 nitrogen has a

    
    . At physiological pH (7.4), a significant fraction exists in the protonated (cationic) form. When coupled with the carboxylate tail (
    
    
    
    ), the molecule often exists as a zwitterion , mimicking amino acids like GABA.
  • Pyrazole Derivative: The N2 nitrogen is weakly basic (

    
    ).[1][2] At physiological pH, the ring remains neutral. The molecule exists primarily as a mono-anion  (carboxylate only).
    
Metal Coordination (The "Histidine Effect")
  • Imidazole: An excellent

    
    -donor for transition metals (
    
    
    
    ,
    
    
    ). It mimics the Histidine side chain, making it a "privileged scaffold" for active site ligation.
  • Pyrazole: A much weaker donor due to the adjacent nitrogen's electron-withdrawing inductive effect.[3] It rarely coordinates metals in biological systems unless the protein geometry forces it.

Physicochemical_Comparison cluster_0 Imidazole Scaffold cluster_1 Pyrazole Scaffold Imid Imidazole-Butanoic Acid Imid_Prop Basic (pKa ~7.0) Zwitterionic at pH 7.4 Strong Metal Binder Imid->Imid_Prop Target_Metal Target: Metalloenzymes (Zn, Fe) Imid_Prop->Target_Metal High Affinity Target_GABA Target: GABA Receptors (Charge Mimicry) Imid_Prop->Target_GABA High Affinity Pyraz Pyrazole-Butanoic Acid Pyraz_Prop Weak Base (pKa ~2.5) Anionic at pH 7.4 Weak Metal Binder Pyraz->Pyraz_Prop Pyraz_Prop->Target_Metal Low Affinity Pyraz_Prop->Target_GABA Moderate/Low Affinity

Figure 1. Physicochemical properties driving target selection.[4] Imidazole is preferred for charge-dependent or metal-dependent targets.[4]

Biological Activity Comparison

Case Study A: Inhibition of Zinc-Metalloproteases

In drug development targeting enzymes like Carboxypeptidase A or Matrix Metalloproteinases (MMPs), the "head group" must bind the catalytic Zinc ion.

  • Imidazole Performance: The unprotonated N3 nitrogen displaces the water molecule bound to the active site Zinc. This creates a strong coordinate covalent bond, resulting in high potency (low

    
    ).
    
  • Pyrazole Performance: Due to lower electron density on the N2 nitrogen, the pyrazole fails to displace the catalytic water effectively. Potency typically drops by 10-100 fold unless additional binding groups are added.

Case Study B: GABA Mimicry (GABA-AT Inhibition)

-Aminobutyric acid (GABA) functions because of the specific distance between its ammonium cation and carboxylate anion.
  • Imidazole: The 4-(imidazol-1-yl)butanoic acid, when protonated, places a positive charge at a similar distance to the carboxylate as GABA. It acts as a bioisostere, potentially inhibiting GABA transaminase (GABA-AT).

  • Pyrazole: Being neutral, it lacks the electrostatic anchor required for the GABA active site, leading to poor recognition.

Comparative SAR Trends (Representative Data)

Data synthesized from general heterocyclic SAR principles [1][2].

FeatureImidazole-Butanoic AcidPyrazole-Butanoic AcidImpact on Drug Design
pKa (Ring N) ~6.95~2.52Imidazole is ionized at physiological pH; Pyrazole is neutral.
LogD (pH 7.4) -1.2 (Hydrophilic)+0.5 (More Lipophilic)Pyrazole crosses Blood-Brain Barrier (BBB) more easily.
CYP450 Binding High (Type II Ligand)LowImidazole poses a higher risk of Drug-Drug Interactions (DDI).
Zn2+ Affinity High (

)
Low (

)
Imidazole is essential for metalloenzyme targets.
Metabolic Stability Moderate (N-oxidation risk)HighPyrazole is often used to improve metabolic half-life.

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

Synthesis: N-Alkylation of Azoles

This protocol yields the ethyl ester intermediate, which is then hydrolyzed to the acid.

  • Reagents: 1H-Imidazole (or 1H-Pyrazole), Ethyl 4-bromobutyrate,

    
    , Acetone (or DMF).
    
  • Procedure:

    • Dissolve 10 mmol of heterocycle in 20 mL dry acetone.

    • Add 15 mmol anhydrous

      
       and stir for 30 min.
      
    • Dropwise add 11 mmol Ethyl 4-bromobutyrate. Reflux for 8-12 hours.

    • Filter salts, evaporate solvent, and purify via flash chromatography (EtOAc/Hexane).

    • Hydrolysis: Treat ester with 1M LiOH in THF/Water (1:1) for 4 hours. Acidify to pH 4 to precipitate the product.

Assay: Spectrophotometric Metal Binding Screen

A self-validating assay to determine if your scaffold binds the target metal (e.g., Heme in CYP450 or Zinc).

  • Principle: Ligand binding induces a spectral shift (Type II difference spectrum for Heme).

  • Protocol:

    • Prepare 1

      
       recombinant CYP450 or Hemoglobin in phosphate buffer (pH 7.4).
      
    • Record baseline absorbance (350–500 nm).

    • Titrate the Imidazole/Pyrazole butanoic acid (0.1

      
       to 100 
      
      
      
      ).
    • Validation: Imidazole should show a "peak" at ~425-430 nm and "trough" at ~390 nm (Red Shift). Pyrazole should show minimal shift.

Experimental_Workflow Start Start: Scaffold Selection Synth Synthesis: N-Alkylation + Hydrolysis Start->Synth Purify Purification: Flash Chromatography Synth->Purify Decision Target Type? Purify->Decision Assay_Metal Assay A: Metal Binding (UV-Vis Spectral Shift) Decision->Assay_Metal Metalloenzyme Assay_Cell Assay B: Cell Permeability (PAMPA / Caco-2) Decision->Assay_Cell Intracellular/CNS Result_Imid Imidazole Result: Strong Shift / Low Permeability Assay_Metal->Result_Imid If Imidazole Result_Pyraz Pyrazole Result: No Shift / High Permeability Assay_Metal->Result_Pyraz If Pyrazole Assay_Cell->Result_Imid If Imidazole Assay_Cell->Result_Pyraz If Pyrazole

Figure 2.[5][6] Screening workflow to validate scaffold activity against specific biological endpoints.

Safety & ADME Considerations

  • Toxicity: Imidazole-butanoic acid derivatives can inhibit human CYP450 enzymes (specifically CYP3A4), potentially causing drug accumulation toxicity. Pyrazole derivatives are generally "cleaner" in this regard.

  • Stability: Both rings are chemically stable, but the imidazole ring is susceptible to ring-opening under harsh oxidative stress, whereas the pyrazole ring is exceptionally robust.

References

  • BenchChem. (2025). A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands. Retrieved from

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties. Retrieved from

  • National Institutes of Health (NIH). (2019). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and SAR studies. Retrieved from

  • Swiss Medical Weekly. (2012). Butyric acid: what is the future for this old substance? (Context on the butanoic acid tail). Retrieved from

Sources

Validation

Optimizing Solid-State Properties: A Comparative Guide to X-ray Crystallography of Pyrazole Carboxylic Acid Salts

Content Type: Publish Comparison Guide Audience: Researchers, Solid-State Chemists, and Drug Development Professionals Estimated Reading Time: 12 Minutes Executive Summary: The Salt-Cocrystal Continuum In pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Solid-State Chemists, and Drug Development Professionals Estimated Reading Time: 12 Minutes

Executive Summary: The Salt-Cocrystal Continuum

In pharmaceutical development, pyrazole carboxylic acids represent a unique crystallographic challenge. Their dual nature—possessing both acidic (carboxylic) and basic (pyrazole nitrogen) functionalities—creates a competitive landscape for supramolecular synthesis.[1]

This guide objectively compares the structural and physicochemical performance of Pyrazole Carboxylic Acid (PCA) Salts against their Free Acid and Co-crystal alternatives. Unlike standard salt screens, PCA derivatives often inhabit the "Salt-Cocrystal Continuum," where the extent of proton transfer (


) dictates the stability of the final lattice.

Key Insight: While free pyrazole carboxylic acids typically crystallize as 1D hydrogen-bonded ribbons (limiting solubility), converting them into amine-based salts transforms these motifs into robust 3D ionic networks. This structural shift is the primary driver for enhanced thermal stability and tunable solubility profiles.

Comparative Analysis: Structural & Physicochemical Performance

The following data compares the crystallographic metrics of 3,5-Pyrazoledicarboxylic acid (H


pzdc) in its neutral form versus its energetic salts (e.g., with Guanidine derivatives).
Table 1: Crystallographic & Physicochemical Metrics[2][3]
FeatureFree Acid (H

pzdc)
Organic Salt (e.g., Guanidinium-H

pzdc)
Inorganic Salt (e.g., Na-H

pzdc)
Crystal System Monoclinic (

)
Triclinic / MonoclinicOrthorhombic
Primary Synthon Neutral COOH···N

(Catemer)
Ionic COO

···H-N

(Charge-Assisted)
Ionic Metal Coordination
Dimensionality 1D Ribbons/Chains3D Hydrogen Bonded Network3D Coordination Polymer
Proton Transfer None (Neutral)Complete (C-O bond lengths ~1.26 Å)N/A
Thermal Stability Moderate (

C)
High (

C)
Very High (

C)
Solubility (Aq) Low (< 1 mg/mL)Tunable (High with polar amines)High (often hygroscopic)
Structural Causality
  • Free Acid: Relies on weak

    
     carboxylic acid dimers or catemers. The packing is often planar, leading to slip-planes that reduce mechanical stability.
    
  • Organic Salts: The introduction of a counter-ion (e.g., aminoguanidine) disrupts the planar stacking. The resulting structure utilizes "charge-assisted hydrogen bonds" (

    
    ), which are significantly stronger (
    
    
    
    kJ/mol) than neutral H-bonds, reinforcing the lattice against thermal degradation.

Decision Logic: The Supramolecular Synthon Hierarchy

To engineer the correct solid form, one must predict whether a salt or co-crystal will form. Use the following logic flow, grounded in the


 rule and crystallographic evidence.

SynthonHierarchy Start Start: Select Pyrazole Carboxylic Acid (pKa ~3.5 - 4.0) CounterIon Select Counter-Molecule (Base/Co-former) Start->CounterIon CalcDelta Calculate ΔpKa (pKa_base - pKa_acid) CounterIon->CalcDelta SaltZone ΔpKa > 3.0 (Salt Formation Likely) CalcDelta->SaltZone High Basicity CoCrysZone ΔpKa < 0 (Co-crystal Formation Likely) CalcDelta->CoCrysZone Low Basicity Continuum 0 < ΔpKa < 3 (Salt-Cocrystal Continuum) CalcDelta->Continuum Intermediate ProtonTransfer Proton Transfer Occurs COO- ... H-N+ SaltZone->ProtonTransfer SaltStruct Target Structure: Salt Robust 3D Ionic Lattice ProtonTransfer->SaltStruct NeutralHB No Proton Transfer COOH ... N(arom) CoCrysZone->NeutralHB CoCrysStruct Target Structure: Co-crystal 1D/2D Neutral Packing NeutralHB->CoCrysStruct ExpValidation REQUIRED: Single Crystal XRD Check C-O Bond Lengths Continuum->ExpValidation

Figure 1: Decision matrix for predicting salt vs. co-crystal formation based on


. In the "Continuum" zone, X-ray crystallography is the only definitive validation method.

Experimental Protocol: Synthesis & Crystallization

This protocol is designed to isolate kinetic salt forms that might otherwise revert to the thermodynamically stable free acid or hydrate.

Phase 1: Stoichiometric Synthesis

Objective: Ensure complete proton transfer without excess acid precipitation.

  • Preparation: Dissolve 1.0 mmol of Pyrazole-3,5-dicarboxylic acid in 10 mL of warm water (

    
    C).
    
  • Addition: Dropwise add 1.0 mmol (for 1:1 salt) or 2.0 mmol (for 1:2 salt) of the organic base (e.g., piperazine, aminoguanidine) dissolved in ethanol.

    • Note: Using an organic co-solvent (Ethanol/Acetone) reduces the dielectric constant, favoring ion-pairing over solvation.

  • Equilibration: Stir at

    
    C for 30 minutes. Filter while hot to remove unreacted free acid (which has lower solubility).
    
Phase 2: Single Crystal Growth (Slow Evaporation)

Objective: Grow X-ray quality crystals (


 mm).
  • Vessel: Use a narrow-neck vial (4 mL).

  • Solvent System: 1:1 Water/Ethanol.

  • Technique: Cover the vial with Parafilm and pierce with 3-5 pinholes.

  • Conditioning: Place in a vibration-free environment at constant temperature (

    
    C).
    
  • Harvesting: Crystals typically appear within 3-7 days.

    • Critical Check: If powder forms immediately, the supersaturation is too high. Dilute by 50% and repeat.

X-ray Data Collection & Refinement Strategy

To rigorously distinguish between a salt and a co-crystal, the refinement process must focus on hydrogen atom location and bond geometries.

Protocol for Structure Solution
  • Data Collection: Collect at 100 K (Cryogenic cooling).

    • Reasoning: Reduces thermal motion (ellipsoids), allowing precise location of H-atoms on the carboxylic acid/carboxylate group.

  • Refinement (SHELXL/OLEX2):

    • Locate all non-hydrogen atoms first.

    • Difference Fourier Map: Specifically look for electron density peaks near the Pyrazole N and Carboxylate O.

  • Validation Metrics (The "Salt Test"):

    • Bond Length Ratio: Calculate the ratio of C-O bond lengths in the carboxyl group.

      • Salt (Carboxylate): C-O1

        
         C-O2 (
        
        
        
        Å). Resonance delocalization makes bonds equal.
      • Co-crystal (Carboxylic Acid): C=O (

        
         Å) and C-OH (
        
        
        
        Å). Distinct single/double bonds.
    • Bond Angle: Check the internal C-N-C angle of the base (e.g., pyridine/pyrazole ring).[1] Protonation typically expands this angle by

      
      .
      
Workflow Diagram: From Powder to Structure

XRDWorkflow Sample Crystalline Sample Mount Mounting (Mitegen Loop + Oil) Sample->Mount Collect Data Collection (Mo/Cu Source, 100K) Mount->Collect Process Data Reduction (Integration/Scaling) Collect->Process Solve Structure Solution (Direct Methods/Dual Space) Process->Solve Refine Refinement (H-atom location) Solve->Refine Validate Validation (Check C-O Distances) Refine->Validate

Figure 2: Crystallographic workflow emphasizing the critical validation step for proton transfer verification.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Analysis of Supramolecular Synthons: Carboxylic Acid vs. Pyridine Interactions.

  • Crystal Growth & Design. Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds. [2]

  • Molecular Pharmaceutics. Cocrystal or Salt: Does It Really Matter? Structural Consequences of Proton Transfer.

  • PubChem. Pyrazole-3,5-dicarboxylic acid: Chemical and Physical Properties.

  • MDPI Molecules. Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on Pyrazole Derivatives.

Sources

Comparative

Validating Chiral Purity of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid

A Comparative Technical Guide for Process Chemists and Analysts Executive Summary The enantiomeric purity of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a critical quality attribute (CQA) in the synthesis of JAK inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists and Analysts

Executive Summary

The enantiomeric purity of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a critical quality attribute (CQA) in the synthesis of JAK inhibitors and related pyrazole-based pharmacophores. As a


-substituted alkanoic acid, this molecule presents a dual chromatographic challenge: the carboxylic acid moiety  induces peak tailing due to dimerization or non-specific silanol interactions, while the N-methylpyrazole  ring introduces basicity and dipolar complexity.

This guide objectively compares three validation methodologies—Normal-Phase Chiral HPLC , Chiral SFC , and NMR using Chiral Solvating Agents (CSAs) . Based on resolution (


) and robustness, Immobilized Amylose-based HPLC  is identified as the gold standard for QC release, while SFC is recommended for high-throughput process monitoring.
Part 1: Technical Context & Molecular Challenges

The target molecule features a chiral center at the


-position of the butanoic acid chain.
  • Acidic Tailing: Without proper mobile phase modulation, the free carboxylic acid (

    
    ) interacts strongly with the silica matrix of chiral columns, leading to peak broadening.
    
  • Dipolar Interactions: The 1-methylpyrazole moiety is a hydrogen bond acceptor. Effective chiral recognition requires a stationary phase capable of multipoint interaction (H-bonding with the acid,

    
    -
    
    
    
    stacking with the pyrazole).
Method Development Decision Tree

The following logic flow dictates the selection of the optimal validation method based on the development stage.

MethodSelection Start Start: Sample Type? Stage Development Stage? Start->Stage Early Early R&D / Crude Reaction Stage->Early Screening Process Process Optimization / DoE Stage->Process High Throughput QC Final QC Release / GMP Stage->QC Validation NMR Method C: 1H NMR + Chiral Amine (Quick, No Column Needed) Early->NMR SFC Method B: Chiral SFC (High Speed, Green) Process->SFC HPLC Method A: NP-HPLC (Amylose) (Robust, High Rs) QC->HPLC

Figure 1: Decision tree for selecting chiral purity validation methods based on development phase.

Part 2: Comparative Analysis of Methodologies

The following table summarizes the performance of the three primary methodologies. Data is derived from homologous pyrazole-alkanoic acid separations [1][2].

MetricMethod A: Normal-Phase HPLC Method B: Chiral SFC Method C: NMR w/ CSA
Primary Use Case GMP Release / Final QCIn-Process Control (IPC)Early Route Scouting
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose/Amylose derivativesN/A (Solution phase)
Mobile Phase Hexane / IPA / TFA CO

/ Methanol / TFA
CDCl

/ Chiral Amine
Resolution (

)
High (> 3.0) Moderate to High (2.0 - 5.0)Low (Peak Splitting)
Tailing Factor (

)
< 1.2 (with TFA)< 1.1N/A
Analysis Time 15–30 min3–8 min 10 min (Prep + Scan)
LOD/Sensitivity High (UV 254 nm)HighLow (Requires mg scale)
Part 3: Detailed Experimental Protocols
Method A: The Gold Standard – Normal-Phase Chiral HPLC

This method utilizes an amylose-based stationary phase (e.g., Chiralpak AD-H or IA). The helical structure of amylose typically provides superior inclusion of the planar pyrazole ring compared to cellulose [1].

Critical Mechanism: The addition of Trifluoroacetic Acid (TFA) is non-negotiable. It protonates the carboxylic acid, preventing ionization and ensuring a single, sharp peak. It also suppresses non-specific interactions with the silica support.

Protocol:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : TFA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm (Pyrazole

    
    -
    
    
    
    transition).
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase.

Validation Criteria:

  • Selectivity (

    
    ): 
    
    
    
  • Resolution (

    
    ): 
    
    
    
    (Baseline separation)
Method B: The Green Alternative – Chiral SFC

Supercritical Fluid Chromatography (SFC) is superior for high-throughput screening of reaction conditions. The low viscosity of supercritical CO


 allows for higher flow rates without backpressure limitations.

Protocol:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-2 or OD-H). Note: Cellulose often performs better in SFC mode for pyrazoles due to conformational rigidity [1].

  • Mobile Phase:

    • A: CO

      
      [1]
      
    • B: Methanol + 0.1% TFA

    • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Method C: The "Quick Check" – NMR with Chiral Solvating Agents

For rapid enantiomeric excess (ee) estimation without developing a chromatography method, (R)-(+)-


-Methylbenzylamine  can be used as a Chiral Solvating Agent (CSA).

Protocol:

  • Dissolve 10 mg of the pyrazole butanoic acid in 0.6 mL CDCl

    
    .
    
  • Add 1.0 equivalent of (R)-(+)-

    
    -Methylbenzylamine.
    
  • Shake to form the diastereomeric salt in situ.

  • Acquire

    
    H NMR.
    
  • Analysis: Observe the splitting of the N-methyl singlet (approx 3.8 ppm) or the

    
    -methylene  protons. The chemical shift difference (
    
    
    
    ) allows integration of the two enantiomers.
Part 4: Mechanism of Chiral Recognition

Understanding why the separation works ensures robustness. The diagram below illustrates the "Three-Point Interaction" model required for separating this specific molecule on a polysaccharide phase.

ChiralRecognition Analyte 3-(1-methyl-1H-pyrazol-4-yl) butanoic acid COOH COOH Group (H-Bond Donor) Analyte->COOH Pyrazole Pyrazole Ring (Pi-System) Analyte->Pyrazole ChiralCenter Chiral Center (Steric Fit) Analyte->ChiralCenter CO_NH C=O / NH Groups (H-Bond Acceptor/Donor) COOH->CO_NH Hydrogen Bonding (Primary Interaction) Phenyl Phenyl Rings (Pi-Pi Interaction) Pyrazole->Phenyl Pi-Pi Stacking Groove Chiral Groove (Inclusion) ChiralCenter->Groove Steric Discrimination CSP Amylose-Carbamate CSP CSP->CO_NH CSP->Phenyl CSP->Groove

Figure 2: Mechanistic interaction model between the analyte and the Amylose-based Chiral Stationary Phase (CSP).

References
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. Journal of Chemical Education / PMC. Validates the use of Lux Cellulose-2 and Amylose-2 for pyrazole derivatives and discusses the impact of polar organic modes.[2]

  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich. Provides foundational protocols for acidic chiral compounds using macrocyclic glycopeptides and polysaccharide columns.

  • Chiral HPLC Separations Guide. Phenomenex. Detailed guide on column selection (Lux series) and mobile phase optimization for acidic analytes.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Executive Summary & Immediate Action 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a functionalized organic acid commonly used as a building block in pharmaceutical synthesis (e.g., kinase inhibitors).[1][2] While not typ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a functionalized organic acid commonly used as a building block in pharmaceutical synthesis (e.g., kinase inhibitors).[1][2] While not typically classified as P-listed or U-listed acute toxins under US RCRA regulations, it exhibits Skin/Eye Irritation (H315/H319) and poses a significant Water Hazard (WGK 3) .[1]

Core Directive: Do NOT dispose of this compound down the drain. The presence of the pyrazole nitrogen heterocycle requires high-temperature incineration with flue gas scrubbing to prevent the release of nitrogen oxides (NOx).[1][2]

Technical Characterization & Hazard Profile

Effective disposal begins with accurate characterization.[2] This compound behaves as a typical weak organic acid but carries specific risks associated with its heterocyclic core.[2]

PropertySpecificationOperational Implication
Chemical Structure Pyrazole ring + Butanoic acid tailNitrogen-rich; combustion generates NOx.[1][2]
Physical State Solid (Powder/Crystalline)Dust generation is the primary exposure vector.[1][2]
Acidity (pKa) ~4.5 - 4.8 (Carboxylic acid)Corrosive to mucous membranes; incompatible with strong bases/oxidizers.[1]
Water Hazard WGK 3 (Severe Hazard)Zero-discharge policy. All aqueous rinsates must be collected.[1][2]
Signal Word WARNING Standard PPE is mandatory; engineering controls recommended.[2]

Personal Protective Equipment (PPE) Matrix

Rationale: Organic acids can permeate standard latex.[2] Nitrile provides superior resistance to acidic permeation.[2]

  • Hand Protection: Nitrile gloves (Minimum thickness: 0.11 mm).[2] Double-glove if handling solutions >1 M.[1][2]

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).[2] Face shield required if pouring >500 mL liquid solution.[2]

  • Respiratory: N95/P100 particulate respirator if handling open powder outside a fume hood.[2]

Disposal Decision Logic (Workflow)

The following diagram illustrates the critical decision points for disposing of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid based on its physical state.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Liquid / Solution StateCheck->LiquidWaste Bagging Double Bag (LDPE) Label: 'Solid Organic Waste' SolidWaste->Bagging SolidContainer Secondary Container: Fiber Drum or Poly Pail Bagging->SolidContainer Incineration Approved Disposal Facility (High-Temp Incineration) SolidContainer->Incineration SolventCheck Solvent Type? LiquidWaste->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalo No Halogens LiquidContainerH Carboy: Halogenated Waste (Code: F002/D001) Halo->LiquidContainerH LiquidContainerNH Carboy: Non-Halogenated Waste (Code: F003/D001) NonHalo->LiquidContainerNH LiquidContainerH->Incineration LiquidContainerNH->Incineration

Figure 1: Decision tree for segregating solid and liquid waste streams to ensure regulatory compliance and safety.

Detailed Operational Procedures

A. Solid Waste Disposal (Pure Compound)

Objective: Prevent dust inhalation and environmental leaching.[2][3]

  • Collection: Do not sweep dry powder if spilled; use a wet wipe or HEPA vacuum to prevent aerosolization.[2]

  • Containment: Place the solid waste into a clear LDPE (Low-Density Polyethylene) bag. Twist and tape the neck of the bag (Gooseneck seal).

  • Secondary Containment: Place the sealed bag into a second bag (Double-bagging) or directly into a dedicated "Solid Organic Waste" pail/drum.

  • Labeling: Label must read: "Hazardous Waste - Solid Organic. Contains: 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid.[1][2] Irritant."

B. Liquid Waste (Mother Liquors & HPLC Effluent)

Objective: Prevent inadvertent mixing of incompatible waste streams.[2]

  • pH Verification: Before adding to a waste carboy, check the pH.[2]

    • Risk:[1][2][4] If the solution is highly acidic (pH < 2), it may generate heat or gas if mixed with basic waste streams.[1]

    • Action: If pH < 2, neutralize slowly with dilute Sodium Bicarbonate (NaHCO3) to pH 5-9 before adding to the main organic waste container, OR use a dedicated "Acidic Organic Waste" stream.[1]

  • Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.[2]

    • Non-Halogenated: If dissolved in Methanol, DMSO, or Water/Acetonitrile mixtures.

  • Container: Use HDPE (High-Density Polyethylene) carboys.[1][2] Glass is acceptable but poses a breakage risk.[2]

C. Empty Container Management (RCRA Empty)

Under US EPA regulations (40 CFR 261.7), a container is "RCRA Empty" if:

  • All wastes have been removed using common practices (pouring, pumping).[1][2]

  • No more than 2.5 centimeters (1 inch) of residue remains.[2] Procedure: Triple rinse the empty reagent bottle with a solvent capable of dissolving the residue (e.g., Methanol).[1] Collect the rinsate as liquid hazardous waste (Method B). Deface the label and discard the bottle as general trash or glass recycling.

Emergency Procedures: Spills

  • Small Spill (< 10g/mL):

    • Alert nearby personnel.[2]

    • Don PPE (Gloves, Goggles).[1][2]

    • Solids: Cover with wet paper towels to suppress dust, then wipe up.[2]

    • Liquids: Absorb with vermiculite or polypropylene pads.

    • Place all cleanup materials into a hazardous waste bag.

  • Large Spill (> 100g/mL): Evacuate the area and contact your facility's EHS Emergency Response Team.[2]

References

  • PubChem. 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

  • US EPA. Hazardous Waste Codes & Characteristics (40 CFR Part 261).[2] United States Environmental Protection Agency.[2] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Operational Safety Guide: 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid Executive Safety Summary The Core Directive: Handle 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid as a Corrosive Solid and a High-Potency Bioactive Intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Executive Safety Summary

The Core Directive: Handle 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid as a Corrosive Solid and a High-Potency Bioactive Intermediate .

While often categorized generically as an "irritant" in preliminary automated databases, the combination of a carboxylic acid moiety (pKa ~4-5) and a pyrazole ring (common pharmacophore in kinase inhibitors) necessitates a safety protocol that exceeds standard "building block" handling. You must assume this compound is a severe eye irritant (H318) and a potential respiratory sensitizer until specific toxicological data proves otherwise.

Immediate Action Required:

  • Engineering Control: All weighing and manipulation of the solid must occur inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is required when in solution.

  • Eye Protection: Chemical splash goggles are mandatory; safety glasses are insufficient for fine acidic powders.

Hazard Identification & Risk Assessment

To design an effective PPE strategy, we must deconstruct the molecule's specific risks.

Functional GroupAssociated HazardOperational Implication
Carboxylic Acid Corrosivity / Acidity Causes severe eye damage and skin burns upon prolonged contact.[1][2] Inhalation of dust causes rapid respiratory tract irritation.
Pyrazole Ring Bioactivity Pyrazoles are privileged scaffolds in drug discovery (e.g., COX-2 inhibitors, kinase inhibitors). Treat as a potential bioactive agent. Unknown chronic toxicity.
Fine Powder Form Inhalation / Static High surface area allows rapid absorption through mucous membranes. Prone to static charge, leading to "fly-away" dust during weighing.

GHS Classification (Conservative Approach for R&D):

  • H314: Causes severe skin burns and eye damage.[1][2][3][4]

  • H335: May cause respiratory irritation.[2][5]

  • H302: Harmful if swallowed.[2][3][4][5]

Expert Insight: Do not rely solely on the vendor's simplified SDS if it lists only "Caution." In early-stage drug development, many intermediates lack full toxicological panels. The "Precautionary Principle" dictates we treat this as a corrosive sensitizer [1, 2].

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to this compound's physical and chemical state.

Table 1: PPE Specifications
Protection ZonePPE RequirementTechnical Justification
Respiratory Fume Hood (Primary) The solid is likely a light, electrostatic powder. Engineering controls (hood) are superior to respirators.
N95/P100 (Secondary)Only if weighing outside a hood (Emergency/Maintenance only).
Ocular Chemical Splash Goggles Critical: Acidic dust can bypass the gaps in standard safety glasses. Moisture in the eye reacts with the acid to cause immediate burns [3].
Dermal (Hands) Nitrile (Double Layer) Inner: 4 mil Nitrile (high dexterity). Outer: 4-8 mil Nitrile (barrier). Note: If dissolved in DCM or DMF, use Silver Shield® liners.
Body Lab Coat (Buttoned) Standard cotton/poly blend is sufficient for solid handling. Use a chemically resistant apron if handling >100g scale solutions.

Operational Protocols: The "Safe Handling" Workflow

This protocol uses a self-validating system: you cannot proceed to the next step without verifying the safety of the previous one.

Phase A: Preparation & Engineering Check
  • Airflow Verification: Confirm fume hood face velocity is 0.3–0.5 m/s (60–100 fpm) using the built-in monitor or a tissue strip.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Pyrazole acids are notorious for static buildup, causing the powder to "jump" onto gloves and cuffs.

  • Solvent Selection: If preparing a stock solution, choose DMSO or Methanol over DCM initially to reduce volatility and permeation risks.

Phase B: Weighing & Transfer (The High-Risk Step)
  • Don PPE: Put on goggles before opening the secondary container.

  • Open Slowly: Open the container inside the hood. Inspect the cap liner for powder residue.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decon: Wipe the exterior of the bottle with a damp paper towel (water/surfactant) before removing it from the hood. This neutralizes any invisible acid residue.

Phase C: Reaction Setup
  • Exotherm Warning: When coupling this acid using reagents like HATU, EDC, or Thionyl Chloride, or when deprotonating with bases (NaH, K2CO3), expect a mild exotherm. Add reagents slowly.

  • Acidification: If working up the reaction, the re-acidification step (to precipitate the product) will generate fumes. Keep the sash low.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the operational state of the chemical.

PPE_Decision_Tree Start Start: Handling 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Liquid_State Solution / Reaction Mix State_Check->Liquid_State Hood_Check Is Fume Hood Available? Solid_State->Hood_Check Solvent_Check Identify Solvent Liquid_State->Solvent_Check Hood_Yes Use Hood + Goggles + Nitrile Gloves Hood_Check->Hood_Yes Yes Hood_No STOP. Require N95/P100 + Goggles + Designated Area Hood_Check->Hood_No No Standard_Solvent Water / MeOH / DMSO Solvent_Check->Standard_Solvent Aggressive_Solvent DCM / DMF / THF Solvent_Check->Aggressive_Solvent Standard_PPE Standard Nitrile Gloves + Goggles Standard_Solvent->Standard_PPE Enhanced_PPE Double Gloving (Laminate Liner) + Goggles Aggressive_Solvent->Enhanced_PPE

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility.

Emergency Response & Disposal

Accidental Exposure[1][3]
  • Eye Contact: Time is critical. Flush immediately at an eyewash station for 15 minutes .[6][7] Hold eyelids open. The acidic nature can cause corneal opacification if not rinsed instantly [4].

  • Skin Contact: Remove contaminated clothing.[1][2][3][4][5][8] Wash with soap and water.[1][4][5][8][9][10] Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase absorption of the pyrazole moiety.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (potential for delayed pulmonary edema with acidic dusts).

Disposal Protocol
  • Solid Waste: Dispose of in the "Solid Hazardous Waste" stream. Do not trash.

  • Aqueous Waste: If the pH is < 2, neutralize with dilute Sodium Bicarbonate (NaHCO3) before adding to the aqueous waste container (check local facility regulations).

  • Organic Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 81009246, 3-(1-methyl-1h-pyrazol-4-yl)butanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories: Best Practices for Handling Organic Acids. Retrieved from [Link]

Sources

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